P2X4 antagonist-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H22FN3O4S |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
N-[4-(2,4-dioxo-1H-benzo[g][1,5]benzodiazepin-5-yl)phenyl]-1-(4-fluoro-2-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C27H22FN3O4S/c1-17-14-20(28)8-6-19(17)16-36(34,35)30-21-9-11-22(12-10-21)31-24-13-7-18-4-2-3-5-23(18)27(24)29-25(32)15-26(31)33/h2-14,30H,15-16H2,1H3,(H,29,32) |
InChI Key |
YEBHYBSHXPKIRM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
P2X4 Antagonist-4: A Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanism of action of P2X4 receptor antagonists, using "P2X4 Antagonist-4" as a representative model for a potent and selective inhibitor. The P2X4 receptor, an ATP-gated cation channel, has emerged as a significant therapeutic target for neuroinflammatory and chronic pain conditions. Understanding the molecular interactions and the subsequent blockade of downstream signaling pathways is critical for the development of novel therapeutics.
The P2X4 Receptor: Structure, Function, and Pathophysiological Role
The P2X4 receptor is a trimeric, ligand-gated ion channel that opens in response to extracellular adenosine 5'-triphosphate (ATP). Each subunit consists of two transmembrane domains, a large extracellular loop that contains the ATP binding site, and intracellular N- and C-termini. The assembled receptor forms a non-selective cation channel with particularly high permeability to calcium (Ca²+).
P2X4 receptors are widely expressed, notably in immune cells such as microglia and macrophages, as well as in various neurons within the central and peripheral nervous systems. While functionally present on the cell surface, a significant population of P2X4 receptors is localized to lysosomes, from where they can be trafficked to the plasma membrane in response to specific signals.
Under pathological conditions, such as peripheral nerve injury, the expression of P2X4 receptors is significantly upregulated on the surface of microglia in the spinal cord. Extracellular ATP, released from damaged neurons and activated astrocytes, then stimulates these receptors, initiating a cascade of events that contribute to neuroinflammation and the maintenance of neuropathic pain. This makes the P2X4 receptor a prime target for therapeutic intervention.
Core Mechanism of Action: How P2X4 Antagonists Work
Inhibitors of the P2X4 receptor function by blocking the flow of cations that results from ATP binding. This blockade can be achieved through several mechanisms, with the most potent and selective antagonists, represented here as this compound, typically acting via a non-competitive, allosteric mechanism.
-
Competitive Antagonism : These antagonists bind to the same orthosteric site as ATP, directly competing with the endogenous ligand. An example is TNP-ATP, though it is a relatively weak and non-selective P2X4 antagonist.
-
Non-Competitive (Allosteric) Antagonism : These antagonists bind to a site on the receptor distinct from the ATP-binding pocket. This binding induces a conformational change in the receptor that prevents the channel from opening or stabilizing it in a closed state, even when ATP is bound. This is the mechanism for many highly selective antagonists like 5-BDBD, PSB-12054, and BX430. This compound is modeled as an allosteric inhibitor.
Caption: Competitive vs. Allosteric Antagonism at the P2X4 Receptor.
Interruption of Core Signaling Pathways
By preventing P2X4 receptor activation, this compound effectively halts the downstream signaling cascades implicated in pain and inflammation.
Neuropathic Pain Signaling in Microglia
The best-characterized pathway involves the communication between spinal microglia and dorsal horn neurons. P2X4 antagonists intervene at the initial step of this cascade.
-
Blockade of Ca²+ Influx : Following peripheral nerve injury, ATP released from primary afferent neurons binds to upregulated P2X4 receptors on microglia. This compound prevents the subsequent influx of Ca²+.
-
Inhibition of p38 MAPK : The rise in intracellular Ca²+ is a critical trigger for the activation of p38 mitogen-activated protein kinase (MAPK). By blocking Ca²+ entry, the antagonist prevents p38 MAPK phosphorylation and activation.
-
Suppression of BDNF Release : Activated p38 MAPK drives the synthesis and release of brain-derived neurotrophic factor (BDNF). P2X4 antagonism, therefore, leads to a significant reduction in BDNF release from microglia.
-
Prevention of Neuronal Disinhibition : Microglial-derived BDNF acts on TrkB receptors on spinal lamina I neurons, leading to the downregulation of the potassium-chloride cotransporter KCC2. This action causes a shift in the neuronal chloride gradient, rendering GABAergic and glycinergic neurotransmission excitatory instead of inhibitory. By preventing BDNF release, P2X4 antagonists maintain the inhibitory tone in the spinal cord, thus alleviating pain hypersensitivity.
Caption: P2X4 antagonist blocks the microglial cascade leading to pain.
Inflammasome Activation
P2X4 receptor activation is also a key signal for the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in immune cells.[1][2] This multiprotein complex is crucial for the processing of pro-inflammatory cytokines.
-
Signal Blockade : P2X4 antagonists block the ATP-induced signaling required for the assembly and activation of the NLRP3 inflammasome.[1][2]
-
Inhibition of Caspase-1 : Inflammasome activation leads to the cleavage and activation of pro-caspase-1 into active caspase-1. P2X4 blockade prevents this step.
-
Reduction of Pro-inflammatory Cytokines : Active caspase-1 is responsible for cleaving the inactive precursors pro-IL-1β and pro-IL-18 into their mature, secreted forms. By inhibiting caspase-1 activation, P2X4 antagonists dramatically reduce the release of these potent pro-inflammatory mediators.[2]
Caption: P2X4 antagonists inhibit NLRP3 inflammasome activation.
Quantitative Data on P2X4 Antagonists
The potency of P2X4 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50). There are often significant species-dependent differences in potency, which is a critical consideration for preclinical to clinical translation.
| Antagonist | Human P2X4 IC50 (µM) | Rat P2X4 IC50 (µM) | Mouse P2X4 IC50 (µM) | Mechanism of Action |
| 5-BDBD | ~0.5 - 1.2 | >10 | >10 | Allosteric |
| BX430 | 0.54 | >10 | >10 | Allosteric |
| PSB-12054 | 0.189 | 2.1 | 1.77 | Allosteric |
| TNP-ATP | ~15 | - | - | Competitive |
Data compiled from multiple sources. Values can vary based on experimental conditions.
Key Experimental Protocols for Characterization
The mechanism of action of a novel P2X4 antagonist like this compound is elucidated through a series of established in vitro and in vivo assays.
Patch-Clamp Electrophysiology
-
Objective : To directly measure the inhibition of ATP-gated ion channel currents.
-
Methodology :
-
Use whole-cell patch-clamp configuration on cells heterologously expressing the P2X4 receptor (e.g., HEK293 cells).
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply a saturating concentration of ATP to elicit a maximal inward current.
-
Pre-incubate the cells with varying concentrations of this compound for a set period (e.g., 2-5 minutes) before co-applying the antagonist with ATP.
-
Measure the reduction in the peak current amplitude to determine the IC50 value.
-
To test for allosteric versus competitive antagonism, generate an ATP concentration-response curve in the absence and presence of the antagonist. A non-competitive antagonist will cause a downward shift in the maximal response, not a rightward shift in the EC50.
-
Intracellular Calcium Assays
-
Objective : To measure the antagonist's effect on the P2X4-mediated increase in intracellular calcium.
-
Methodology :
-
Load P2X4-expressing cells (recombinant or endogenous, like THP-1 macrophages) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Measure baseline fluorescence using a plate reader or fluorescence microscope.
-
Add varying concentrations of this compound to the wells and incubate.
-
Stimulate the cells with an EC80 concentration of ATP and record the change in fluorescence intensity.
-
The reduction in the fluorescence signal in the presence of the antagonist is used to calculate its potency.
-
Western Blotting for Downstream Signaling
-
Objective : To confirm the blockade of intracellular signaling cascades.
-
Methodology :
-
Culture relevant cells (e.g., primary microglia).
-
Pre-treat cells with this compound or vehicle.
-
Stimulate with ATP for a short period (e.g., 5-15 minutes).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific for phosphorylated p38 MAPK (p-p38) and total p38.
-
A reduction in the p-p38/total p38 ratio indicates successful blockade of the downstream pathway.
-
Cytokine Release Assays (ELISA)
-
Objective : To quantify the inhibition of pro-inflammatory cytokine release.
-
Methodology :
-
Prime cells (e.g., LPS-primed macrophages) to induce expression of pro-IL-1β.
-
Treat cells with this compound or vehicle.
-
Stimulate with ATP to activate the P2X4/NLRP3 inflammasome pathway.
-
Collect the cell culture supernatant after several hours.
-
Quantify the concentration of secreted IL-1β using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Caption: A typical workflow for characterizing a novel P2X4 antagonist.
Conclusion
This compound, as a representative potent and selective allosteric inhibitor, exerts its mechanism of action by binding to the P2X4 receptor and preventing ATP-gated cation influx. This primary action leads to the effective blockade of key downstream signaling pathways responsible for neuroinflammation and neuropathic pain, including the microglial p38 MAPK-BDNF axis and the NLRP3 inflammasome cascade. A thorough characterization using a combination of electrophysiological, cell-based, and biochemical assays is essential to confirm this mechanism and validate the therapeutic potential of such antagonists. The significant species selectivity observed among many P2X4 antagonists underscores the importance of careful target validation in relevant species during the drug development process.
References
P2X4 Receptor Antagonists in the Central Nervous System: A Technical Guide to Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The P2X4 receptor, an ATP-gated ion channel, has emerged as a critical player in the pathophysiology of various central nervous system (CNS) disorders, most notably neuropathic pain and neuroinflammatory conditions. Predominantly expressed on microglia, the resident immune cells of the CNS, the P2X4 receptor mediates key aspects of the neuroinflammatory response. Upregulation and activation of this receptor on microglia are pivotal events that trigger downstream signaling cascades, leading to the release of pro-inflammatory mediators and subsequent neuronal hyperexcitability. Consequently, the development of selective P2X4 receptor antagonists has become a promising avenue for novel therapeutic interventions. This technical guide provides an in-depth overview of the function of P2X4 receptor antagonists in the CNS, summarizing key quantitative data, detailing essential experimental protocols for their evaluation, and illustrating the core signaling pathways and experimental workflows.
The P2X4 Receptor in the CNS: A Key Mediator of Neuroinflammation
The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine 5'-triphosphate (ATP).[1] In the CNS, P2X4 receptors are expressed in various cell types, including neurons and glial cells.[2] However, their role has been most extensively studied in microglia.[3]
Under physiological conditions, P2X4 receptor expression in the CNS is relatively low.[4] However, following nerve injury or in the presence of inflammatory stimuli, its expression is significantly upregulated, particularly in microglia of the spinal cord dorsal horn.[5][6] This upregulation is a critical step in the transition of microglia from a resting to an activated, pro-inflammatory state.[2][3]
Activation of microglial P2X4 receptors by ATP, which is released from damaged neurons and other cells, leads to a cascade of intracellular events. A key consequence of P2X4 receptor activation is the influx of cations, including Ca2+, which triggers the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] This, in turn, stimulates the synthesis and release of brain-derived neurotrophic factor (BDNF).[1][7] BDNF then acts on TrkB receptors on dorsal horn neurons, leading to a disruption of the chloride ion gradient and a subsequent depolarizing shift in the GABAergic inhibitory postsynaptic potential. This disinhibition of spinal neurons contributes to the central sensitization and tactile allodynia characteristic of neuropathic pain.[1]
Quantitative Data on P2X4 Receptor Antagonists
The development of selective P2X4 receptor antagonists is a key focus of current research. The following table summarizes the inhibitory potencies (IC50 values) of several commonly studied P2X4 receptor antagonists across different species.
| Antagonist | Human P2X4 IC50 | Rat P2X4 IC50 | Mouse P2X4 IC50 | Notes |
| NP-1815-PX | 0.26 µM[1] | - | - | Selective P2X4 receptor antagonist.[1][8][9] |
| Paroxetine | 1.87 µM[10] | 2.45 µM[10] | - | An antidepressant with potent P2X4 inhibitory activity.[7][10][11] |
| 5-BDBD | 0.50 µM[12] | 0.75 µM[3] | Ineffective[13] | A potent and selective P2X4 antagonist, but shows species differences.[3][12][14] |
| TNP-ATP | 1.46 - 4.22 µM[4] | - | - | A non-selective P2X antagonist with weak activity at P2X4.[4][15][16] |
| CORM-2 | 36.6 µM[17] | - | - | A carbon monoxide-releasing molecule that acts as a non-competitive P2X4 antagonist.[17][18][19] |
| BX430 | 0.54 µM[20] | Ineffective[20] | Ineffective[20] | A selective, allosteric antagonist with significant species differences.[3][4][20] |
Signaling Pathways and Experimental Workflows
P2X4 Receptor Signaling in Microglia
The following diagram illustrates the key signaling cascade initiated by P2X4 receptor activation in microglia, leading to neuropathic pain.
Caption: P2X4 receptor signaling cascade in microglia contributing to neuropathic pain.
Experimental Workflow for In Vivo Assessment of P2X4 Antagonists
This diagram outlines a typical experimental workflow for evaluating the efficacy of a P2X4 receptor antagonist in a preclinical model of neuropathic pain.
Caption: Workflow for in vivo testing of P2X4 receptor antagonists.
Detailed Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This widely used model induces nerve injury-related pain behaviors.[21][22]
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
Protocol:
-
Anesthetize the rat and shave the right thigh.
-
Make a skin incision on the lateral surface of the thigh to expose the biceps femoris muscle.
-
Separate the biceps femoris and gluteus superficialis muscles to expose the common sciatic nerve.
-
Carefully free the nerve from surrounding connective tissue.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the hind paw.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Allow the animals to recover and monitor for signs of distress. Behavioral testing for mechanical allodynia can typically begin 7-14 days post-surgery.
Whole-Cell Patch-Clamp Recording of P2X4 Receptor Currents
This electrophysiological technique allows for the direct measurement of ion channel activity.
Materials:
-
Cells expressing P2X4 receptors (e.g., HEK293 cells or primary microglia)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 Glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH 7.2)
-
ATP and P2X4 receptor antagonist solutions
Protocol:
-
Prepare cells on coverslips for recording.
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Position a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the recording pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply ATP to elicit P2X4 receptor-mediated currents.
-
To test antagonists, pre-apply the antagonist for a defined period before co-application with ATP.
-
Record and analyze the current responses.
Western Blot for Phosphorylated p38 MAPK
This technique is used to quantify the activation of the p38 MAPK signaling pathway.
Materials:
-
Spinal cord tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Homogenize spinal cord tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK for normalization.
Radioligand Binding Assay for P2X4 Receptor
This assay measures the binding affinity of a compound to the P2X4 receptor.[2][20]
Materials:
-
Membrane preparations from cells expressing P2X4 receptors
-
Radiolabeled P2X4 ligand (e.g., [3H]PSB-OR-2020)
-
Unlabeled P2X4 antagonist (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% BSA)
-
96-well filter plates
-
Scintillation fluid and counter
Protocol:
-
In a 96-well plate, add membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 and Ki values of the test compound.
BDNF ELISA
This assay quantifies the amount of BDNF released from cells.[3][5][8]
Materials:
-
Microglial cell culture supernatant
-
Commercial BDNF ELISA kit (containing capture antibody-coated plate, detection antibody, streptavidin-HRP, substrate, and standards)
-
Wash buffer
-
Stop solution
-
Microplate reader
Protocol:
-
Prepare BDNF standards and samples according to the kit instructions.
-
Add standards and samples to the wells of the antibody-coated plate and incubate.
-
Wash the wells and add the biotinylated detection antibody. Incubate.
-
Wash the wells and add streptavidin-HRP. Incubate.
-
Wash the wells and add the TMB substrate. Incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of BDNF in the samples based on the standard curve.
Conclusion and Future Directions
The P2X4 receptor's integral role in CNS neuroinflammation, particularly in the context of neuropathic pain, has established it as a compelling target for drug development. The growing arsenal of selective P2X4 receptor antagonists provides valuable tools to further probe the receptor's function and to develop novel therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field. Future research will likely focus on the development of antagonists with improved pharmacokinetic properties and selectivity, as well as on elucidating the role of P2X4 receptors in other CNS disorders characterized by neuroinflammation, such as multiple sclerosis, Alzheimer's disease, and traumatic brain injury. The continued investigation into the intricate signaling pathways governed by the P2X4 receptor will undoubtedly pave the way for innovative treatments for a range of debilitating neurological conditions.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. biosensis.com [biosensis.com]
- 4. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencellonline.com [sciencellonline.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Blockade of P2X4 Receptors Inhibits Neuropathic Pain-Related Behavior by Preventing MMP-9 Activation and, Consequently, Pronociceptive Interleukin Release in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemiphar.co.jp [chemiphar.co.jp]
- 18. Preparation and preliminary evaluation of a tritium-labeled allosteric P2X4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. youtube.com [youtube.com]
- 22. cloud-clone.com [cloud-clone.com]
P2X4 Antagonist-4 and Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide range of neurological disorders, including neuropathic pain, multiple sclerosis, and neurodegenerative diseases. Microglia, the resident immune cells of the CNS, are key players in orchestrating this response. The P2X4 receptor (P2X4R), an ATP-gated ion channel, has emerged as a crucial regulator of microglial activation and subsequent neuroinflammatory processes. Its upregulation in activated microglia and its role in mediating the release of pro-inflammatory and neurotoxic mediators make it a compelling therapeutic target. This technical guide provides an in-depth overview of the role of P2X4 antagonists, with a focus on "P2X4 antagonist-4" as a representative compound, in modulating neuroinflammation. It details the underlying signaling pathways, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes complex processes through detailed diagrams.
Core Concepts: The P2X4 Receptor in Neuroinflammation
Under pathological conditions, damaged cells release adenosine triphosphate (ATP), which acts as a danger signal in the CNS. This extracellular ATP binds to and activates P2X4 receptors on the surface of microglia. The activation of these receptors, which are highly permeable to calcium ions (Ca2+), triggers a cascade of downstream signaling events.
A primary consequence of P2X4R activation in microglia is the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF). This process is dependent on the influx of extracellular Ca2+ and the activation of the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway. The released BDNF then acts on neurons, leading to a decrease in the function of the K-Cl cotransporter 2 (KCC2). This disruption of chloride homeostasis in neurons results in a depolarizing shift in the GABAergic and glycinergic inhibitory transmission, leading to neuronal hyperexcitability and contributing to neuropathic pain[1][2].
Furthermore, P2X4R activation is linked to the activation of the NLRP3 inflammasome, a multiprotein complex that drives the production of potent pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18)[3][4]. This further amplifies the neuroinflammatory response.
Quantitative Data on P2X4 Antagonists
The development of selective P2X4R antagonists has been instrumental in elucidating the role of this receptor in neuroinflammation and exploring its therapeutic potential. The following tables summarize key quantitative data for several prominent P2X4 antagonists.
Table 1: Inhibitory Potency (IC50) of P2X4 Receptor Antagonists
| Antagonist | Species | IC50 (µM) | Reference |
| 5-BDBD | Human | 0.50 | [5] |
| Rat | 0.75 | [6] | |
| CORM-2 | Human | Not specified, but effective antagonist | [7] |
| TNP-ATP | Human | ~15 | [8] |
| Rat | >500 | ||
| NC-2600 | Human, Rat, Mouse | Not specified, but effective | [9][10] |
| NP-1815-PX | Human | 0.26 | [11] |
| PSB-12062 | Human | 1.38 | [4][12][13][14][15] |
| Rat | 0.928 | [12] | |
| Mouse | 1.76 | [12] | |
| BAY-1797 | Human | 0.108 - 0.211 | [3][16][17][18][19] |
| Mouse | 0.112 | [16][19] | |
| Rat | 0.233 | [16][19] |
Table 2: In Vivo Efficacy of P2X4 Antagonists in Models of Neuroinflammation and Neuropathic Pain
| Antagonist | Animal Model | Administration Route & Dose | Outcome Measure | Result | Reference |
| 5-BDBD | Mouse Sleep Deprivation Model | Intracerebroventricular | IL-1β and TNF-α levels | Significantly lowered compared to sleep-deprived group[5] | [5] |
| 5-BDBD | Rat Traumatic Brain Injury Model | Continuous infusion via osmotic pump (0.085 mg/kg over 3 days) | IL-1β and IL-6 mRNA expression | Significantly reduced expression[20] | [20] |
| CORM-2 | Rat Chronic Constriction Injury (CCI) | Intrathecal, 20 µg/5 µl daily for 8 days | Paw withdrawal threshold | Significantly attenuated mechanical and thermal hypersensitivity[18] | [18] |
| IL-1β, IL-18, IL-6 levels in spinal cord | Lowered elevated levels[18] | [18] | |||
| NP-1815-PX | Mouse Herpetic Pain Model | Intrathecal, 10 and 30 pmol | Mechanical allodynia | Inhibitory effect on allodynia[11] | [11] |
| NC-2600 | Murine DNBS-induced Colitis | Oral, 3, 10, 30 mg/kg for 6 days | Colonic IL-1β levels | Decreased tissue IL-1β levels[19][21][22][23] | [19][21][22][23] |
Table 3: In Vitro Efficacy of P2X4 Antagonists on Microglial Function
| Antagonist | Cell Type | Stimulation | Outcome Measure | Result | Reference |
| 5-BDBD | BV-2 microglia | LPS | Cell death | Reduced LPS-induced cell death[24] | [24] |
| TNP-ATP | Primary microglia | ATP (50 µM) | BDNF release | Blocked ATP-evoked BDNF release[25] | [25] |
| ATP (50 µM) | p-p38 MAPK levels | Prevented ATP-induced increase[24] | [24] | ||
| BV-2 microglia | LPS | TNF-α secretion | Attenuated LPS-induced secretion[26] | [26] | |
| NC-2600 | THP-1 cells | LPS + ATP | IL-1β release | Dose-dependently reduced release[19] | [19] |
| NP-1815-PX | THP-1 cells | LPS + ATP | IL-1β release | Reduced release at 10 µM[19] | [19] |
Signaling Pathways and Experimental Workflows
P2X4 Receptor Signaling in Microglia
The activation of P2X4 receptors on microglia by extracellular ATP initiates a signaling cascade that is central to their pro-inflammatory response. The following diagram illustrates the key molecular players and their interactions.
References
- 1. Protocol for Primary Microglial Culture Preparation [bio-protocol.org]
- 2. Role of microglia and P2X4 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. criver.com [criver.com]
- 5. Acute sleep deprivation induces hyperalgesia through P2X4-mediated microglial activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. mdpi.com [mdpi.com]
- 8. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Microglial Activation Modulated by P2X4R in Ischemia and Repercussions in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2X4 receptor controls microglia activation and favors remyelination in autoimmune encephalitis | EMBO Molecular Medicine [link.springer.com]
- 12. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of microglia isolation and culture methodology on transcriptional profile and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chronic Constriction Injury Model [bio-protocol.org]
- 15. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. Implication of Neuronal Versus Microglial P2X4 Receptors in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Blockade of P2X4 Receptors Inhibits Neuropathic Pain-Related Behavior by Preventing MMP-9 Activation and, Consequently, Pronociceptive Interleukin Release in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of P2X4 and P2X7 receptors improves histological and behavioral outcomes after experimental traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Microglia promote learning-dependent synapse formation through BDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
P2X4 Receptor: A Comprehensive Technical Guide to Structure and Antagonist Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X4 receptor, a member of the P2X family of ligand-gated ion channels, is a trimeric, ATP-activated, non-selective cation channel. Predominantly expressed in immune cells like microglia and macrophages, as well as in various other tissues including the central nervous system and cardiac myocytes, the P2X4 receptor is a key player in a multitude of physiological and pathophysiological processes. Its involvement in neuroinflammation, neuropathic pain, and cardiac function has positioned it as a promising therapeutic target for a range of disorders. This in-depth technical guide provides a comprehensive overview of the current understanding of the P2X4 receptor's structure, the binding sites of its antagonists, and the experimental methodologies used to elucidate these features.
P2X4 Receptor Structure
The P2X4 receptor is a homotrimeric protein complex, with each subunit possessing two transmembrane domains (TM1 and TM2), a large extracellular ectodomain, and intracellular N- and C-termini.[1][2] The overall architecture of the receptor has been significantly clarified by cryo-electron microscopy (cryo-EM) and X-ray crystallography studies of both zebrafish and human P2X4.[3][4] These studies have revealed a chalice-like shape, with the extracellular domain extending into the synaptic cleft or extracellular space to bind ATP.[1]
The extracellular domain is characterized by a unique "dolphin-like" fold, comprising a head, body, dorsal fin, and flippers.[1] The three subunits assemble in a head-to-tail fashion, creating three potential ATP binding sites at the interfaces between adjacent subunits. The transmembrane domains form the ion channel pore, which, in the closed state, is constricted. Upon ATP binding, a conformational change occurs, leading to the opening of the pore and allowing the influx of cations, primarily Na+ and Ca2+.[2]
A key structural feature influencing the receptor's function is the cytoplasmic cap, formed by the intracellular N- and C-termini. The stability of this cap is thought to modulate the desensitization rate of the receptor, with a more stable cap correlating with slower desensitization.[5] This "helical recoil" model suggests that upon prolonged ATP binding, the cytoplasmic cap disassembles, allowing the TM2 helix to recoil and close the ion pore.[2][5]
Antagonist Binding Sites
The development of selective P2X4 receptor antagonists is a major focus of drug discovery efforts. These antagonists can be broadly categorized as competitive, binding to the orthosteric ATP binding site, or allosteric, binding to a site distinct from the ATP binding pocket.
Orthosteric Binding Site
The orthosteric binding site for ATP is located at the interface between two adjacent subunits in the extracellular domain. While some antagonists are designed to compete with ATP at this site, the development of selective orthosteric antagonists has been challenging due to the highly conserved nature of the ATP binding pocket across different P2X receptor subtypes.
Allosteric Binding Sites
Recent structural studies have been pivotal in identifying and characterizing allosteric binding sites on the P2X4 receptor. These sites offer a promising avenue for the development of highly selective modulators.
One well-characterized allosteric binding pocket is located at the subunit interface at the top of the extracellular domain.[3][6] Cryo-EM structures of the zebrafish P2X4 receptor in complex with the subtype-specific antagonists BX430 and BAY-1797 have revealed that both ligands bind to this same site.[3][6] This pocket is formed by residues from two adjacent subunits and is not present in the apo (unbound) state of the receptor, suggesting a ligand-induced fit mechanism.[3]
Another distinct allosteric site has been identified for the antagonist 5-BDBD, located in a hydrophobic pocket within the extracellular domain.[7] Mutagenesis studies have identified key residues within these pockets that are crucial for antagonist binding and efficacy. For instance, a single amino acid difference (I312 in human, T312 in rat) within an allosteric pocket is a key determinant of the species-specific potency of the antagonist BX430.[8]
The positive allosteric modulator ivermectin is thought to bind to a site within the transmembrane domains, stabilizing the open state of the channel.[9][10]
Quantitative Data on P2X4 Receptor Antagonists
The following table summarizes the inhibitory potencies (IC50) of several key P2X4 receptor antagonists on the human receptor. This data is crucial for comparing the efficacy of different compounds and for guiding structure-activity relationship (SAR) studies.
| Antagonist | Antagonist Type | Human P2X4 IC50 | Reference(s) |
| 5-BDBD | Allosteric | 0.5 - 1 µM | [8][11][12] |
| BX430 | Allosteric | 0.54 µM | [12] |
| BAY-1797 | Allosteric | ~100 - 210 nM | [8][13] |
| PSB-12062 | Allosteric | ~1 - 2 µM | [2] |
| TNP-ATP | Competitive | 15 - 17 µM | [13][14] |
| PPADS | Non-selective | > 10 µM | [13][14] |
P2X4 Receptor Signaling Pathways
Activation of the P2X4 receptor triggers downstream signaling cascades that vary depending on the cell type. Below are diagrams of two key signaling pathways.
Microglial P2X4 Receptor Signaling in Neuropathic Pain
In microglia, P2X4 receptor activation is a critical step in the pathogenesis of neuropathic pain.[15][16] Upregulation of P2X4 expression on microglia following nerve injury leads to an enhanced response to ATP.[15][17] The subsequent influx of Ca2+ activates the p38 mitogen-activated protein kinase (MAPK) pathway, which in turn leads to the synthesis and release of brain-derived neurotrophic factor (BDNF).[15][18] BDNF then acts on neurons in the dorsal horn of the spinal cord to cause neuronal hyperexcitability and pain.[15][17]
References
- 1. Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2RX4 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Structural insights into the allosteric inhibition of P2X4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 [frontiersin.org]
- 9. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. resources.tocris.com [resources.tocris.com]
- 12. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | P2X4 receptors and neuropathic pain [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Endogenous ligands for the P2X4 receptor
An In-depth Technical Guide to Endogenous Ligands for the P2X4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X4 receptor, a member of the P2X family of purinergic receptors, is a trimeric, ATP-gated cation channel.[1][2] Encoded by the P2RX4 gene, this receptor is widely distributed throughout the body, with prominent expression in the central nervous system and immune cells such as microglia, macrophages, and lymphocytes.[1][3] P2X4 receptors are crucial mediators of various physiological and pathophysiological processes, including neuroinflammation, chronic pain, and immune responses.[1][4] Upon activation by its endogenous ligand, adenosine 5'-triphosphate (ATP), the P2X4 receptor channel opens, permitting the influx of cations like Na+ and Ca2+, with a particularly high permeability to Ca2+.[1][4] This influx triggers a cascade of downstream signaling events. A unique characteristic of the P2X4 receptor is its significant localization to intracellular lysosomal compartments, in addition to the plasma membrane, where its activity is regulated by luminal pH.[1][4][5] This guide provides a comprehensive overview of the endogenous ligands for the P2X4 receptor, their quantitative activity, the signaling pathways they initiate, and the key experimental protocols used for their study.
Endogenous Ligands of the P2X4 Receptor
The primary and most potent endogenous agonist for all mammalian P2X receptors, including P2X4, is Adenosine 5'-triphosphate (ATP) .[1][6] Extracellular ATP, often released from cells in response to stress, damage, or inflammation, acts as a key signaling molecule that activates P2X4.[7][8]
Other endogenous nucleotides can also activate the P2X4 receptor, though generally with lower potency compared to ATP. The typical rank order of agonist potency for rat P2X4 receptors is: ATP > adenosine 5′-O-(3-thiotriphosphate) (ATPγS) > 2-methylthio-ATP (2MeSATP) >> adenosine 5′-diphosphate (ADP) ≈ α,β-methylene-ATP (α,β-meATP).[1] A similar profile has been observed for the human P2X4 receptor.[1]
Quantitative Data on Endogenous Ligand Activity
The potency of ATP in activating the P2X4 receptor is typically quantified by its half-maximal effective concentration (EC50). EC50 values for ATP at the P2X4 receptor can vary depending on the species, cell type, and experimental conditions used. Reported EC50 values generally fall within the range of 0.2 to 10 µM.[1][9]
| Ligand | Receptor Species | Expression System | Assay Method | EC50 (µM) | Efficacy (vs. ATP) | Reference |
| ATP | Human | Various | Electrophysiology, Ca2+ Flux | 0.2 - 10 | 100% | [1][9] |
| ATP | Rat | Brain Slices | Electrophysiology | ~1-3 | 100% | [1] |
| ATP | Mouse | Transfected Cells | Ca2+ Flux | ~10 | 100% | [10] |
| 2-MeSATP | Human | Transfected Cells | Ca2+ Flux | - | Partial Agonist (~57%) | [1][10] |
| 2-MeSATP | Rat | Oocytes | Electrophysiology | - | Lower than ATP | [1] |
| CTP | Human | Transfected Cells | Ca2+ Flux | ~20 | Partial Agonist (~67%) | [1][10] |
| ADP | Rat | Oocytes | Electrophysiology | - | Much lower than ATP | [1] |
| α,β-meATP | Rat | Oocytes | Electrophysiology | - | Much lower than ATP | [1] |
Table 1: Summary of quantitative data for endogenous and analogue ligands at the P2X4 receptor.
P2X4 Receptor Signaling Pathways
Activation of the P2X4 receptor by ATP initiates a rapid influx of cations, leading to membrane depolarization and a significant increase in intracellular calcium concentration ([Ca2+]i).[4] This calcium signal is a critical trigger for multiple downstream signaling pathways that vary depending on the cell type.
Microglia-Mediated Neuropathic Pain Pathway
In spinal microglia, P2X4 receptor activation is a key mechanism in the pathogenesis of neuropathic pain.[3][4] Following peripheral nerve injury, P2X4 receptor expression is upregulated in microglia.[4] ATP released in the spinal cord activates these receptors, leading to a signaling cascade that results in the release of brain-derived neurotrophic factor (BDNF).[3][4] BDNF then acts on TrkB receptors on dorsal horn neurons, causing a disruption in the chloride ion gradient and leading to pain hypersensitivity (allodynia).[3][4]
-
Key Steps:
-
Peripheral nerve injury upregulates P2X4R on microglia.
-
ATP binds to and activates microglial P2X4R.
-
Ca2+ influx through the P2X4R channel.[4]
-
Activation of p38 Mitogen-Activated Protein Kinase (p38 MAPK).[4]
-
Synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[3][4]
-
BDNF binds to TrkB receptors on spinal lamina I neurons.
-
Downregulation of the KCC2 chloride transporter, leading to neuronal hyperexcitability and allodynia.[4]
-
Other Associated Signaling Pathways
-
Prostaglandin E2 (PGE2) Release: In macrophages, P2X4 activation can stimulate the p38 MAPK pathway, leading to the activation of cytosolic phospholipase A2 (cPLA2) and the subsequent release of the pro-inflammatory mediator PGE2.[1][4]
-
Nitric Oxide (NO) Production: In cardiac myocytes, the P2X4 receptor physically associates with endothelial nitric oxide synthase (eNOS).[11] The localized Ca2+ influx upon P2X4 activation stimulates eNOS to produce nitric oxide (NO), a key cardioprotective signaling molecule.[11]
-
NLRP3 Inflammasome Activation: Studies have shown that P2X4 receptor signaling can contribute to the activation of the NLRP3 inflammasome, leading to the processing and release of inflammatory cytokines IL-1β and IL-18.[5][12]
-
T-Cell Migration: In T lymphocytes, P2X4 receptors are involved in autocrine signaling loops that regulate cell migration.[1][13] ATP released through pannexin-1 channels activates P2X4, leading to Ca2+ influx that sustains mitochondrial ATP production required for cell motility.[13]
Receptor Trafficking and Subcellular Localization
A distinctive feature of the P2X4 receptor is its dynamic trafficking and predominant localization within the endolysosomal system.[4][5] While functionally expressed at the cell surface, a significant pool of P2X4 receptors resides in the membranes of lysosomes.[3][5]
-
Lysosomal Activity: The acidic pH (~5) inside lysosomes keeps the P2X4 receptor in an inactive state, even in the presence of high luminal ATP concentrations.[5][14] However, upon an increase in lysosomal pH towards neutral (e.g., during fusion with other vesicles), the intraluminal ATP can activate the P2X4 channel.[5][14] This lysosomal P2X4-mediated Ca2+ release is involved in regulating endolysosomal membrane fusion and trafficking.[4][5]
-
Trafficking to the Plasma Membrane: The surface expression of P2X4 is a regulated process. Signals such as interferon-gamma (IFN-γ) and chemokines (e.g., CCL21) can promote the trafficking of P2X4-containing lysosomes to the cell surface, leading to their fusion with the plasma membrane and an increase in surface P2X4 receptors.[3] This mechanism allows for a rapid upregulation of cellular sensitivity to extracellular ATP.
Key Experimental Methodologies
The study of P2X4 receptor activation by endogenous ligands relies on several key experimental techniques to measure ion channel function and downstream effects.
Calcium (Ca2+) Flux Assays
This is one of the most common methods to assess P2X4 channel activity. It relies on fluorescent dyes that bind to Ca2+ and change their fluorescent properties, allowing for the measurement of changes in intracellular Ca2+ concentration upon receptor activation.[1][2][15]
-
Principle: Cells are loaded with a Ca2+-sensitive fluorescent indicator (e.g., Fura-2, Fluo-4). Upon stimulation with an agonist like ATP, Ca2+ influx through the opened P2X4 channels increases the intracellular Ca2+ concentration, which is detected as a change in fluorescence intensity.
-
Detailed Protocol (General):
-
Cell Culture: Culture cells expressing P2X4 receptors (either endogenously or via transfection) on a suitable plate (e.g., 96-well black-walled plate for high-throughput screening).
-
Dye Loading: Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS). Incubate the cells with a solution containing a cell-permeant form of a Ca2+ indicator dye (e.g., 2-5 µM Fluo-4 AM) for 30-60 minutes at 37°C. An anion-transport inhibitor like probenecid may be included to prevent dye leakage.
-
Washing: Gently wash the cells two to three times with the salt solution to remove excess extracellular dye.
-
Baseline Measurement: Place the plate in a fluorescence plate reader, fluorometer, or fluorescence microscope. Record the baseline fluorescence for a short period (e.g., 30-60 seconds).
-
Agonist Addition: Add the endogenous ligand (e.g., ATP solution) to the wells to achieve the desired final concentration. For dose-response curves, a range of concentrations is used.
-
Signal Detection: Immediately after agonist addition, continuously record the fluorescence signal over time (e.g., for 2-5 minutes) to capture the transient increase in intracellular Ca2+.
-
Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F0) to calculate ΔF/F0. For dose-response analysis, the peak response at each agonist concentration is plotted, and an EC50 value is determined by fitting the data to a sigmoidal curve.
-
Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion flow through the P2X4 channel, offering high temporal and electrical resolution. It is the gold standard for characterizing the biophysical properties of ion channels.
-
Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell. This allows for the control of the membrane voltage and the direct measurement of the tiny ionic currents (in the picoampere range) that flow through the ion channels as they open and close.
-
Detailed Protocol (Whole-Cell Configuration):
-
Cell Preparation: Prepare isolated cells expressing P2X4 receptors in a recording chamber on the stage of an inverted microscope.
-
Pipette Preparation: Fabricate a micropipette from a glass capillary tube using a pipette puller. The tip diameter is typically ~1 µm. Fill the pipette with an intracellular solution that mimics the cell's cytoplasm and contains a recording electrode.
-
Seal Formation: Under microscopic guidance, carefully bring the pipette tip into contact with the cell membrane. Apply gentle suction to form a high-resistance seal (a "giga-seal," >1 GΩ) between the pipette tip and the membrane.
-
Whole-Cell Access: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior. The cell's membrane potential can now be clamped at a desired voltage (e.g., -60 mV).
-
Recording: Perfuse the cell with an extracellular solution. Apply the endogenous ligand (ATP) via a rapid perfusion system. Record the resulting inward current as cations flow into the cell through the activated P2X4 receptors.
-
Data Analysis: The amplitude, activation kinetics, and desensitization of the current are analyzed. By applying various concentrations of ATP, a dose-response curve can be generated to determine the EC50.
-
Conclusion
Adenosine 5'-triphosphate is the principal endogenous ligand for the P2X4 receptor, activating it with micromolar potency to gate cation influx and initiate a diverse array of cellular signaling pathways. These pathways are integral to processes ranging from neuroinflammation and pain signaling to immune cell trafficking and cardioprotection. The unique subcellular localization of P2X4 in lysosomes adds a layer of complexity to its regulation, linking intracellular vesicular traffic to cell surface signaling. A thorough understanding of P2X4 activation, signaling, and regulation, facilitated by robust experimental methodologies such as calcium flux assays and patch-clamp electrophysiology, is critical for drug development professionals targeting this receptor for therapeutic intervention in a variety of inflammatory and neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. P2RX4 - Wikipedia [en.wikipedia.org]
- 4. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular ATP signaling and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extracellular ATP Signaling | Tanaka Lab | Washington State University [labs.wsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 11. P2X4 receptor–eNOS signaling pathway in cardiac myocytes as a novel protective mechanism in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]
- 13. Purinergic P2X4 receptors and mitochondrial ATP production regulate T cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P2X4: A fast and sensitive purinergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for studying P2X4 receptor ion channels in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of P2X4 Receptors: A Guide to the Discovery and Development of Novel Antagonists
A Technical Whitepaper for Drug Discovery Professionals
The P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP), has emerged as a significant therapeutic target for a spectrum of pathologies, most notably neuropathic pain and neuroinflammation. Its unique expression profile and functional characteristics distinguish it from other members of the P2X family, making it an attractive candidate for selective pharmacological intervention. This guide provides an in-depth overview of the discovery and development of novel P2X4 antagonists, detailing key chemical classes, experimental protocols for their characterization, and the underlying signaling pathways.
The P2X4 Receptor: A Key Player in Nociception and Inflammation
The P2X4 receptor is a trimeric protein that forms a non-selective cation channel. In the central nervous system, it is predominantly expressed in microglia, the resident immune cells of the brain and spinal cord. Following nerve injury, microglia become activated, leading to an upregulation of P2X4 receptors. The subsequent activation of these receptors by ATP, released from damaged neurons, triggers a cascade of events including the release of pro-inflammatory cytokines such as brain-derived neurotrophic factor (BDNF), which in turn modulates neuronal excitability and contributes to the sensation of pain.
The signaling pathway initiated by P2X4 activation is a critical area of study for understanding its pathological role.
Caption: P2X4 receptor signaling cascade in microglia.
A Landscape of P2X4 Antagonists
The quest for selective P2X4 antagonists has yielded several chemical classes, each with distinct pharmacological profiles. Early research utilized non-selective purinergic antagonists, but the focus has since shifted to developing compounds with high specificity for the P2X4 receptor.
| Compound Class | Exemplar Compound | Potency (IC50) | Selectivity vs. other P2X Receptors | Key Features |
| Benzofuro[3,2-c]quinolines | NC-2600 | 1.3 µM | Moderate to High | One of the earlier selective antagonists, serves as a scaffold for optimization. |
| 5-BDBD Analogues | 5-BDBD | ~10 µM | Moderate | Widely used as a pharmacological tool, but with limited potency and selectivity. |
| Indole Derivatives | NP-1815-PX | 1 µM | High | Demonstrates in vivo efficacy in models of neuropathic pain. |
| N,N'-disubstituted Ureas | PSB-12062 | 0.2 µM | High | Potent and selective antagonist with favorable pharmacokinetic properties. |
| Macrocyclic Lactams | Ivermectin | Potentiator, not antagonist | N/A | While not an antagonist, Ivermectin is a positive allosteric modulator and a key tool for studying P2X4 function. |
The Drug Discovery Workflow: From Hit to Lead
The identification and optimization of novel P2X4 antagonists follow a structured workflow, beginning with high-throughput screening and progressing through rigorous characterization and in vivo testing.
Caption: A typical drug discovery workflow for P2X4 antagonists.
Essential Experimental Protocols
The characterization of P2X4 antagonists relies on a suite of specialized in vitro and in vivo assays.
High-Throughput Screening (HTS) using a Fluorescence-Based Calcium Assay
This assay is a primary screening method to identify compounds that inhibit P2X4 receptor function.
-
Principle: P2X4 activation leads to an influx of extracellular calcium. This change in intracellular calcium concentration is detected by a calcium-sensitive fluorescent dye.
-
Cell Line: HEK293 cells stably expressing the human P2X4 receptor are commonly used.
-
Methodology:
-
Cell Plating: Seed the P2X4-expressing HEK293 cells into 384-well microplates and culture overnight.
-
Dye Loading: Wash the cells with a physiological salt solution and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Addition: Add the test compounds (potential antagonists) at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the microplate in a fluorescence imaging plate reader (FLIPR). Simultaneously add a P2X4 agonist (e.g., ATP at an EC80 concentration) to all wells and measure the change in fluorescence intensity over time.
-
Data Analysis: The inhibitory effect of the compounds is calculated as a percentage of the control response (agonist alone). IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Electrophysiological Characterization using Patch-Clamp
Patch-clamp electrophysiology provides a detailed assessment of the antagonist's effect on the ion channel's biophysical properties.
-
Principle: This technique measures the flow of ions through the P2X4 channel in real-time, providing high-resolution data on channel inhibition.
-
Cell Line: As with the HTS assay, HEK293 cells expressing the P2X4 receptor are suitable.
-
Methodology:
-
Cell Preparation: Plate the cells on glass coverslips for recording.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell. The cell is voltage-clamped at a negative holding potential (e.g., -60 mV).
-
Agonist Application: Apply the P2X4 agonist (ATP) to the cell using a rapid perfusion system to elicit an inward current.
-
Antagonist Application: Co-apply the test compound with the agonist, or pre-apply the antagonist before agonist application, to assess its inhibitory effect on the ATP-evoked current.
-
Data Analysis: The reduction in the peak current amplitude in the presence of the antagonist is used to quantify the level of inhibition and determine the IC50. The kinetics of inhibition (onset and offset rates) can also be determined.
-
In Vivo Efficacy Testing in a Neuropathic Pain Model
The spared nerve injury (SNI) model is a widely used and clinically relevant model of neuropathic pain to evaluate the therapeutic potential of P2X4 antagonists.
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are typically used.
-
Surgical Procedure (SNI): Under anesthesia, the sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed. The tibial and common peroneal nerves are ligated and transected, leaving the sural nerve intact.
-
Behavioral Testing (Mechanical Allodynia):
-
Acclimatization: Acclimate the animals to the testing environment and apparatus.
-
Baseline Measurement: Before surgery and drug administration, measure the baseline paw withdrawal threshold using von Frey filaments. These are a series of calibrated filaments that are applied to the plantar surface of the hind paw to determine the stimulus intensity required to elicit a withdrawal response.
-
Post-Surgery and Drug Administration: After a post-operative recovery period (typically 7-14 days) to allow for the development of neuropathic pain, administer the P2X4 antagonist via a relevant route (e.g., intraperitoneal, oral).
-
Post-Dose Measurement: At various time points after drug administration, re-measure the paw withdrawal threshold.
-
Data Analysis: An effective antagonist will significantly increase the paw withdrawal threshold in the injured paw compared to vehicle-treated animals, indicating a reduction in mechanical allodynia.
-
Challenges and Future Directions
Despite the promising advances, the development of clinically viable P2X4 antagonists faces several challenges. These include achieving high selectivity over other P2X receptor subtypes, particularly P2X7, and optimizing pharmacokinetic properties to ensure adequate central nervous system penetration. The future of P2X4-targeted therapies will likely involve the development of novel chemical scaffolds, the use of structure-based drug design to enhance selectivity and potency, and the exploration of allosteric modulators as an alternative to direct competitive antagonists. The continued investigation into the diverse physiological and pathological roles of the P2X4 receptor will undoubtedly unveil new therapeutic opportunities for this intriguing ion channel.
P2X4 Receptor Expression: A Technical Guide for Researchers
Introduction
The P2X4 receptor, a member of the P2X family of ligand-gated ion channels, is a trimeric, ATP-gated cation channel permeable to Na+, K+, and Ca2+.[1] It is widely expressed across various cell types and tissues, including the immune system, central and peripheral nervous systems, and endothelial and epithelial tissues.[2][3][4] Functionally, the P2X4 receptor is implicated in a diverse array of physiological and pathophysiological processes, such as synaptic transmission, inflammation, neuropathic pain, and immune responses.[1][3][4] Notably, its expression levels can be significantly upregulated in response to cellular activation or injury, making it a promising therapeutic target for numerous disorders.[2][5][6] This guide provides an in-depth overview of P2X4 receptor expression in different cell types, details key experimental protocols for its study, and visualizes associated signaling pathways.
Data Presentation: P2X4 Receptor Expression Across Cell Types
The expression of the P2X4 receptor varies significantly among different cell types and can be dynamically regulated by the cellular microenvironment and pathological conditions. The following tables summarize the relative expression levels of P2X4 mRNA and protein in key cell populations as reported in the literature.
Table 1: P2X4 Receptor Expression in Immune Cells
| Cell Type | Species | Relative mRNA Expression | Relative Protein Expression | Key Findings & Citations |
| Microglia | Mouse, Rat, Human | Low in resting state, significantly upregulated upon activation.[2][5] | Low surface expression in basal conditions; primarily intracellular (endolysosomal).[5][7] Upregulated and trafficked to the cell surface after nerve injury.[5][8] | Governed by the IRF8-IRF5 transcriptional axis.[2] Upregulation is a key factor in neuropathic pain.[6][9][10] |
| Macrophages | Human, Rat, Mouse | Widely expressed.[3][11] | High total protein expression, but low functional/surface expression in unstimulated cells.[7] Trafficked to the surface upon phagocytic stimuli.[7] | P2X4 is one of the main P2X subunits in macrophages.[11] Plays a role in Ca2+ signaling, cytokine release (CXCL5), and bacterial killing.[11][12] |
| Monocytes | Human | Expressed.[11][13] | Intermediate surface expression compared to other leukocytes.[13][14] | Functional P2X4 has been demonstrated in monocytes.[13] |
| Eosinophils | Human | Expressed.[13] | Highest surface expression among peripheral blood leukocytes.[13][14][15] | May serve as a useful marker for this cell type.[15] |
| Neutrophils | Human | Expressed.[13] | Intermediate surface expression.[13][14] | P2X4 protein is found in a subset of CD66+ neutrophils in the prostate.[16] |
| T Cells | Human | Expressed.[13] | Near absent to low surface expression.[13][14] | Functional P2X4 has been demonstrated in CD4+ T cells.[13] |
| B Cells | Human | Expressed.[13] | Low surface expression.[13][14] | Evidence suggests the presence of functional P2X4.[13] |
| Mast Cells | Mouse | Expressed.[14] | Surface expression demonstrated.[14] | Functional P2X4 has been demonstrated.[13] |
Table 2: P2X4 Receptor Expression in Nervous System Cells
| Cell Type | Species | Relative mRNA Expression | Relative Protein Expression | Key Findings & Citations |
| Neurons | Mouse, Rat, Human | Widely expressed throughout the CNS and PNS.[2][8] | Present in various neuronal populations including GABAergic neurons and dorsal horn neurons.[2] Low surface expression in basal conditions.[5] | Contributes to synaptic transmission and plasticity.[2][5] Expression can be upregulated after injury.[2] |
| Astrocytes | Rodent | Controversial; some studies report expression, others do not.[5] | Limited evidence for functional P2X4-mediated currents in astrocytes.[8] | The role and expression of P2X4 in astrocytes remain to be fully clarified. |
| Oligodendrocytes | Rodent | Expressed in oligodendrocytes and their precursor cells (OPCs).[8] | Protein expression has been demonstrated.[8] | The functional significance in these cells is an area of ongoing research. |
Table 3: P2X4 Receptor Expression in Endothelial and Epithelial Cells
| Cell Type | Species | Relative mRNA Expression | Relative Protein Expression | Key Findings & Citations |
| Vascular Endothelial Cells | Human | Predominant P2X subtype in HUVECs and HAECs.[17][18][19] P2X7 mRNA levels are ~30% of P2X4 levels.[17] | Expressed in ECs from umbilical vein, aorta, pulmonary artery, and microvessels.[19] | Mediates ATP-induced Ca2+ influx.[17][18][19] Expression is upregulated by high glucose and palmitate.[20] |
| Cochlear Endothelial Cells | Gerbil | N/A | Expressed in endothelial cells of spiral ligament capillaries.[21] | Plays a role in regulating capillary diameter.[21] |
| Airway Epithelial Cells | Human, Mouse | Predominant P2X isoform in secretory airway epithelial cells.[22][23] | Upregulated in MUC5AC+ goblet cells during chronic inflammation.[22][23] | Augments mucin secretion.[22][23] |
| Cervical Epithelial Cells | Human | Expressed (1.4-, 2.2-, and 4.4-kb isoforms).[24] | Protein expression confirmed.[24] | Mediates the slower, sustained phase of ATP-induced changes in transepithelial conductance.[24] |
| Prostate Epithelial Cells | Human | N/A | Expressed in epithelial cells of the prostate.[16] | Expression is significantly elevated in prostate cancer tissue.[16] |
Signaling Pathways
Activation of the P2X4 receptor by ATP leads to cation influx, membrane depolarization, and a rise in intracellular calcium, which in turn triggers various downstream signaling cascades.
P2X4 Signaling in Microglia and Macrophages
In microglia and macrophages, P2X4 receptor signaling is crucial for their response to injury and inflammation. A well-characterized pathway involves the release of Brain-Derived Neurotrophic Factor (BDNF) from microglia, which contributes to neuropathic pain.[8][9][10] Activation of P2X4 leads to Ca2+ influx, which subsequently activates p38 Mitogen-Activated Protein Kinase (p38 MAPK).[8][9] This cascade promotes the synthesis and release of BDNF.[8][9] In macrophages, P2X4 activation also stimulates p38 MAPK, leading to the activation of cytosolic phospholipase A2 (cPLA2), release of arachidonic acid (AA), and subsequent production of prostaglandin E2 (PGE2), a key inflammatory mediator.[25]
References
- 1. Frontiers | Neuronal P2X4 receptor may contribute to peripheral inflammatory pain in rat spinal dorsal horn [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X4: A fast and sensitive purinergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implication of Neuronal Versus Microglial P2X4 Receptors in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dynamic regulation of the P2X4 receptor in alveolar macrophages by phagocytosis and classical activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2X4-Receptor-Mediated Synthesis and Release of Brain-Derived Neurotrophic Factor in Microglia Is Dependent on Calcium and p38-Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Up-Regulation of P2X4 Receptors in Spinal Microglia after Peripheral Nerve Injury Mediates BDNF Release and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 12. JCI Insight - Macrophage P2X4 receptors augment bacterial killing and protect against sepsis [insight.jci.org]
- 13. Methods for studying P2X4 receptor ion channels in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 15. Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P2X4 purinergic receptors offer a therapeutic target for aggressive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. P2X(4) receptors mediate ATP-induced calcium influx in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The ATP Receptors P2X7 and P2X4 Modulate High Glucose and Palmitate-Induced Inflammatory Responses in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functional expression of P2X4 receptor in capillary endothelial cells of the cochlear spiral ligament and its role in regulating the capillary diameter - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inflammation-induced upregulation of P2X4 expression augments mucin secretion in airway epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inflammation-induced upregulation of P2X4 expression augments mucin secretion in airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Expression, regulation, and function of P2X(4) purinergic receptor in human cervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. P2X4 receptors mediate PGE2 release by tissue-resident macrophages and initiate inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Subcellular Localization of P2X4 Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The P2X4 receptor, a member of the P2X family of ATP-gated cation channels, is a trimeric protein widely expressed in the central nervous system and various peripheral tissues, including immune, epithelial, and endothelial cells.[1][2] Unlike many other plasma membrane receptors, the P2X4 receptor exhibits a unique and dynamic subcellular distribution, with a predominant localization within intracellular acidic compartments.[2][3][4][5][6] This distinct localization pattern is critical to its function, regulating processes from neurotransmission and immune responses to neuropathic pain.[7][8][9] Understanding the precise subcellular landscape of P2X4 is therefore paramount for elucidating its physiological roles and for the development of targeted therapeutics. This guide provides a comprehensive overview of the subcellular localization of P2X4 receptors, the experimental methodologies used to study it, and the signaling pathways that govern its trafficking.
Primary Subcellular Locations of P2X4 Receptors
The cellular distribution of P2X4 is not static; rather, it is a dynamic equilibrium between the plasma membrane and various intracellular organelles. The majority of P2X4 receptors in resting cells are found within the endolysosomal system.[3]
Lysosomal and Late Endosomal Compartments
The most prominent feature of P2X4 distribution is its concentration in lysosomes and late endosomes.[1][2][4][10][11][12] Studies across multiple cell types, including microglia, macrophages, and endothelial cells, have consistently shown significant co-localization of endogenous P2X4 with lysosomal markers like LAMP-1.[11][12] This preferential lysosomal residency is unique among P2X receptors.[4][5]
Within the harsh, acidic environment of the lysosome (pH ≈ 4.6), the P2X4 channel is typically inactive, even in the presence of high luminal ATP concentrations.[2][4][13] Activation is thought to occur upon an increase in luminal pH (towards 7.4), for instance, during the fusion of lysosomes with other vesicles or the plasma membrane.[2][13] This pH-dependent gating allows lysosomal P2X4 to act as a Ca²⁺ channel that regulates membrane fusion events.[1][2][13] The receptor is protected from degradation within the lysosome by extensive N-linked glycosylation.[11][12][14]
Plasma Membrane
While predominantly intracellular, a functionally critical pool of P2X4 receptors is present on the plasma membrane.[3][10][15] The surface expression of P2X4 is generally low under basal conditions due to rapid, constitutive, clathrin- and dynamin-dependent endocytosis.[3][12][15][16] This process is mediated by specific targeting motifs in the receptor's structure.[12][17] The density of P2X4 at the cell surface can be rapidly increased in response to various extracellular signals, which trigger the translocation of the intracellular pool to the plasma membrane via exocytosis of lysosomes.[11][12][15][18] This regulated trafficking is a key mechanism for potentiating cellular responses to extracellular ATP.
Early Endosomes and Other Vesicles
P2X4 receptors are also found in early endosomes as part of their endocytic and recycling pathways.[10][16] After internalization from the plasma membrane, receptors traffic through early endosomes, from where they can be targeted to late endosomes and lysosomes for storage or degradation, or recycled back to the cell surface.[16][18] In specialized cells like alveolar type II cells, P2X4 is localized to lamellar bodies (lysosome-related organelles), and their exocytosis leads to the secretion of the receptor onto the plasma membrane.[10][19][20][21][22]
Quantitative and Cell-Type Specific Distribution
The relative distribution of P2X4 receptors between the plasma membrane and intracellular compartments is highly cell-type specific. The use of pH-sensitive fluorescent protein tags, such as pHluorin, has enabled the quantification of these distinct receptor pools in living cells.[5][10][19]
| Cell Type | Plasma Membrane Fraction | Intracellular Acidic Compartment Fraction | Notes | Reference |
| HEK-293 Cells | ~15% | ~60% | The remaining fraction resides in other non-acidic intracellular compartments. | [10][19][21] |
| Hippocampal Neurons (Somata) | ~25% | ~50% | The cell surface fraction is larger in neuronal somata compared to microglia somata. | [10][19][21] |
| C8-B4 Microglia (Somata) | ~10% | ~65% | Demonstrates a larger intracellular pool compared to neurons. | [10][19][21] |
| C8-B4 Microglia (Processes) | ~20% | ~60% | The surface fraction is significantly larger in processes compared to the soma. | [10][19][21] |
| Primary Macrophages | Very low | Predominantly lysosomal | Surface expression is minimal under basal conditions. | [11][12][18] |
Molecular Mechanisms of P2X4 Trafficking
The subcellular localization of P2X4 is tightly controlled by specific sorting motifs within its amino acid sequence and by complex signaling pathways.
Sorting Motifs
Two key motifs govern the trafficking of P2X4 to and from the plasma membrane:
-
C-Terminal Tyrosine-Based Motif (YxxGL): Located at Tyr³⁷⁸, this motif is crucial for interaction with the adaptor protein 2 (AP-2) complex, mediating rapid, constitutive, clathrin-dependent endocytosis.[2][4][6] Mutation of this motif significantly increases the receptor's cell surface expression.[4][6]
-
N-Terminal Di-leucine Motif: This motif works in conjunction with the C-terminal tyrosine motif to ensure efficient targeting to lysosomal compartments.[6][11][12][17] Simultaneous mutation of both motifs leads to a major redistribution of P2X4 to the plasma membrane.[6]
Regulation of Surface Expression
The translocation of P2X4 from lysosomes to the cell surface is a key regulatory step and is initiated by various stimuli, particularly in immune cells.
-
Chemokines and Cytokines: Signals such as CCL2 and IFN-γ can upregulate P2X4 surface expression.[15] CCL2, for instance, promotes the movement of P2X4-containing lysosomes towards the cell periphery and induces their exocytosis.[15][23]
-
Lipopolysaccharide (LPS): In microglia, prolonged exposure to LPS increases the surface expression of P2X4 without changing the total cellular protein level, indicating a redistribution from intracellular stores.[24][25]
-
Signaling Pathways: The trafficking of P2X4 is regulated by intracellular signaling cascades, including the PI3K-AKT and MEK-ERK pathways, which are activated by stimuli like fibronectin binding to integrins.[15] In microglia, activation of P2X4Rs leads to the activation of p38 MAP kinase, which is essential for the subsequent release of Brain-Derived Neurotrophic Factor (BDNF).[26]
Diagrams and Visualizations
P2X4 Receptor Trafficking Cycle
Caption: A diagram illustrating the dynamic trafficking of P2X4 receptors between the plasma membrane and endolysosomal compartments.
Signaling Pathway for Regulated P2X4 Translocation
Caption: A signaling pathway showing how external stimuli trigger the translocation of P2X4 from lysosomes to the cell surface.
Key Experimental Protocols
The study of P2X4 subcellular localization relies on a combination of imaging and biochemical techniques.
Protocol: Immunocytochemistry for P2X4 Co-localization
This protocol allows for the visualization of P2X4 receptors and their co-localization with specific organelle markers.
-
Cell Culture: Plate cells (e.g., primary microglia, BV-2 cells) on glass coverslips and culture under appropriate conditions.
-
Fixation: Wash cells with phosphate-buffered saline (PBS). Fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing antibodies to access intracellular antigens.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with a primary antibody specific for P2X4 (e.g., rabbit anti-P2X4) and a primary antibody for an organelle marker (e.g., mouse anti-LAMP1 for lysosomes) diluted in blocking buffer. Incubation is typically done overnight at 4°C.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Final Washes and Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing a nuclear stain (e.g., DAPI).
-
Imaging: Visualize the samples using a confocal microscope. Co-localization can be quantified using image analysis software.
Protocol: Subcellular Fractionation by Differential Centrifugation
This biochemical method separates cellular organelles based on their size and density, allowing for the detection of P2X4 in specific fractions by Western blotting.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in an ice-cold hypotonic lysis buffer (e.g., containing 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, and protease inhibitors). Allow cells to swell on ice for 15-20 minutes.
-
Homogenization: Homogenize the swollen cells using a Dounce homogenizer or by passing them through a fine-gauge needle until >90% of cells are lysed (check under a microscope).
-
Nuclear Fraction Separation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains nuclei and intact cells. The supernatant is the post-nuclear supernatant (PNS).
-
Mitochondrial/Heavy Membrane Fraction: Transfer the PNS to a new tube and centrifuge at 10,000-15,000 x g for 20 minutes at 4°C. The pellet contains mitochondria and heavy membranes, including lysosomes.
-
Light Membrane/Microsomal Fraction: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction (containing plasma membrane, ER, Golgi), and the supernatant is the cytosolic fraction.
-
Lysosome Enrichment (Optional): The heavy membrane pellet from step 4 can be further purified using density gradient ultracentrifugation (e.g., with OptiPrep or Percoll) to isolate a lysosome-enriched fraction.[13]
-
Analysis: Resuspend all pellets in a suitable buffer. Determine the protein concentration of each fraction and analyze equal amounts of protein by SDS-PAGE and Western blotting using antibodies against P2X4 and organelle-specific markers (e.g., LAMP1 for lysosomes, Na+/K+-ATPase for plasma membrane, Calnexin for ER).
Protocol: Live-Cell Imaging with P2X4-pHluorin
This advanced technique allows for the quantitative measurement of surface vs. intracellular P2X4 pools in real-time.
-
Principle: Superecliptic pHluorin is a pH-sensitive variant of GFP. Its fluorescence is quenched in acidic environments (like lysosomes) but is bright at neutral pH (like the extracellular space or cytoplasm).[10][19]
-
Transfection: Transfect the cells of interest with a plasmid encoding P2X4 with pHluorin inserted into its extracellular loop (P2X4-pHluorin).[10][19][21]
-
Imaging Setup: Culture transfected cells on a glass-bottom dish suitable for live-cell microscopy on an inverted microscope equipped for fluorescence imaging.
-
Measuring Surface Fluorescence (F_surf): Image the basal fluorescence of the cells in a standard physiological buffer (pH 7.4). At this pH, only the pHluorin tags on receptors at the cell surface will fluoresce brightly.
-
Measuring Total Fluorescence (F_total): Perfuse the cells with a buffer containing a weak base, such as 25-50 mM NH₄Cl, buffered to pH 7.4. NH₄Cl neutralizes the acidic pH of intracellular compartments, causing the pHluorin inside endosomes and lysosomes to de-quench and fluoresce brightly.[5] The fluorescence measured under these conditions represents the total population of receptors (surface + intracellular).
-
Quantification: The fraction of receptors on the plasma membrane can be calculated as F_surf / F_total. This method can be used to dynamically track changes in P2X4 surface expression in response to drug application or other stimuli.[10][19]
Experimental Workflow Visualization
Caption: A typical experimental workflow for determining P2X4 subcellular localization using immunocytochemistry.
Implications for Drug Development
The dual localization of P2X4 receptors presents both challenges and opportunities for therapeutic intervention.
-
Targeting Surface vs. Intracellular Pools: Drugs can be designed to selectively target either the plasma membrane pool or the intracellular pool. For example, membrane-impermeant antagonists would only block surface receptors, while membrane-permeant drugs could modulate the function of lysosomal P2X4.
-
Modulating Receptor Trafficking: A promising strategy is to develop compounds that inhibit the signaling pathways responsible for P2X4 translocation to the cell surface. This could prevent the upregulation of P2X4 activity in pathological states like neuropathic pain and neuroinflammation without affecting its basal intracellular functions.[9][10]
-
pH-Dependent Modulators: Given the critical role of pH in regulating lysosomal P2X4, developing modulators whose activity is pH-dependent could provide a highly targeted approach to influencing receptor function specifically at the site of lysosomal exocytosis.
References
- 1. researchgate.net [researchgate.net]
- 2. P2X4: A fast and sensitive purinergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]
- 5. Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Role of microglia and P2X4 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. journals.biologists.com [journals.biologists.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. P2RX4 - Wikipedia [en.wikipedia.org]
- 16. P2X Receptor Trafficking in Neurons Is Subunit Specific | Journal of Neuroscience [jneurosci.org]
- 17. Implication of Neuronal Versus Microglial P2X4 Receptors in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The trafficking and targeting of P2X receptors [frontiersin.org]
- 19. Imaging P2X4 receptor subcellular distribution, trafficking, and regulation using P2X4-pHluorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A role for P2X4 receptors in lysosome function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Imaging P2X4 receptor subcellular distribution, trafficking, and regulation using P2X4-pHluorin [escholarship.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. CCL2 promotes P2X4 receptor trafficking to the cell surface of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. physoc.org [physoc.org]
- 25. researchgate.net [researchgate.net]
- 26. P2X4-Receptor-Mediated Synthesis and Release of Brain-Derived Neurotrophic Factor in Microglia Is Dependent on Calcium and p38-Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on P2X4 Receptor Trafficking and its Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X4 receptor, a member of the purinergic P2X family of ligand-gated ion channels, is a key player in a variety of physiological and pathological processes, including immune responses, neuropathic pain, and cardiovascular function. A unique feature of the P2X4 receptor is its dynamic trafficking between intracellular compartments and the plasma membrane, which provides a critical mechanism for regulating its surface expression and, consequently, cellular responsiveness to its endogenous ligand, adenosine 5'-triphosphate (ATP). This technical guide provides a comprehensive overview of the core mechanisms governing P2X4 receptor trafficking and its modulation, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Concepts in P2X4 Receptor Trafficking
The subcellular localization of the P2X4 receptor is predominantly within intracellular acidic compartments, such as lysosomes and late endosomes, with a relatively low density at the plasma membrane under basal conditions.[1][2] This intracellular reservoir allows for rapid mobilization of the receptor to the cell surface in response to various stimuli.
Endocytosis and Lysosomal Targeting
The constitutive and agonist-regulated internalization of P2X4 receptors is a clathrin- and dynamin-dependent process.[3][4] This process is governed by specific motifs within the receptor's structure:
-
N-terminal Di-leucine Motif (L22/I23): This motif is crucial for targeting the receptor to lysosomes. Mutation of these residues leads to an increased cell surface expression of the P2X4 receptor.[5]
-
C-terminal Tyrosine-based Motifs (Y372xxV and Y378xxGL): These motifs, particularly Y378xxGL, are involved in the constitutive and agonist-regulated internalization of the receptor.[1][5] The Y378xxGL motif has been shown to interact with the μ2 subunit of the clathrin adaptor protein 2 (AP2).[5]
Disruption of these targeting motifs results in a significant increase in the surface expression of P2X4 receptors.[6]
Protection from Degradation
Despite its localization within the degradative environment of lysosomes, the P2X4 receptor is surprisingly stable. This resistance to proteolysis is conferred by the presence of seven N-linked glycosylation sites within its extracellular loop. These complex oligosaccharides act as a protective shield, preserving the receptor for subsequent trafficking events.[6]
Exocytosis and Surface Expression
The translocation of P2X4 receptors from intracellular stores to the plasma membrane is a key mechanism for upregulating cellular sensitivity to ATP. This process of exocytosis can be triggered by a variety of stimuli, including:
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, LPS is a potent activator of immune cells and has been shown to increase the surface expression of P2X4 receptors in microglia.[7]
-
Fibronectin: An extracellular matrix protein, fibronectin promotes the upregulation of P2X4 receptor expression and its trafficking to the cell surface in microglia.[8][9]
-
Chemokines (e.g., CCL2 and CCL21): These signaling molecules, involved in immune cell trafficking, also modulate P2X4 receptor surface expression.[5][10]
Quantitative Modulation of P2X4 Receptor Expression
The following tables summarize the quantitative effects of various modulators on P2X4 receptor expression, providing a basis for comparative analysis.
| Modulator | Cell Type | Change in Expression | Method | Fold Change/Details | Reference |
| LPS | BV-2 microglia | Increased total expression | Western Blot, Immunocytochemistry | Robust increase observed. | [7] |
| LPS | Rat spinal cord microglia | Increased total expression | Immunofluorescence | Gray level units increased from 68.3 ± 3.6 to 126.3 ± 5.5. | [7] |
| Fibronectin | Primary microglia | Increased total protein level | Western Blot | Significant increase compared to control. | [8][9] |
| CCL2 | Primary microglia | Increased surface expression | Cell Surface Biotinylation | Significant increase in surface P2X4R protein without changing total cellular expression. | [5] |
| CCL12 | Primary microglia | Increased surface expression | Cell Surface Biotinylation | Comparable increase to CCL2-stimulated microglia. | [5] |
Signaling Pathways Modulating P2X4 Receptor Trafficking
The trafficking of P2X4 receptors is tightly regulated by complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
LPS-Induced P2X4 Receptor Upregulation via p38 MAPK
Lipopolysaccharide (LPS) stimulation of microglia leads to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn upregulates P2X4 receptor expression.
Fibronectin-Mediated P2X4 Receptor Upregulation via PI3K/AKT and MEK/ERK Pathways
Fibronectin, acting through integrin receptors, activates parallel PI3K/AKT and MEK/ERK signaling pathways to increase P2X4 receptor expression at both the transcriptional and translational levels.
CCL2-Mediated P2X4 Receptor Trafficking
The chemokine CCL2 promotes the trafficking of P2X4 receptors to the cell surface via a mechanism involving lysosomal exocytosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of P2X4 receptor trafficking. Below are protocols for key experiments.
Cell Surface Biotinylation
This technique is used to label and isolate proteins present on the cell surface.
Materials:
-
Sulfo-NHS-SS-Biotin (or similar membrane-impermeable biotinylation reagent)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Quenching buffer (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture: Grow cells to confluency in appropriate culture dishes.
-
Washing: Wash cells three times with ice-cold PBS to remove any contaminating proteins.
-
Biotinylation: Incubate cells with freshly prepared Sulfo-NHS-SS-Biotin solution (e.g., 0.5 mg/mL in PBS) for 30 minutes at 4°C with gentle agitation.
-
Quenching: Remove the biotinylation solution and wash the cells three times with ice-cold quenching buffer to stop the reaction.
-
Lysis: Lyse the cells with ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Input Sample: Reserve a small aliquot of the total lysate as the "input" or "total protein" fraction.
-
Streptavidin Pulldown: Incubate the remaining lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture biotinylated (surface) proteins.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the "input" and "surface" fractions by SDS-PAGE and Western blotting using an anti-P2X4 receptor antibody.
In Vivo Ubiquitination Assay
This assay is used to detect the ubiquitination of a target protein within cells.
Materials:
-
Plasmids encoding HA-tagged ubiquitin and Flag-tagged P2X4 receptor
-
Cell lysis buffer (containing deubiquitinase inhibitors like N-ethylmaleimide (NEM))
-
Anti-Flag antibody conjugated to agarose beads (or protein A/G beads and anti-Flag antibody)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents (including anti-HA antibody)
Procedure:
-
Transfection: Co-transfect cells with plasmids expressing HA-ubiquitin and Flag-P2X4 receptor.
-
Cell Treatment (Optional): Treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with anti-Flag antibody-conjugated beads overnight at 4°C to immunoprecipitate the P2X4 receptor.
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-HA antibody to detect the presence of a ladder of high-molecular-weight bands, which indicates ubiquitinated P2X4 receptor. An anti-Flag antibody can be used to confirm the immunoprecipitation of the P2X4 receptor.
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the selective visualization of fluorescently tagged molecules near the coverslip, making it ideal for studying events at the plasma membrane, such as receptor trafficking.
Experimental Workflow:
Key Considerations for TIRF Microscopy:
-
Fluorophore Choice: Use bright and photostable fluorescent proteins (e.g., EGFP, mCherry) or organic dyes.
-
Cell Adhesion: Ensure cells are well-adhered to the coverslip to be within the evanescent field.
-
Image Analysis: Utilize particle tracking and fluorescence intensity analysis software to quantify receptor dynamics.
Future Directions
While significant progress has been made in understanding P2X4 receptor trafficking, several key questions remain. The specific E3 ubiquitin ligases responsible for P2X4 receptor ubiquitination are yet to be definitively identified. Further research is also needed to obtain more precise quantitative data on the kinetics of P2X4 receptor endocytosis and exocytosis under various physiological and pathological conditions. The development of more specific pharmacological tools will be invaluable in dissecting the intricate details of P2X4 receptor trafficking and its role in disease. A deeper understanding of these processes will undoubtedly open new avenues for the development of novel therapeutic strategies targeting P2X4-related pathologies.
References
- 1. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The trafficking and targeting of P2X receptors [frontiersin.org]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Fibronectin/integrin system is involved in P2X(4) receptor upregulation in the spinal cord and neuropathic pain after nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Models for Studying P2X4 Receptor Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the genetic models available for investigating the function of the P2X4 receptor, a key player in cellular signaling and a promising target for therapeutic intervention in various pathological conditions, including chronic pain and neuroinflammation. We will delve into the core genetic models, present quantitative data derived from these models, detail essential experimental protocols, and visualize key signaling pathways and workflows.
Genetic Models for P2X4 Receptor Research
A variety of genetic models have been developed to elucidate the in vivo roles of the P2X4 receptor. These models primarily include knockout mice, which lack a functional P2X4 receptor, and, more recently, knock-in and transgenic reporter mice that allow for more nuanced investigations of receptor function and expression.
P2X4 Receptor Knockout (KO) Mice
P2X4 KO mice are invaluable tools for understanding the receptor's physiological and pathophysiological functions through its absence.
-
Generation: The most common P2X4 KO mouse models were generated using homologous recombination in embryonic stem cells to introduce a null mutation in the P2rx4 gene. For instance, in some models, the coding region of exon 2 is replaced with a lacZ and neo cassette. It is important to be aware of the genetic background of the mouse strain, as passenger mutations in nearby genes, such as the P2X7 receptor gene, have been reported and could potentially confound results. The advent of CRISPR/Cas9 technology offers a more direct and efficient method for generating knockout models and is increasingly being utilized.
-
Phenotype: P2X4 KO mice are viable and fertile, with no immediately obvious gross abnormalities. However, they exhibit distinct phenotypes in various experimental paradigms, particularly in models of chronic pain and inflammation.
P2X4 Receptor Knock-in (KI) Mice
P2X4 KI mice allow for the study of specific aspects of receptor function by introducing targeted mutations.
-
Generation: A notable example is the conditional P2X4mCherryIN knock-in mouse. In this model, the internalization motif of the P2X4 receptor is replaced by the fluorescent protein mCherry in a Cre-recombinase dependent manner. This prevents the constitutive endocytosis of the receptor, leading to its increased surface expression in specific cell types when crossed with appropriate Cre-driver lines. This model is particularly useful for studying the effects of enhanced P2X4 signaling at the plasma membrane.
-
Phenotype: Increased surface expression of P2X4 in the hippocampus of these KI mice has been shown to alter synaptic plasticity, induce anxiolytic-like behaviors, and impair spatial memory processing.[1]
P2X4 Receptor Transgenic Reporter Mice
Transgenic reporter mice are designed to identify and study cells that express the P2X4 receptor.
-
Generation: A bacterial artificial chromosome (BAC) transgenic approach has been used to create P2rx4-tdTomato reporter mice. In this model, the fluorescent protein tdTomato is expressed under the control of the P2X4 receptor gene's regulatory elements. This allows for the visualization of P2X4-expressing cells.
-
Phenotype: These reporter mice have revealed sparse populations of P2X4-expressing neurons throughout the brain, with particularly strong expression in the hypothalamic arcuate nucleus.[2][3] While tdTomato expression in microglia is low under basal conditions, it is upregulated upon microglial activation, making this model useful for studying the role of P2X4 in neuroinflammatory conditions.[2]
Quantitative Data from P2X4 Genetic Models
The following tables summarize key quantitative findings from studies utilizing P2X4 genetic models, primarily focusing on pain-related behaviors.
Table 1: Mechanical Allodynia in P2X4 KO Mice
| Pain Model | Wild-Type (Paw Withdrawal Threshold in grams) | P2X4 KO (Paw Withdrawal Threshold in grams) | Key Finding |
| Spinal Nerve Injury (Neuropathic Pain) | Markedly decreased | Significantly higher than WT (blunted allodynia) | P2X4R is crucial for the development of nerve injury-induced tactile allodynia.[4][5][6] |
| Complete Freund's Adjuvant (CFA) (Inflammatory Pain) | Decreased | Attenuated decrease compared to WT | P2X4R contributes to, but is not solely responsible for, inflammatory pain hypersensitivity.[5] |
Table 2: Thermal and Cold Hypersensitivity in P2X4 KO Mice
| Pain Model | Stimulus | Wild-Type Response | P2X4 KO Response | Key Finding |
| Spinal Nerve Injury | Acetone (Cold Allodynia) | Increased responsiveness | Comparable to WT | P2X4R is not essential for nerve injury-induced cold allodynia.[4][5][6] |
| Acute Noxious Stimuli | Heat (Hargreaves test) | Normal withdrawal latency | No major defects | P2X4R is not required for acute physiological pain responses.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize P2X4 receptor function in genetic models.
Behavioral Assays for Pain Assessment
This test measures the withdrawal threshold to a mechanical stimulus.
-
Habituation: Place mice in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 30-60 minutes before testing.
-
Filament Application: Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
Threshold Determination: The threshold is the lowest force that elicits a paw withdrawal response. The "up-down" method is commonly used, where the next filament applied is determined by the animal's response to the previous one. A positive response leads to the use of a weaker filament, while a negative response leads to a stronger one.
-
Data Analysis: The 50% paw withdrawal threshold is calculated from the pattern of responses.
This test assesses the latency to withdraw from a thermal stimulus.
-
Acclimation: Place mice in individual Plexiglas enclosures on a glass floor and allow them to acclimate.
-
Stimulus Application: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.
-
Latency Measurement: The time taken for the mouse to withdraw its paw is automatically recorded. A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
-
Data Analysis: The paw withdrawal latency is the primary measure. A decrease in latency indicates thermal hyperalgesia.
This test measures the response to a cooling stimulus.
-
Acclimation: Place mice on a wire mesh platform.
-
Acetone Application: Apply a drop of acetone to the plantar surface of the hind paw. The evaporation of acetone produces a cooling sensation.
-
Response Measurement: The number of brisk paw withdrawals, flinching, or time spent licking the paw over a defined period (e.g., 1 minute) is recorded.
-
Data Analysis: An increase in the frequency or duration of these behaviors indicates cold allodynia.
Molecular Biology Techniques
-
Tissue/Cell Lysis: Homogenize tissue samples or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 30-50 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the P2X4 receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
RNA Extraction: Isolate total RNA from tissues or cells using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA template, and primers specific for the P2rx4 gene.
-
Data Analysis: Normalize the Ct values of P2rx4 to a housekeeping gene (e.g., GAPDH) and calculate the relative gene expression using the ΔΔCt method.
Functional Assays
-
Cell Preparation: Culture primary cells (e.g., microglia, neurons) or cell lines on glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium indicator dye such as Fura-2 AM (5 µM) or Fluo-4 AM (2-5 µM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C.
-
Imaging: Use a fluorescence microscope equipped with a calcium imaging system. For Fura-2, alternately excite the cells at 340 nm and 380 nm and measure the emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.
-
Stimulation: Perfuse the cells with ATP or other P2X4 agonists and record the changes in fluorescence intensity, which reflect changes in intracellular calcium concentration.
-
Data Analysis: For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths. For Fluo-4, express the change in fluorescence as ΔF/F0, where ΔF is the change in fluorescence and F0 is the baseline fluorescence.
-
Cell Preparation: Prepare acute brain slices or cultured neurons/microglia for recording.
-
Recording Setup: Use a patch-clamp amplifier and a micromanipulator to approach a cell with a glass micropipette filled with an intracellular solution.
-
Giga-seal Formation: Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
-
Voltage-Clamp Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record the currents elicited by the application of ATP or other P2X4 agonists.
-
Data Analysis: Analyze the amplitude, kinetics, and pharmacological properties of the recorded currents.
-
Sample Collection: Collect cell culture supernatants or tissue homogenates from wild-type and P2X4 KO mice, or from cell cultures following stimulation.
-
ELISA Procedure: Use a commercially available BDNF ELISA kit.
-
Coat a 96-well plate with a capture antibody specific for BDNF.
-
Add standards and samples to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric reaction.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of BDNF in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving the P2X4 receptor and a typical experimental workflow for its study.
P2X4 Receptor Signaling in Neuropathic Pain
Caption: P2X4 receptor signaling cascade in microglia leading to neuropathic pain.
P2X4 Receptor and NLRP3 Inflammasome Activation
Caption: P2X4 receptor-mediated activation of the NLRP3 inflammasome.
Experimental Workflow for Characterizing P2X4 KO Mice in a Pain Model
Caption: A typical experimental workflow for studying P2X4 receptor function in pain.
References
- 1. Increased surface P2X4 receptor regulates anxiety and memory in P2X4 internalization-defective knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. ptglab.com [ptglab.com]
- 4. P2rx4 conditional Knockout mouse | Research on pain mechanisms and vascular function | genOway [genoway.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. elkbiotech.com [elkbiotech.com]
P2X4 Receptor Involvement in Inflammatory Pain Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of the P2X4 receptor (P2X4R), an ATP-gated ion channel, in the pathogenesis of inflammatory pain. Recent research has illuminated P2X4R's critical function in both central and peripheral mechanisms of pain sensitization, establishing it as a promising therapeutic target. This document synthesizes findings from key preclinical inflammatory pain models, detailing the underlying signaling pathways, experimental methodologies, and quantitative data supporting P2X4R's involvement.
Introduction: The P2X4 Receptor in Pain Signaling
Inflammatory pain is a complex response to tissue injury, characterized by hypersensitivity to both thermal and mechanical stimuli (hyperalgesia and allodynia). The purinergic signaling system, particularly the release of extracellular adenosine 5'-triphosphate (ATP) from damaged cells, is a key driver of this process[1][2]. ATP acts on various purinergic receptors, with the P2X4 receptor subtype emerging as a crucial mediator in the transition from acute to persistent pain states[1][2][3].
P2X4Rs are expressed in key immune and glial cells, including macrophages in the periphery and microglia in the central nervous system (CNS)[4][5]. Following tissue inflammation, the upregulation and activation of these receptors trigger downstream signaling cascades that sensitize nociceptive pathways, making P2X4R a focal point for the development of novel analgesic therapies[3][6][7]. This guide explores the mechanisms and evidence from widely-used animal models of inflammatory pain.
Core Signaling Pathways of P2X4R in Inflammation
The function of P2X4R in inflammatory pain can be understood through two primary signaling axes: a peripheral mechanism involving macrophages at the site of injury and a central mechanism involving microglia in the spinal cord.
Peripheral Signaling in Macrophages
At the site of inflammation, ATP released from damaged tissue activates P2X4Rs on resident and infiltrating macrophages[2][4]. This activation leads to a calcium influx and subsequent phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK)[1][4]. This cascade culminates in the synthesis and release of prostaglandin E₂ (PGE₂), a potent inflammatory mediator that directly sensitizes peripheral nerve endings (nociceptors), contributing to primary hyperalgesia[4][8]. Studies using P2X4R-deficient mice have confirmed this pathway, showing that these mice have suppressed PGE₂ levels and blunted inflammatory pain responses[4].
Central Signaling in Microglia
In the spinal dorsal horn, peripheral inflammation triggers the activation of microglia. These specialized CNS immune cells upregulate P2X4R expression in response to inflammatory signals[9][10]. ATP, potentially released from neurons or astrocytes, activates these receptors, leading to a well-characterized signaling cascade involving p38 MAPK activation[1][11]. The critical downstream effect of microglial P2X4R activation is the release of brain-derived neurotrophic factor (BDNF)[11][12][13]. BDNF then acts on TrkB receptors on dorsal horn neurons, causing a disruption in the chloride ion gradient by downregulating the potassium-chloride cotransporter KCC2[4][11]. This shift renders the inhibitory neurotransmitter GABA less effective, leading to disinhibition and a state of central sensitization, which underlies tactile allodynia[11].
Experimental Protocols for Inflammatory Pain Models
Reproducible and well-characterized animal models are essential for investigating P2X4R's role in inflammatory pain. The Complete Freund's Adjuvant (CFA) model is a widely used and robust method for inducing persistent peripheral inflammation.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This protocol describes the induction of persistent inflammatory pain in rodents, suitable for testing the efficacy of P2X4R antagonists.
Objective: To induce a persistent inflammatory state in the rodent hind paw, leading to measurable thermal hyperalgesia and mechanical allodynia.
Materials:
-
Complete Freund's Adjuvant (CFA) containing inactivated Mycobacterium tuberculosis (e.g., 1 mg/ml)[14].
-
Sterile 1 ml syringes with 27-30 gauge needles.
-
Behavioral testing equipment:
-
Plantar test apparatus (for thermal hyperalgesia).
-
Electronic or manual von Frey filaments (for mechanical allodynia)[16].
-
Procedure:
-
Acclimatization: Acclimate animals to the testing environment and equipment for at least 3 days prior to baseline testing to minimize stress-induced variability.
-
Baseline Testing: Measure baseline paw withdrawal latency to a thermal stimulus (radiant heat) and the 50% paw withdrawal threshold to mechanical stimulation (von Frey filaments) for both hind paws.
-
CFA Induction:
-
Post-Induction Period: Return the animal to its home cage. Inflammation, characterized by erythema and edema, will develop over the next several hours and persist for days to weeks[14].
-
Behavioral Assessment:
-
At desired time points post-CFA injection (e.g., 24 hours, 3 days, 7 days), re-assess thermal and mechanical sensitivity in both paws[15].
-
A significant decrease in paw withdrawal latency (thermal) and withdrawal threshold (mechanical) in the ipsilateral paw compared to baseline and the contralateral paw indicates the successful induction of inflammatory pain hypersensitivity.
-
-
Pharmacological Intervention: To test a P2X4R antagonist, administer the compound (e.g., via intrathecal, intraperitoneal, or oral routes) at a defined time point after CFA injection and measure its effect on pain behaviors at its predicted time of peak efficacy.
Quantitative Data on P2X4R Involvement
The role of P2X4R in inflammatory pain is substantiated by quantitative data from studies using genetic knockout animals and pharmacological inhibitors. The following tables summarize key findings.
Table 1: Effects of P2X4R Deletion or Antagonism in the CFA Model
| Animal Model | Intervention | Key Finding(s) | Outcome Measure | Reference |
| P2X4R Knockout Mice | CFA injection | Significant suppression of tactile allodynia and hind paw swelling. | Mechanical Threshold, Paw Edema | [3][4] |
| P2X4R Knockout Mice | CFA injection | Attenuation of CFA-induced pain hypersensitivity. | Pain Behavior Score | [4] |
| Rats | Oral P2X4R Antagonist (BAY-1797) | Dose-dependent anti-inflammatory and antinociceptive effects. | Pain Behavior Score | [4] |
| Rats | CFA injection | Significant enhancement of P2X4R mRNA in the spinal dorsal horn 3 days post-CFA. | qPCR | [11][18] |
| Rats | CFA injection | Increased P2X4R protein expression in astrocytes of the spinal dorsal horn. | Immunohistochemistry | [11] |
Table 2: Effects of P2X4R Deletion or Antagonism in Other Inflammatory Models
| Animal Model | Pain Model | Intervention | Key Finding(s) | Outcome Measure | Reference |
| Rats | Formalin Injection | Increased P2X4R expression in spinal microglia, peaking at day 7. | Immunohistochemistry | [9] | |
| P2X4R Knockout Mice | Formalin Injection | No significant difference in the acute first phase of the formalin test. | Licking/Biting Time | [16] | |
| Mice | Herpetic Pain Model | Intrathecal P2X4R antagonist (NP-1815-PX) suppressed mechanical allodynia. | Mechanical Threshold | [3][19] |
Therapeutic Implications and Future Directions
The accumulated evidence strongly supports the P2X4 receptor as a viable target for the treatment of inflammatory pain[6][7]. The dual role of P2X4R in both peripheral and central sensitization makes it an attractive target for intervention.
-
Central Action: Targeting microglial P2X4R in the spinal cord could disrupt the central sensitization process that maintains chronic pain states and leads to allodynia[1][11].
-
Peripheral Action: Inhibiting macrophage P2X4R at the site of inflammation could reduce the production of key pain mediators like PGE₂, directly alleviating peripheral sensitization[4].
The development of potent, selective, and orally bioavailable P2X4R antagonists is a key objective for drug discovery programs[7]. While some compounds have shown promise in preclinical models, challenges remain in translating these findings to clinical efficacy, including optimizing pharmacokinetic properties and ensuring a favorable safety profile[4]. Future research should continue to explore the cell-specific roles of P2X4R and the development of next-generation antagonists for clinical evaluation.
Conclusion
The P2X4 receptor is a critical component in the signaling network that drives inflammatory pain. Its activation in both peripheral macrophages and central microglia initiates downstream cascades leading to peripheral and central sensitization, respectively. Preclinical data from CFA, formalin, and other inflammatory pain models robustly demonstrate that genetic deletion or pharmacological blockade of P2X4R can significantly attenuate pain hypersensitivity. These findings underscore the therapeutic potential of targeting the P2X4 receptor for the management of persistent inflammatory pain conditions.
References
- 1. P2X4 purinoceptor signaling in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contribution of P2X4 receptor in pain associated with rheumatoid arthritis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of microglia and P2X4 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A starting point for the development of new pain and cancer drugs — University of Bonn [uni-bonn.de]
- 7. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Microglial Activation Modulated by P2X4R in Ischemia and Repercussions in Alzheimer’s Disease [frontiersin.org]
- 9. Expression of P2X4 receptor by lesional activated microglia during formalin-induced inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | P2X4 receptors and neuropathic pain [frontiersin.org]
- 11. Frontiers | Neuronal P2X4 receptor may contribute to peripheral inflammatory pain in rat spinal dorsal horn [frontiersin.org]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Up-Regulation of P2X4 Receptors in Spinal Microglia after Peripheral Nerve Injury Mediates BDNF Release and Neuropathic Pain | Journal of Neuroscience [jneurosci.org]
- 14. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 15. The effect of ponicidin on CFA-induced chronic inflammatory pain and its mechanism based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavioral phenotypes of mice lacking purinergic P2X4 receptors in acute and chronic pain assays | springermedizin.de [springermedizin.de]
- 17. criver.com [criver.com]
- 18. Neuronal P2X4 receptor may contribute to peripheral inflammatory pain in rat spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 19. P2X receptor channels in chronic pain pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Role of P2X4 in Non-Neuronal Cells: A Technical Guide for Researchers
Abstract
The P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP), is a critical signaling molecule in a diverse range of non-neuronal cells. Once primarily studied in the context of the central nervous system, a growing body of evidence highlights its pivotal role in regulating the function of immune, endothelial, epithelial, and bone cells. In these cellular contexts, P2X4 activation triggers cation influx, most notably Ca2+, initiating a cascade of downstream signaling events that influence processes from inflammation and vascular tone to bone remodeling. This technical guide provides an in-depth overview of the current understanding of P2X4 in non-neuronal systems, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the P2X4 receptor.
Introduction to the P2X4 Receptor
The P2X4 receptor is a member of the P2X family of ionotropic purinergic receptors, which are trimeric channels gated by extracellular ATP.[1] Each subunit consists of two transmembrane domains, a large extracellular loop containing the ATP-binding site, and intracellular N- and C-termini.[2] Upon ATP binding, the channel opens, allowing the rapid influx of cations, including Na+ and K+, with a particularly high permeability to Ca2+.[3][4][5] This influx of calcium is a key event, triggering a multitude of downstream signaling pathways.[4]
A unique feature of the P2X4 receptor is its subcellular localization. In addition to its presence on the plasma membrane, a significant proportion of P2X4 receptors reside within intracellular acidic compartments, such as lysosomes.[3][6] This intracellular pool can be rapidly trafficked to the cell surface upon cellular stimulation, providing a mechanism for the dynamic regulation of purinergic signaling.[3]
P2X4 in the Immune System
The P2X4 receptor is widely expressed across various immune cell populations, where it plays a crucial role in modulating inflammatory and immune responses.[3][6]
Macrophages and Microglia
In macrophages and their central nervous system counterparts, microglia, P2X4 is a key player in the response to injury and inflammation.[3] Following nerve injury, for instance, P2X4 expression is significantly upregulated in microglia.[3] Activation of these receptors by ATP, often released from damaged cells, leads to a cascade of events including the activation of p38 mitogen-activated protein kinase (MAPK) and the subsequent release of brain-derived neurotrophic factor (BDNF) and prostaglandin E2 (PGE2).[3][7] This signaling pathway is a critical contributor to neuropathic pain.[3]
Furthermore, in macrophages, P2X4 has been shown to modulate the activity of the P2X7 receptor, another important purinergic receptor involved in inflammation. This interaction can enhance P2X7-mediated inflammatory responses, including the release of cytokines like IL-1β and high mobility group box 1 (HMGB1).[8] P2X4 signaling can also lead to the activation of the NLRP3 inflammasome.[9]
Other Immune Cells
P2X4 expression has been identified in a range of other immune cells, including T lymphocytes, mast cells, and eosinophils.[3][6] In T lymphocytes, P2X4 activation is linked to ATP release, autocrine signaling, and cell migration.[3] In mast cells, it is involved in degranulation, a key process in allergic and inflammatory responses.[7] Flow cytometry studies have indicated a rank order of P2X4 expression on human immune cells, with eosinophils showing the highest levels, followed by neutrophils and monocytes, then basophils and B cells, and finally T cells.[6]
P2X4 in the Endothelium
In vascular endothelial cells, the P2X4 receptor is a crucial regulator of vascular tone.[3] Activation of P2X4 by ATP, which can be released in response to shear stress from blood flow, leads to Ca2+ influx.[1][3] This increase in intracellular calcium stimulates the production of nitric oxide (NO) via the activation of endothelial nitric oxide synthase (eNOS).[1] The subsequent release of NO causes vasodilation of the underlying smooth muscle cells, thereby regulating blood flow and blood pressure.[1] Studies in P2X4-deficient mice have demonstrated impaired flow-dependent vasodilation and the development of hypertension, underscoring the physiological importance of this pathway.[1]
P2X4 in Epithelial Cells
The role of P2X4 in epithelial tissues is an emerging area of research. In airway epithelial cells, P2X4 has been identified as a key regulator of mucin secretion.[10] Under inflammatory conditions, P2X4 expression is upregulated in mucus-producing goblet cells.[10] Activation of these receptors by ATP enhances Ca2+ signaling and augments mucin secretion, a critical process in airway defense that can become dysregulated in diseases like asthma and chronic obstructive pulmonary disease.[10]
P2X4 in Bone Homeostasis
P2X4 receptors are expressed by both osteoblasts, the cells responsible for bone formation, and osteoclasts, which resorb bone.[11] In osteoblasts, P2X4 expression increases as the cells differentiate and mature.[11] Studies using selective P2X4 antagonists have shown that inhibition of P2X4 activity decreases bone formation and alkaline phosphatase activity, a marker of osteoblast function.[3][11] Furthermore, P2X4 inhibition appears to shift the differentiation of bone marrow stromal cells away from the osteogenic lineage and towards an adipogenic lineage.[3][11] In osteoclasts, high doses of P2X4 antagonists have been shown to reduce their formation and resorptive activity.[3][11] These findings suggest that P2X4 plays a significant role in maintaining the balance of bone remodeling.
Quantitative Data
The following tables summarize key quantitative data regarding the pharmacology and biophysical properties of the P2X4 receptor in various non-neuronal cell types.
Table 1: Agonist Potency at P2X4 Receptors
| Agonist | Cell Type/Species | EC50 (µM) | Reference(s) |
| ATP | Human P2X4 (recombinant) | 0.2 - 10 | [3] |
| ATP | Rat P2X4 (recombinant) | 6.9 ± 0.8 | [4] |
| ATP | Human P2X4 (recombinant) | 7.4 ± 0.5 | [4] |
| ATP | Human P2X4 (1321N1 cells) | 0.747 ± 0.180 | [12] |
| ATP | Mouse P2X4 (1321N1 cells) | 0.565 ± 0.085 | [12] |
| 2-MeSATP | Human P2X4 (1321N1 cells) | Partial Agonist | [12] |
| BzATP | Human P2X4 (1321N1 cells) | 11 ± 2 | [12] |
| CTP | Human P2X4 (1321N1 cells) | 20 ± 4 | [12] |
Table 2: Antagonist Potency at P2X4 Receptors
| Antagonist | Cell Type/Species | IC50 (µM) | Reference(s) |
| 5-BDBD | Human P2X4 (recombinant) | 1.2 | [4] |
| TNP-ATP | Human P2X4 (1321N1 cells) | 1.46 - 4.22 | [4] |
| PSB-12054 | Human P2X4 (recombinant) | 0.189 | [4] |
| PSB-12062 | Human P2X4 (recombinant) | Similar to PSB-12054 | [4] |
| PPADS | Human P2X4 (1321N1 cells) | 34 ± 16 | [12] |
| Suramin | Human P2X4 (1321N1 cells) | > 100 | [12] |
Table 3: Positive Allosteric Modulation of P2X4 Receptors
| Modulator | Cell Type/Species | EC50 (µM) | Effect | Reference(s) |
| Ivermectin | Human P2X4 (recombinant) | 0.25 (high affinity site) | Increased maximal current | [9][13] |
| Ivermectin | Human P2X4 (recombinant) | 2.0 (low affinity site) | Slowed deactivation, increased ATP affinity | [9][13] |
| Ivermectin | Human P2X4 (1321N1 cells) | ~0.1 | Potentiation of ATP-evoked Ca2+ response | [11] |
Table 4: Ion Permeability of P2X4 Receptors
| Ion | Permeability Relative to Na+ (Pion/PNa) | Cell Type/Species | Reference(s) |
| Ca2+ | High | General | [2][3][4] |
| K+ | ~1 | General | [1] |
| NMDG+ | Low (but can permeate with prolonged stimulation) | Recombinant | [4] |
Signaling Pathways
The activation of P2X4 receptors initiates diverse downstream signaling cascades that are cell-type specific. The following diagrams illustrate some of the key pathways.
Caption: P2X4 signaling cascade in microglia.
Caption: P2X4 and P2X7 interplay in macrophage inflammatory signaling.
Caption: P2X4-mediated vasodilation in endothelial cells.
Caption: Role of P2X4 in osteoblast differentiation and function.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study P2X4 receptor function in non-neuronal cells.
Whole-Cell Patch-Clamp Electrophysiology for P2X4 Currents in Macrophages
This protocol is adapted from methodologies used to record P2X currents in native macrophages.
Materials:
-
Cells: Primary macrophages (e.g., bone marrow-derived or peritoneal macrophages) or macrophage-like cell lines (e.g., RAW 264.7).
-
External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 Glucose. pH adjusted to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 145 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 1 EGTA. pH adjusted to 7.3 with KOH.
-
Agonist: ATP solution prepared in external solution.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Culture macrophages on glass coverslips suitable for microscopy and electrophysiology.
-
Prepare external and internal solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Mount the coverslip with adherent macrophages onto the recording chamber of an inverted microscope and perfuse with external solution.
-
Approach a single, healthy-looking macrophage with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply ATP-containing external solution to the cell using a rapid application system.
-
Record the inward currents elicited by ATP application. P2X4 currents are typically characterized by rapid activation and moderate desensitization.
-
To confirm the current is mediated by P2X4, apply specific antagonists (e.g., 5-BDBD) or the positive allosteric modulator ivermectin. Ivermectin will potentiate the ATP-evoked current and slow its deactivation.
Calcium Imaging of P2X4 Activation using Fura-2
This protocol allows for the measurement of changes in intracellular calcium concentration following P2X4 activation.
Materials:
-
Cells: Cultured non-neuronal cells expressing P2X4 on glass-bottom dishes or coverslips.
-
Fura-2 AM (acetoxymethyl ester) stock solution: 1 mM in anhydrous DMSO.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline.
-
Pluronic F-127 (20% solution in DMSO).
-
Fluorescence imaging system equipped with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Procedure:
-
Culture cells to a sub-confluent density on glass-bottom dishes or coverslips.
-
Prepare a Fura-2 AM loading solution by diluting the stock solution in HBSS to a final concentration of 2-5 µM. To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02%.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes in HBSS at room temperature.
-
Mount the dish or coverslip on the fluorescence imaging system.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Stimulate the cells by adding ATP to the imaging buffer.
-
Continue to record the fluorescence changes at 340 nm and 380 nm excitation.
-
The ratio of the fluorescence emission at 340 nm excitation to that at 380 nm excitation (F340/F380) is proportional to the intracellular calcium concentration. An increase in this ratio indicates an increase in intracellular calcium.
Immunofluorescence Staining of P2X4
This protocol allows for the visualization of P2X4 protein expression and localization within cells.
Materials:
-
Cells: Cultured non-neuronal cells on glass coverslips.
-
Phosphate-buffered saline (PBS).
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer: 0.1-0.25% Triton X-100 in PBS.
-
Blocking buffer: 5% normal goat serum (or serum from the same species as the secondary antibody) and 1% bovine serum albumin (BSA) in PBS.
-
Primary antibody: Rabbit or mouse anti-P2X4 antibody.
-
Secondary antibody: Fluorophore-conjugated goat anti-rabbit or anti-mouse IgG.
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting medium.
Procedure:
-
Culture cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature. This step is necessary for antibodies to access intracellular epitopes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Dilute the primary anti-P2X4 antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.
Western Blot Analysis of P2X4 Protein Expression
This protocol is for the detection and quantification of P2X4 protein in cell lysates.
Materials:
-
Cells: Pellet of non-neuronal cells.
-
Lysis buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary antibody: Rabbit or mouse anti-P2X4 antibody.
-
Secondary antibody: HRP-conjugated goat anti-rabbit or anti-mouse IgG.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Lyse the cell pellet in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P2X4 antibody diluted in blocking buffer overnight at 4°C. The expected molecular weight of P2X4 is approximately 45-55 kDa, though glycosylation can lead to a higher apparent molecular weight.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For quantification, normalize the P2X4 band intensity to a loading control protein (e.g., GAPDH or β-actin).
Drug Development and Future Perspectives
The diverse and critical roles of the P2X4 receptor in non-neuronal cells have made it an attractive target for drug development. Selective antagonists and positive allosteric modulators are being actively investigated for their therapeutic potential in a range of conditions, including chronic pain, inflammatory disorders, and cardiovascular diseases. The development of more potent and selective pharmacological tools will be crucial for further dissecting the complex functions of P2X4 and for translating our understanding of its biology into novel therapies. Future research will likely focus on the cell-type specific functions of P2X4, the dynamics of its trafficking, and its interactions with other signaling pathways. A deeper understanding of these aspects will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Implication of Neuronal Versus Microglial P2X4 Receptors in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion permeation pathway within the internal pore of P2X receptor channels | eLife [elifesciences.org]
- 3. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principles and properties of ion flow in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. Allosteric Control of Gating and Kinetics at P2X4Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. Mechanism of ivermectin facilitation of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 11. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of P2X4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of P2X4 receptor antagonists. Detailed protocols for key experimental assays are provided, along with a summary of quantitative data for select antagonists to facilitate experimental design and data interpretation.
Introduction to the P2X4 Receptor
The P2X4 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). As a member of the P2X family of purinergic receptors, it forms a trimeric structure that, upon ATP binding, opens a non-selective cation channel, allowing the influx of Na⁺ and Ca²⁺. This influx of cations leads to membrane depolarization and the initiation of various downstream signaling pathways.
P2X4 receptors are widely expressed throughout the body, with notable presence in immune cells such as macrophages and microglia, as well as in the central and peripheral nervous systems. Their involvement in neuroinflammation, neuropathic pain, and immune responses has made them a promising therapeutic target for a range of pathological conditions. The development and characterization of selective P2X4 antagonists are therefore of significant interest in drug discovery.
P2X4 Signaling Pathway
Activation of the P2X4 receptor by ATP initiates a cascade of intracellular events. The initial influx of calcium is a critical trigger for downstream signaling. In immune cells like microglia, this can lead to the activation of p38 MAP kinase and subsequent release of brain-derived neurotrophic factor (BDNF), contributing to neuronal hyperexcitability and pain. In other cell types, P2X4 activation can modulate the release of inflammatory cytokines and influence cellular processes such as migration and phagocytosis.
Quantitative Data for P2X4 Antagonists
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several commonly studied P2X4 antagonists. These values are crucial for determining the appropriate concentration range for in vitro experiments. It is important to note that the potency of antagonists can vary significantly between species.[1][2]
| Antagonist | Species | Cell Type/Expression System | IC₅₀ (µM) | Reference |
| 5-BDBD | Human | 1321N1 cells | 1 ± 0.3 | [1] |
| 5-BDBD | Mouse | 1321N1 cells | > 100 | [1] |
| BX-430 | Human | 1321N1 cells | 0.426 ± 0.162 | [1] |
| BX-430 | Mouse | 1321N1 cells | > 100 | [1] |
| PSB-12062 | Human | 1321N1 cells | ~0.4 | [2] |
| BAY-1797 | Human | Not specified | ~0.1 | [3] |
| BAY-1797 | Mouse | Not specified | ~0.2 | [3] |
| TNP-ATP | Human | 1321N1 cells | 17 ± 5 | [1] |
| TNP-ATP | Mouse | 1321N1 cells | 93 ± 4 | [1] |
| PPADS | Human | 1321N1 cells | 34 ± 16 | [1] |
| PPADS | Mouse | 1321N1 cells | 42 ± 14 | [1] |
Experimental Workflow for In Vitro Antagonist Screening
A typical workflow for the in vitro characterization of a P2X4 antagonist involves a series of assays to determine its potency, selectivity, and functional effects on cellular processes.
Experimental Protocols
Cell Culture of HEK293 Cells Stably Expressing P2X4
This protocol describes the maintenance of Human Embryonic Kidney (HEK293) cells engineered to stably express the P2X4 receptor.
Materials:
-
HEK293 cell line stably expressing the P2X4 receptor
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other appropriate selection antibiotic
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
6-well or 96-well plates
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., 400 µg/mL G418).
-
Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Sub-culturing: Add 8 mL of complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension. Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new flask containing fresh medium.
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration upon P2X4 receptor activation and its inhibition by an antagonist.
Materials:
-
HEK293-P2X4 cells
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
P2X4 agonist (e.g., ATP or BzATP)
-
P2X4 antagonist of interest
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed HEK293-P2X4 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 5 x 10⁴ cells/well). Incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Aspirate the culture medium from the cells and add 100 µL of loading buffer to each well. Incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. Add 90 µL of HBSS to each well.
-
Antagonist Incubation: Prepare serial dilutions of the P2X4 antagonist in HBSS. Add 10 µL of the antagonist dilutions to the respective wells and incubate at room temperature for 15-30 minutes. Include vehicle control wells.
-
Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Set the excitation and emission wavelengths appropriate for the calcium indicator (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Agonist Stimulation: Record a baseline fluorescence for a few seconds, then inject the P2X4 agonist (e.g., ATP to a final concentration of 10 µM) and continue recording the fluorescence signal for 1-2 minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the control (agonist only) response. Plot the normalized response against the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Patch-Clamp Electrophysiology
This technique directly measures the ion channel activity of the P2X4 receptor and the blocking effect of an antagonist.
Materials:
-
HEK293-P2X4 cells cultured on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
Extracellular solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 Glucose (pH 7.4)
-
Intracellular solution (in mM): 145 KCl, 10 NaCl, 10 HEPES, 1 EGTA (pH 7.2)
-
P2X4 agonist (e.g., ATP)
-
P2X4 antagonist of interest
Procedure:
-
Coverslip Preparation: Place a coverslip with adherent HEK293-P2X4 cells in the recording chamber and perfuse with extracellular solution.
-
Pipette Preparation: Pull a glass capillary to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Approach and Sealing: Under microscopic guidance, approach a cell with the patch pipette while applying positive pressure. Once in close proximity, release the pressure to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Current Recording: Clamp the cell at a holding potential of -60 mV. Apply the P2X4 agonist to the cell using a perfusion system and record the inward current.
-
Antagonist Application: After a washout period, pre-apply the P2X4 antagonist for a defined period, then co-apply the antagonist with the agonist and record the current.
-
Data Analysis: Measure the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist. Calculate the percentage of inhibition. Perform these measurements at various antagonist concentrations to generate a dose-response curve and determine the IC₅₀.
Cell Viability (MTT) Assay
This assay assesses the potential cytotoxicity of the P2X4 antagonist.
Materials:
-
HEK293-P2X4 cells or other relevant cell line
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
P2X4 antagonist of interest
Procedure:
-
Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the P2X4 antagonist for a desired period (e.g., 24-48 hours). Include vehicle control and positive control (e.g., a known cytotoxic agent) wells.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Express the viability as a percentage of the vehicle-treated control.
Transwell Cell Migration Assay
This assay evaluates the effect of the P2X4 antagonist on cell migration towards a chemoattractant.
Materials:
-
Immune cells (e.g., THP-1 monocytes or primary macrophages)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Chemoattractant (e.g., ATP, SDF-1α)
-
P2X4 antagonist of interest
-
Serum-free cell culture medium
-
Fixation and staining reagents (e.g., methanol, crystal violet)
Procedure:
-
Plate Setup: Add medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Cell Preparation: Resuspend cells in serum-free medium. Pre-incubate the cells with the P2X4 antagonist or vehicle control for 30 minutes.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C for a period sufficient for cell migration (e.g., 4-24 hours).
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Data Analysis: Express the migration as a percentage of the control (chemoattractant only) and determine the inhibitory effect of the antagonist.
Cytokine Release Assay (ELISA)
This assay measures the inhibitory effect of the P2X4 antagonist on the release of pro-inflammatory cytokines.
Materials:
-
Primary microglia or macrophage cell culture
-
Lipopolysaccharide (LPS)
-
P2X4 agonist (e.g., ATP)
-
P2X4 antagonist of interest
-
ELISA kit for the cytokine of interest (e.g., IL-1β, TNF-α)
Procedure:
-
Cell Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-cytokine expression.
-
Antagonist Treatment: Wash the cells and pre-incubate with various concentrations of the P2X4 antagonist for 30-60 minutes.
-
Agonist Stimulation: Stimulate the cells with a P2X4 agonist (e.g., ATP) for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of the cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each antagonist concentration compared to the vehicle control and determine the IC₅₀ value.
Logical Relationship of P2X4 Antagonism
The inhibition of the P2X4 receptor by an antagonist disrupts the downstream signaling cascade, leading to a reduction in various cellular responses.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of P2X4 Antagonists in Mice
These application notes provide detailed protocols and supporting data for the in vivo administration of P2X4 receptor antagonists in mouse models. The information is intended for researchers, scientists, and drug development professionals working in areas such as neuropathic pain, neuroinflammation, and other conditions where the P2X4 receptor is a therapeutic target. While the user requested information on a specific "P2X4 antagonist-4," this name does not correspond to a publicly documented compound. Therefore, this document focuses on a well-characterized and selective P2X4 antagonist, NP-1815-PX, as a representative example, supplemented with data from other relevant P2X4 antagonists.
Introduction to P2X4 Receptors
The P2X4 receptor is a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP).[1][2] It is a member of the P2X family of purinergic receptors and is expressed in various cells and tissues, with notable expression in immune cells like microglia and macrophages.[1][3] P2X4 receptors are implicated in a range of physiological and pathophysiological processes, including inflammation, immune response, and neuronal excitability.[1][4] In the context of the central nervous system, the upregulation and activation of P2X4 receptors on microglia are critically involved in the pathogenesis of neuropathic pain.[2][4][5][6] This has made the P2X4 receptor an attractive target for the development of novel analgesics.[5][6]
P2X4 Antagonists in Preclinical Mouse Models
Several P2X4 receptor antagonists have been evaluated in mouse models for various conditions, particularly neuropathic pain. These compounds vary in their selectivity, potency, and pharmacokinetic properties.
Table 1: Overview of Selected P2X4 Antagonists Studied In Vivo in Mice
| Antagonist | Chemical Name | Selectivity | Mouse Model | Key Findings |
| NP-1815-PX | 5-[3-(5-thioxo-4H-[1][4][7]oxadiazol-3-yl)phenyl]-1H-naphtho[1,2-b][4][7]diazepine-2,4(3H,5H)-dione | Selective for P2X4R | Traumatic nerve damage, Herpetic pain | Intrathecal administration produced anti-allodynic effects without affecting acute pain or motor function.[5][8] Restored KCC2 downregulation.[5][8] |
| 5-BDBD | 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one | Selective P2X4R antagonist | Neuroinflammation (LPS model) | Reduced microglial activation.[2] Note: Poor water solubility and lack of antagonism at mouse P2X4 have been reported.[1][3][9] |
| BAY-1797 | N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide | Potent and selective for human and rodent P2X4R | Inflammatory pain | Demonstrated anti-inflammatory and anti-nociceptive effects.[1] Orally active.[1] |
| PSB-12062 | Not specified | Selective P2X4R antagonist | Not specified in provided abstracts | Potent antagonist at human and mouse P2X4.[9] |
| BX-430 | 1-(2,6-dibromo-4-isopropyl-phenyl)-3-(3-pyridyl)urea | Allosteric inhibitor of human and bovine P2X4R | Not specified in provided abstracts | Does not antagonize mouse or rat P2X4 receptors.[1][3][9] |
Signaling Pathways Involving P2X4 in Mice
Activation of P2X4 receptors on microglia following nerve injury triggers a downstream signaling cascade that contributes to central sensitization and neuropathic pain.
Microglial P2X4 Signaling in Neuropathic Pain
Peripheral nerve injury leads to the release of factors that activate microglia in the spinal cord.[2] This activation includes the upregulation of P2X4 receptors.[2][4] Extracellular ATP, released from sources like damaged neurons, binds to these upregulated P2X4 receptors, leading to calcium influx.[2] This influx activates p38 mitogen-activated protein kinase (MAPK), which in turn stimulates the synthesis and release of brain-derived neurotrophic factor (BDNF).[1][2][4] BDNF then acts on TrkB receptors on dorsal horn neurons, leading to a downregulation of the potassium-chloride cotransporter KCC2.[5] This disruption of the chloride gradient results in neuronal hyperexcitability and contributes to the sensation of pain from non-painful stimuli (allodynia).[4][5]
P2X4 signaling cascade in microglial activation and neuropathic pain.
P2X4-eNOS Signaling in Cardiac Myocytes
In cardiac myocytes, the P2X4 receptor is involved in a protective signaling pathway. It physically associates with endothelial nitric oxide synthase (eNOS).[7] Activation of the P2X4 receptor leads to a localized increase in calcium, which activates eNOS to produce nitric oxide (NO).[7] This NO can then stimulate downstream pathways, such as the cGMP/PKG pathway, contributing to cardioprotective effects.[7] Antagonism of this pathway could have unintended consequences in individuals with cardiac stress.[7]
Cardioprotective P2X4-eNOS signaling pathway in cardiac myocytes.
Experimental Protocols
The following protocols are based on published studies using P2X4 antagonists in mice and are provided as a guide. Researchers should optimize these protocols for their specific experimental conditions.
Animal Models
-
Neuropathic Pain Model (Spinal Nerve Ligation): This model is commonly used to study nerve injury-induced pain.[10] A surgical procedure is performed to ligate one of the spinal nerves (e.g., L5) in anesthetized mice. This leads to the development of mechanical allodynia in the ipsilateral hind paw.
-
Herpetic Pain Model: This model involves the inoculation of herpes simplex virus type 1 (HSV-1) into the hind paw of a mouse, leading to a persistent pain state.[5][6]
-
Inflammatory Pain Model (Complete Freund's Adjuvant - CFA): Intraplantar injection of CFA into the hind paw induces a localized inflammatory response characterized by edema, hyperalgesia, and allodynia.[10]
Preparation and Administration of P2X4 Antagonist (Example: NP-1815-PX)
-
Reagent and Equipment:
-
NP-1815-PX
-
Vehicle (e.g., saline, DMSO, or as specified by the manufacturer)
-
Hamilton syringe or other appropriate microsyringe
-
Anesthesia (e.g., isoflurane)
-
Animal handling and restraint equipment
-
-
Protocol for Intrathecal (i.t.) Administration:
-
Prepare the required concentration of NP-1815-PX in the appropriate vehicle.
-
Briefly anesthetize the mouse using isoflurane.
-
Hold the mouse firmly by the pelvic girdle.
-
Insert a microsyringe needle into the intervertebral space between the L5 and L6 vertebrae.
-
A slight tail flick is often observed upon successful entry into the intrathecal space.
-
Inject the desired volume (typically 5-10 µL) of the antagonist solution or vehicle.
-
Withdraw the needle and allow the mouse to recover from anesthesia in a clean cage.
Note: Oral administration of NP-1815-PX was found to be ineffective in the herpetic pain model, suggesting that for this compound, direct CNS delivery is required.[5][8]
-
Behavioral Testing for Pain (Mechanical Allodynia)
-
Equipment:
-
Von Frey filaments of varying forces
-
Elevated mesh platform
-
Testing chambers
-
-
Protocol:
-
Acclimate the mice to the testing environment and apparatus for at least 30 minutes before testing.
-
Place individual mice in separate compartments on the elevated mesh platform.
-
Apply von Frey filaments to the plantar surface of the hind paw, starting with a filament of intermediate force.
-
A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.
-
Perform baseline measurements before nerve injury and antagonist administration.
-
After antagonist administration, repeat the measurements at specified time points to assess the anti-allodynic effect.
-
General experimental workflow for in vivo testing of P2X4 antagonists.
Quantitative Data Summary
The efficacy of P2X4 antagonists can be quantified through various in vitro and in vivo assays.
Table 2: Potency of P2X4 Antagonists at Human and Mouse Receptors
| Antagonist | Human P2X4 IC₅₀ (or potency rank) | Mouse P2X4 IC₅₀ (or potency rank) | Reference |
| BAY-1797 | Potent (Rank 1) | Potent (Rank 1) | [9] |
| PSB-12062 | Potent (Rank 1) | Potent (Rank 2) | [9] |
| 5-BDBD | Less Potent (Rank 2) | Not antagonized | [9] |
| BX-430 | Potent (Rank 1) | Not antagonized | [9] |
| NP-1815-PX | Inhibits at 0.3-1 µM | Inhibits at 0.3-1 µM | [8] |
Note: Rank 1 indicates highest potency. Species differences are critical when selecting an antagonist for mouse studies.[9][11][12] For example, 5-BDBD and BX-430 are not effective against the mouse P2X4 receptor.[9]
Concluding Remarks
The in vivo administration of selective P2X4 antagonists in mice has proven to be a valuable approach for investigating the role of this receptor in pathological states, particularly chronic pain.[5][10] The protocols and data presented here, using NP-1815-PX as a primary example, provide a framework for conducting such studies. Careful consideration of the antagonist's selectivity, potency at the mouse ortholog, and appropriate route of administration is crucial for obtaining meaningful and reproducible results. Future research in this area will likely focus on the development of orally bioavailable P2X4 antagonists with favorable pharmacokinetic profiles for clinical translation.
References
- 1. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. P2RX4 - Wikipedia [en.wikipedia.org]
- 5. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2X4: A fast and sensitive purinergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X4 receptor–eNOS signaling pathway in cardiac myocytes as a novel protective mechanism in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral phenotypes of mice lacking purinergic P2X4 receptors in acute and chronic pain assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Species Differences of P2X4 Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Imaging Assays for P2X4 Receptor Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The P2X4 receptor is a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP).[1] As a member of the purinergic receptor family, it plays a crucial role in various physiological processes, including immune responses, neuroinflammation, and chronic pain.[2][3] Upon activation, the P2X4 receptor forms a non-selective cation channel, permeable to Na⁺ and Ca²⁺.[4][5] The resulting increase in intracellular calcium ([Ca²⁺]i) serves as a critical second messenger, triggering a cascade of downstream signaling events.[5]
Calcium imaging is a powerful technique for studying P2X4 receptor activity in real-time. By using fluorescent calcium indicators, researchers can visualize and quantify changes in [Ca²⁺]i following receptor activation or inhibition. This allows for the functional characterization of the receptor, high-throughput screening of agonists and antagonists, and investigation of its role in cellular signaling pathways. These application notes provide detailed protocols for performing calcium imaging assays to measure P2X4 receptor activity using the popular fluorescent indicators, Fluo-4 AM and Fura-2 AM.
P2X4 Receptor Signaling Pathway
Activation of the P2X4 receptor by ATP initiates a rapid influx of cations, leading to membrane depolarization and a significant increase in intracellular calcium.[5] This calcium signal can then propagate through the cell to activate various downstream effectors. For example, in microglia, Ca²⁺ influx through P2X4 is a critical step linking receptor stimulation to the activation of p38 MAPK, which in turn drives the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[5] In other cell types, P2X4 has been shown to physically associate with endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production.[4]
Principles of Calcium Imaging
Calcium imaging relies on fluorescent indicators that exhibit a change in their spectral properties upon binding to Ca²⁺. The most common indicators are cell-permeable acetoxymethyl (AM) esters, such as Fluo-4 AM and Fura-2 AM. These molecules can passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm.[6]
-
Single-Wavelength Indicators (e.g., Fluo-4): These dyes show a significant increase in fluorescence intensity upon binding to calcium.[7] They are well-suited for high-throughput screening and qualitative imaging.[7] The fluorescence intensity is typically measured at a single wavelength.[8]
-
Ratiometric Indicators (e.g., Fura-2): These indicators exhibit a shift in their optimal excitation or emission wavelength upon calcium binding. Fura-2, for instance, is excited at 340 nm when bound to calcium and 380 nm when in its unbound form, with a constant emission around 510 nm.[9] By calculating the ratio of fluorescence intensities from the two excitation wavelengths, one can obtain a more accurate and quantitative measurement of [Ca²⁺]i that is less susceptible to variations in dye concentration, cell thickness, or illumination intensity.[10]
Data Presentation: Calcium Indicator Properties
| Indicator | Type | Excitation (Ex) / Emission (Em) Maxima | Kd for Ca²⁺ | Key Advantages |
| Fluo-4 | Single-Wavelength | ~494 nm / ~506 nm[11] | ~335-345 nM[7][11] | Bright signal, high fluorescence increase, suitable for standard FITC/GFP filters.[11][12] |
| Fura-2 | Ratiometric | Ex (Ca²⁺-bound): ~340 nmEx (Ca²⁺-free): ~380 nmEm: ~510 nm[9] | ~120 nM (at RT)[6] | Allows for quantitative [Ca²⁺]i measurements, reduces artifacts from dye loading and photobleaching.[6] |
General Experimental Workflow
The general procedure for a calcium imaging assay involves several key steps, from preparing the cells to analyzing the acquired data. This workflow is applicable to both single-wavelength and ratiometric indicators, with specific variations in the imaging and data analysis stages.
Experimental Protocols
Protocol 1: Fluo-4 AM Assay for P2X4 Receptor Activity
This protocol is adapted for adherent cells cultured in a 96-well plate format, ideal for screening applications.
Materials:
-
Cells stably expressing the P2X4 receptor (e.g., 1321N1 or HEK293 cells).[13][14]
-
Fluo-4 AM (e.g., 50 µg vial).[15]
-
High-quality, anhydrous Dimethyl sulfoxide (DMSO).
-
Pluronic™ F-127 (20% solution in DMSO).
-
Assay Buffer: HEPES-buffered Hank's Balanced Salt Solution (HBSS), pH 7.2-7.4.[15]
-
P2X4 receptor agonists (e.g., ATP, 2-MeSATP) and antagonists.
-
Black-walled, clear-bottom 96-well microplates.
-
Fluorescence microplate reader or imaging system with appropriate filters for Fluo-4 (Ex/Em: ~490/515 nm).[12]
Methodology:
-
Cell Preparation:
-
The day before the experiment, seed P2X4-expressing cells into a 96-well plate at a density that will yield an 80-100% confluent monolayer on the day of the assay.[12]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Preparation of Fluo-4 AM Loading Solution (prepare fresh):
-
Prepare a 1 mM stock solution of Fluo-4 AM in DMSO. For a 50 µg vial, add 100 µL of DMSO (confirm based on vial size and desired concentration). Vortex to dissolve.
-
In a separate tube, prepare the required volume of Assay Buffer. For one 96-well plate, you will need ~10 mL.
-
To the Assay Buffer, add Pluronic™ F-127 to a final concentration of 0.02-0.04% to aid dye solubilization. For 10 mL of buffer, add 10-20 µL of a 20% stock solution.
-
Optional: Add Probenecid to a final concentration of 1-2.5 mM to inhibit anion transporters that can extrude the dye.[12]
-
Add the Fluo-4 AM stock solution to the buffer to achieve a final working concentration of 2-5 µM. Vortex thoroughly.[7] This final solution is the Dye Loading Solution.
-
-
Dye Loading:
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL/well of Assay Buffer.
-
Add 100 µL/well of the Dye Loading Solution to the cells.[12]
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[12] Some cell types may load better at room temperature.[11]
-
After incubation, gently remove the loading solution and wash the cells 2-3 times with 100 µL/well of Assay Buffer to remove extracellular dye.
-
Add a final 100 µL/well of Assay Buffer and incubate for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye.[16]
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence reader. Set the excitation to ~490 nm and emission to ~515 nm.[12]
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injection system, add the P2X4 agonist (e.g., ATP) to elicit a response. For antagonist studies, pre-incubate the cells with the antagonist for a desired period (e.g., 5-15 minutes) before adding the agonist.
-
Continuously record the fluorescence signal for 1-3 minutes to capture the full calcium transient.[8]
-
Protocol 2: Fura-2 AM Ratiometric Assay for P2X4 Receptor Activity
This protocol is designed for fluorescence microscopy to obtain quantitative calcium measurements from individual cells.
Materials:
-
All materials from Protocol 1, substituting Fluo-4 AM with Fura-2 AM.[17]
-
Fura-2 AM (e.g., 50 µg vial).[17]
-
Glass-bottom dishes or coverslips for imaging.
-
Inverted fluorescence microscope equipped with a filter wheel for alternating excitation at 340 nm and 380 nm, an emission filter around 510 nm, and a sensitive camera.
Methodology:
-
Cell Preparation:
-
Seed P2X4-expressing cells onto glass coverslips or glass-bottom dishes suitable for microscopy. Culture until they reach ~70-80% confluency.
-
-
Preparation of Fura-2 AM Loading Solution (prepare fresh):
-
Dye Loading:
-
Remove the culture medium and wash cells with Assay Buffer.
-
Add the Fura-2 AM loading solution and incubate for 30-45 minutes at room temperature in the dark.[17]
-
Wash the cells three times with Assay Buffer to remove extracellular dye.
-
Incubate for a further 30 minutes in Assay Buffer to allow for dye de-esterification.[17]
-
-
Ratiometric Imaging:
-
Mount the coverslip/dish onto the microscope stage.
-
Acquire images by alternating the excitation light between 340 nm and 380 nm, collecting the emission at ~510 nm for each.[6]
-
Begin by recording a stable baseline ratio (F₃₄₀/F₃₈₀) for 1-2 minutes.
-
Apply the agonist (or antagonist followed by agonist) via a perfusion system or gentle manual addition.
-
Continue recording the alternating 340 nm and 380 nm fluorescence images for several minutes to capture the response.
-
Data Analysis
The goal of data analysis is to quantify the change in fluorescence as a measure of the change in intracellular calcium.[18]
-
Region of Interest (ROI) Selection: Define ROIs around individual cells or over the entire well in a plate reader experiment.[19]
-
Background Subtraction: Measure the fluorescence from a background region (without cells) and subtract this value from the ROI fluorescence at each time point.[20]
-
Quantification:
-
For Fluo-4 (ΔF/F₀): The change in fluorescence is typically normalized to the initial baseline fluorescence.[20]
-
F₀ (Baseline Fluorescence): Average the fluorescence intensity from the period before stimulus addition.
-
ΔF: For each time point, calculate the change from baseline (F - F₀).
-
Normalized Response: Calculate ΔF/F₀.
-
-
For Fura-2 (Ratio):
-
Data Presentation: P2X4 Receptor Pharmacology
Calcium influx assays are routinely used to determine the potency of various compounds targeting the P2X4 receptor. The data below is a compilation from studies using such assays.
| Compound | Type | Species | EC₅₀ / IC₅₀ (µM) | Cell Line | Reference |
| ATP | Agonist | Human | 0.166 - 0.269 | 1321N1 | [13][21] |
| ATP | Agonist | Rat | ~1.0 - 2.92 | 1321N1 | [13][22] |
| 2-MeSATP | Agonist | Human | 0.290 - 4.50 | 1321N1 | [13] |
| BzATP | Agonist | Human | 0.166 - 0.515 | 1321N1 | [13] |
| 5-BDBD | Antagonist | Human | ~0.5 | HEK293 | [22] |
| BX430 | Antagonist | Human | ~0.01 | 1321N1 | [22] |
| BX430 | Antagonist | Rat | ~0.3 | 1321N1 | [22] |
| Paroxetine | Antagonist | Human | ~1.3 | HEK293 | [23] |
Note: Potency values can vary significantly depending on the specific cell line, assay conditions, and receptor ortholog used.[13][23] There are notable species differences; for example, the rat P2X4 receptor is often less sensitive to certain ATP derivatives compared to the human receptor.[21][23]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X4 receptor–eNOS signaling pathway in cardiac myocytes as a novel protective mechanism in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. agilent.com [agilent.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. hellobio.com [hellobio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. revvity.com [revvity.com]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. benchchem.com [benchchem.com]
- 17. moodle2.units.it [moodle2.units.it]
- 18. Deciphering the Calcium Code: A Review of Calcium Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cs229.stanford.edu [cs229.stanford.edu]
- 20. Calcium imaging analysis – how far have we come? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of P2X4 receptor agonists and antagonists by calcium influx and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 [frontiersin.org]
- 23. researchgate.net [researchgate.net]
Electrophysiological Recording of P2X4 Receptor Currents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X4 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). It is a member of the P2X family of purinergic receptors and is widely expressed in various cell types, including neurons, immune cells, and endothelial cells.[1][2] P2X4 receptors are implicated in a range of physiological and pathophysiological processes, such as neuropathic pain, inflammation, and cardiovascular regulation. Consequently, the P2X4 receptor has emerged as a significant target for drug discovery and development.
Electrophysiology, particularly the patch-clamp technique, remains the gold standard for characterizing the function of ion channels like the P2X4 receptor.[3] This document provides detailed application notes and protocols for the electrophysiological recording of P2X4 receptor currents, aimed at researchers, scientists, and drug development professionals.
P2X4 Receptor Signaling Pathway
Activation of the P2X4 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+. The subsequent increase in intracellular calcium concentration triggers various downstream signaling cascades. The subcellular localization and trafficking of P2X4 receptors are tightly regulated, with a significant population of receptors residing in intracellular compartments such as lysosomes.[1][4][5][6] Upon cellular stimulation, these intracellular receptors can be trafficked to the plasma membrane, thereby modulating cellular responses to extracellular ATP.[4][7]
Experimental Protocols
Whole-Cell Patch-Clamp Recording of P2X4 Receptor Currents
This protocol is designed for recording whole-cell currents from cells heterologously expressing P2X4 receptors (e.g., HEK293 cells) or from primary cells endogenously expressing the receptor.
Materials:
-
Cells: HEK293 cells stably or transiently expressing the P2X4 receptor, or primary cells of interest.
-
Extracellular (Bath) Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl2, 1 MgCl2, 2 KCl. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Patch-Clamp Amplifier and Data Acquisition System.
-
Microscope with micromanipulators.
-
Perfusion system for drug application.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment. For transient transfections, transfect the cells with the P2X4 receptor plasmid according to the manufacturer's protocol.
-
Solution Preparation: Prepare and filter all solutions on the day of the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a final resistance of 3-5 MΩ.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a Gigaohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply ATP or other ligands using a fast-perfusion system to activate P2X4 receptors.
-
Record the resulting inward currents.
-
To study voltage-dependence, apply voltage steps or ramps. A typical voltage ramp protocol would be a ramp from -100 mV to +100 mV over 200 ms.
-
Data Presentation
Pharmacological Properties of P2X4 Receptors
The following table summarizes the potency of various agonists, antagonists, and allosteric modulators at the human P2X4 receptor.
| Compound | Type | Species | EC50 / IC50 (µM) | Reference |
| ATP | Agonist | Human | 0.7 - 5.7 | [8] |
| 2-MeSATP | Agonist | Human | ~7 | [9] |
| BzATP | Partial Agonist | Human | >10 | [9] |
| 5-BDBD | Antagonist | Human | ~1 | [10] |
| PSB-12062 | Antagonist | Human | ~0.3 | |
| Ivermectin | Positive Allosteric Modulator | Human | ~0.2 | [3] |
| Zinc (Zn2+) | Positive Allosteric Modulator | Human | Potentiates at low µM concentrations | [2] |
Kinetic Properties of P2X4 Receptor Currents
The activation, deactivation, and desensitization kinetics of P2X4 receptor currents are crucial for understanding its physiological role.
| Kinetic Parameter | Agonist (ATP) Concentration | Typical Value | Reference |
| Activation Time | 10 µM | 10-100 ms | [11] |
| Deactivation Time Constant | 10 µM | 100-500 ms | [12] |
| Desensitization | 100 µM | Slow and incomplete | [2] |
Conclusion
The electrophysiological characterization of P2X4 receptors provides invaluable insights into their function and modulation. The protocols and data presented here offer a comprehensive guide for researchers investigating this important therapeutic target. Adherence to detailed experimental procedures and careful data analysis are paramount for obtaining reproducible and reliable results in the study of P2X4 receptor currents.
References
- 1. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 4. Frontiers | The trafficking and targeting of P2X receptors [frontiersin.org]
- 5. Imaging P2X4 receptor subcellular distribution, trafficking, and regulation using P2X4-pHluorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. P2X Receptor Trafficking in Neurons Is Subunit Specific | Journal of Neuroscience [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. Voltage Clamp – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 10. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation kinetics of single P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of P2X4 Receptor Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Western blot analysis of the P2X4 purinergic receptor, a ligand-gated ion channel involved in various physiological and pathological processes, including neuroinflammation and chronic pain.[1][2] This document outlines detailed protocols, data presentation guidelines, and visual representations of associated signaling pathways to facilitate reproducible and accurate quantification of P2X4 receptor expression.
Introduction to P2X4 Receptor
The P2X4 receptor, encoded by the P2RX4 gene, is a member of the P2X family of ATP-gated ion channels.[2] It is widely expressed in various tissues and cell types, with notable abundance in the central and peripheral nervous systems, immune cells such as microglia and macrophages, and epithelial tissues.[2][3] The receptor's involvement in neuroinflammatory signaling has made it a promising target for therapeutic intervention in conditions like neuropathic pain.[1]
Data Presentation: P2X4 Receptor Expression
The following tables summarize the relative expression levels of the P2X4 receptor in various human tissues and cell lines based on available data. It is important to note that expression levels can vary depending on the specific physiological or pathological state.
Table 1: Relative Expression of P2X4 Receptor Protein in Human Tissues
| Tissue | Relative Expression Level | Reference |
| Placenta (trophoblasts) | High | [3] |
| Lung (macrophages) | High | [3] |
| Gastrointestinal Mucosa | High | [3] |
| Central Nervous System | Widespread | |
| - Hippocampus | Present | [4] |
| - Spinal Cord | Present | [5] |
| Peripheral Nervous System | Widespread | |
| - Dorsal Root Ganglia | Present | [5] |
| Kidney | Present | [6] |
| Heart | Present | [7] |
Table 2: P2X4 Receptor Expression in Various Cell Types
| Cell Type | Expression Status | Reference |
| Microglia | Expressed | [1][2] |
| Macrophages | Expressed | [1][2] |
| Neurons | Expressed | [2] |
| Astrocytes | Expressed | |
| Monocytes | Expressed | [1][2] |
| Mast Cells | Expressed | [1][2] |
| Eosinophils | Expressed | [1][2] |
| B Lymphocytes | Expressed | [2] |
| T Lymphocytes | Expressed | [2] |
| Endothelial Cells | Expressed | [1] |
| Renal Tubule Epithelial Cells | Expressed | [8] |
Experimental Protocols
Sample Preparation
a. Cell Culture Lysates
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
b. Tissue Homogenates
-
Excise the tissue of interest and immediately freeze it in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer with protease and phosphatase inhibitors using a mechanical homogenizer.
-
Follow steps 4-7 from the cell culture lysate protocol.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the P2X4 receptor overnight at 4°C with gentle agitation. The recommended dilution for most commercially available antibodies is between 1:500 and 1:2000.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. The predicted molecular weight of the P2X4 receptor is approximately 43 kDa, but it may appear as a band between 45-55 kDa due to glycosylation.
Mandatory Visualizations
P2X4 Receptor Signaling Pathways
The activation of the P2X4 receptor by ATP initiates several downstream signaling cascades, playing a crucial role in cellular responses, particularly in the context of inflammation.
Caption: P2X4 receptor activation by ATP triggers downstream signaling pathways.
Experimental Workflow for Western Blotting
The following diagram illustrates the key steps involved in the Western blot analysis of P2X4 receptor expression.
Caption: Workflow for P2X4 receptor Western blot analysis.
Detailed P2X4 Receptor Signaling Cascades
1. P2X4 and p38 MAPK/BDNF Pathway
Activation of the P2X4 receptor leads to an influx of calcium, which in turn activates the p38 MAPK signaling pathway.[9] This cascade is particularly important in microglia, where it results in the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neuron-microglia communication and pain hypersensitivity.[9]
Caption: P2X4-mediated activation of the p38 MAPK-BDNF pathway in microglia.
2. P2X4 and eNOS Signaling Pathway
In cardiac myocytes, the P2X4 receptor physically associates with endothelial nitric oxide synthase (eNOS).[7] Upon activation by ATP, the resulting calcium influx activates eNOS, leading to the production of nitric oxide (NO), a key signaling molecule in cardioprotection.[7]
References
- 1. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target [mdpi.com]
- 3. Tissue expression of P2RX4 - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. P2X4 receptor–eNOS signaling pathway in cardiac myocytes as a novel protective mechanism in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP-P2X4 signaling mediates NLRP3 inflammasome activation: a novel pathway of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for P2X4 in Spinal Cord Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical detection of the P2X4 receptor in spinal cord tissue. The P2X4 receptor, an ATP-gated ion channel, is a key player in various physiological and pathological processes within the central nervous system, particularly in the context of neuropathic pain and spinal cord injury.
Introduction to P2X4 in the Spinal Cord
The P2X4 receptor is the most abundant P2X receptor subtype in the central nervous system.[1][2] It is expressed in both neurons and glial cells and plays a significant role in modulating synaptic transmission and neuroinflammation.[1][2][3] Following nerve injury or trauma to the spinal cord, the expression of P2X4 receptors is significantly upregulated, particularly in microglia.[4][5][6] This upregulation is a critical component of the signaling pathways that lead to chronic pain states, making the P2X4 receptor a promising therapeutic target.
Cellular Localization and Expression Changes
Under normal physiological conditions, P2X4 receptors are expressed in neurons within the dorsal horn and medial gray matter of the spinal cord.[1][7] However, in pathological states such as peripheral nerve injury, spinal cord injury, and inflammatory pain, its expression pattern changes dramatically.
Key Observations:
-
Neuropathic Pain: Following peripheral nerve injury, P2X4 receptor expression is robustly upregulated, almost exclusively in microglia of the spinal cord's dorsal horn on the side of the injury.[4][6][8] This upregulation is a necessary component for the development of tactile allodynia.[4]
-
Spinal Cord Injury (SCI): SCI leads to an early and persistent increase in P2X4 receptor expression within the lesion site.[2] Studies have shown that in the acute phase after SCI, P2X4 is primarily expressed in neurons.[1] P2X4 receptor activation in neurons is linked to inflammasome activation and subsequent neuroinflammation.[1][2][7]
-
Inflammatory Pain: In models of inflammatory pain, such as formalin injection, an increase in P2X4-positive microglia is observed in the ipsilateral spinal cord dorsal horn, peaking around day 7 post-injection.[9]
Data on P2X4 Expression in Spinal Cord Tissue
The following tables summarize the changes in P2X4 receptor expression observed in different models.
| Condition | Cell Type | Change in Expression | Method of Detection | Reference |
| Peripheral Nerve Injury | Microglia | Strongly upregulated ipsilateral to the lesion | Immunohistochemistry | [4][6][8] |
| Barely detectable in sham-operated animals | Immunohistochemistry | [6] | ||
| Spinal Cord Injury | Neurons | Significantly elevated 3 days post-injury | Immunoblotting | [2] |
| P2X4-positive cells are primarily neurons | Immunohistochemistry | [1][7] | ||
| Inflammatory Pain | Microglia | Increased in the ipsilateral dorsal horn | Immunohistochemistry | [9] |
| Maximal levels reached by day 7 post-formalin | Immunohistochemistry | [9] | ||
| Normal/Control | Neurons | Expressed in dorsal horn and medial gray areas | Immunohistochemistry | [1][7] |
| Microglia | Rarely seen or very faint staining | Immunohistochemistry | [8][9] |
Signaling Pathways Involving P2X4
In neuropathic pain, the upregulation of P2X4 in microglia is a critical step in a signaling cascade that alters neuronal function.
Experimental Workflow for Immunohistochemistry
The following diagram outlines the key steps for performing immunohistochemistry for P2X4 in spinal cord tissue.
Detailed Protocol: Immunohistochemistry for P2X4 in Spinal Cord
This protocol is a synthesis of methodologies reported in the literature for the detection of P2X4 in rodent spinal cord tissue.[1][7][8][10][11]
1. Tissue Preparation
-
Perfusion: Deeply anesthetize the animal (e.g., with an intraperitoneal injection of pentobarbital). Perform a transcardial perfusion first with 0.9% saline or phosphate-buffered saline (PBS) to clear the blood, followed by cold 4% paraformaldehyde (PFA) in PBS (pH 7.4).
-
Dissection and Post-fixation: Carefully dissect the spinal cord and post-fix the tissue in 4% PFA overnight at 4°C.[8]
-
Cryoprotection: Transfer the tissue to a 20-30% sucrose solution in PBS at 4°C until it sinks (typically 24-72 hours).[1][11] This step is crucial for preventing ice crystal formation during freezing.
2. Sectioning
-
Embed the cryoprotected spinal cord segment in Optimal Cutting Temperature (OCT) compound in a cryomold.
-
Freeze the block and cut transverse sections at a thickness of 14-40 µm using a cryostat.[1][8][11]
-
Collect the sections as free-floating sections in PBS or mount them directly onto coated slides (e.g., poly-L-Lysine coated).
3. Immunohistochemical Staining (for free-floating sections)
-
Washing: Wash the sections three times in PBS for 10 minutes each to remove the OCT compound.[11]
-
Permeabilization (Optional but Recommended): Incubate sections in PBS containing 0.2-0.5% Triton X-100 for 15-30 minutes to permeabilize cell membranes.
-
Blocking: Incubate the sections in a blocking solution for 1-2 hours at room temperature. The blocking solution typically consists of 10% normal serum (from the species in which the secondary antibody was raised, e.g., goat or donkey) and 0.1-0.3% Triton X-100 in PBS.[11]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against P2X4 diluted in the blocking solution. Recommended dilutions vary by manufacturer and specific antibody; a typical starting point is 1:200 to 1:500.[10] Incubation should be carried out overnight to 72 hours at 4°C.[11]
-
Washing: Wash the sections three times in PBS for 10 minutes each.[11]
-
Secondary Antibody Incubation: Incubate the sections with the appropriate fluorophore-conjugated secondary antibody for 2-4 hours at room temperature, protected from light.[11] The secondary antibody should be chosen to match the host species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).
-
Washing: Wash the sections three times in PBS for 10 minutes each, protected from light.
-
Counterstaining (Optional): A nuclear counterstain such as DAPI (4′,6-diamidino-2-phenylindole) can be included in the final wash step to visualize cell nuclei.[7]
-
Mounting: Mount the sections onto glass slides and allow them to air dry briefly.
-
Coverslipping: Apply an anti-fade mounting medium and place a coverslip over the sections.[11]
4. Imaging and Analysis
-
Visualize the stained sections using a confocal microscope.
-
Capture images using appropriate laser lines and emission filters for the chosen fluorophores.
-
For quantitative analysis, ensure consistent imaging parameters (e.g., laser power, gain, pinhole size) across all samples.
-
Image analysis software can be used to quantify the intensity of P2X4 immunofluorescence or the number of P2X4-positive cells.
Antibody and Reagent Recommendations
| Reagent | Supplier Examples | Typical Dilution/Concentration | Notes |
| Primary Antibody: Anti-P2X4 | Alomone Labs, Invitrogen | 1:200 - 1:500 | The choice of antibody is critical. It is essential to validate the antibody for specificity in your model system. |
| Microglia Marker: Anti-Iba1 | Wako, Abcam | 1:500 - 1:1000 | For co-localization with microglia.[8] |
| Neuron Marker: Anti-NeuN / HuC/HuD | Millipore, Invitrogen | 1:250 - 1:500 | For co-localization with neurons.[1][7] |
| Astrocyte Marker: Anti-GFAP | Invitrogen, Dako | 1:100 - 1:500 | For co-localization with astrocytes.[1][7] |
| Secondary Antibodies | Invitrogen (Alexa Fluor) | 1:200 - 1:1000 | Choose a secondary antibody that matches the host species of the primary antibody and is conjugated to a bright, photostable fluorophore.[7] |
| Fixative | Electron Microscopy Sciences | 4% Paraformaldehyde (PFA) | Prepare fresh from powder or purchase as a methanol-free solution. |
| Cryoprotectant | Sigma-Aldrich | 20-30% Sucrose in PBS | |
| Blocking Serum | Jackson ImmunoResearch | 10% | Use serum from the same species as the secondary antibody to block non-specific binding sites. |
| Mounting Medium | Vector Laboratories, Invitrogen | N/A | Use an anti-fade mounting medium, with or without DAPI. |
References
- 1. P2X4 Receptors Influence Inflammasome Activation after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Contribution of P2X4 Receptors to CNS Function and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P2X4 receptors and neuropathic pain [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. jneurosci.org [jneurosci.org]
- 7. P2X4 Receptors Influence Inflammasome Activation after Spinal Cord Injury | Journal of Neuroscience [jneurosci.org]
- 8. Microglial P2X4 receptors are essential for spinal neurons hyperexcitability and tactile allodynia in male and female neuropathic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of P2X4 receptor by lesional activated microglia during formalin-induced inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spinal P2X4 Receptors Involved in Visceral Hypersensitivity of Neonatal Maternal Separation Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemical labelling of spinal cord neurons involved in bladder activity [protocols.io]
Application Notes and Protocols for P2X4 Antagonist-4 in Primary Microglial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
P2X4 receptors, a subtype of ATP-gated ion channels, are key players in the neuroinflammatory response, primarily expressed on microglia, the resident immune cells of the central nervous system. Their activation is implicated in various neurological disorders, including neuropathic pain and neurodegenerative diseases, making them a promising target for therapeutic intervention. P2X4 antagonist-4, also known as compound 64, is a potent and selective antagonist of the P2X4 receptor. These application notes provide detailed protocols for the utilization of this compound in primary microglial cultures to investigate its effects on microglial function.
Mechanism of Action
Extracellular ATP, often released during cellular stress or injury, binds to and activates P2X4 receptors on microglia. This activation leads to a cascade of downstream signaling events, including calcium influx, activation of p38 MAP kinase, and the subsequent synthesis and release of brain-derived neurotrophic factor (BDNF). Furthermore, P2X4 receptor activation is linked to the stimulation of the NLRP3 inflammasome, resulting in the release of pro-inflammatory cytokines such as IL-1β. This compound acts by blocking the binding of ATP to the P2X4 receptor, thereby inhibiting these downstream signaling pathways and mitigating the pro-inflammatory and neurotoxic effects of microglial activation.
Data Presentation
The following tables summarize quantitative data on the effects of this compound and other relevant P2X4 receptor modulators on microglial activity.
Table 1: Potency of this compound (Compound 64)
| Compound | Target | Assay | Potency (pIC50) | Cell Type | Reference |
| This compound (compound 64) | P2X4R | Antagonistic activity | 8.12 ± 0.07 | Recombinant | [1] |
Table 2: Effects of P2X4 Antagonists on Microglial Responses
| Antagonist | Concentration | Cell Type | Assay | Effect | Reference |
| This compound (compound 64) | 100 nM | THP-1 cells (macrophage-like) | IL-1β release | Inhibition of ATP-induced IL-1β release | [1] |
| 5-BDBD | 0.75 µM (IC50) | Rat P2X4R expressing cells | Electrophysiology | Inhibition of ATP-induced currents | |
| TNP-ATP | 10 µM | Primary Microglia | Immunocytochemistry, qPCR | Increased pro-inflammatory gene expression, reduced anti-inflammatory markers | |
| CORM-2 | 20µg/5µl (intrathecal) | Rat (in vivo) | Behavioral | Reduction of neuropathic pain |
Experimental Protocols
Protocol 1: Preparation of Primary Microglial Cultures
This protocol describes the isolation and culture of primary microglia from neonatal mouse brains.
Materials:
-
Neonatal mouse pups (P0-P2)
-
Dissection medium (e.g., HBSS)
-
Culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin (0.25%)
-
DNase I
-
Poly-D-lysine coated flasks and plates
-
Cell strainer
Procedure:
-
Euthanize neonatal pups according to approved animal care protocols.
-
Dissect brains and remove meninges in cold dissection medium.
-
Mince the brain tissue and incubate with trypsin and DNase I to dissociate the cells.
-
Neutralize trypsin with culture medium and pass the cell suspension through a cell strainer to obtain a single-cell suspension.
-
Plate the cells in poly-D-lysine coated flasks. Microglia will grow on a layer of astrocytes.
-
After 7-10 days, microglia can be isolated from the astrocyte layer by gentle shaking of the flasks.
-
Collect the supernatant containing the microglia, centrifuge, and resuspend in fresh culture medium.
-
Plate the purified microglia in appropriate culture vessels for subsequent experiments.
Protocol 2: Assessment of this compound on Cytokine Release
This protocol details the procedure to measure the effect of this compound on ATP-induced IL-1β release from primary microglia.
Materials:
-
Primary microglial cultures (from Protocol 1)
-
This compound (compound 64)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
ELISA kit for IL-1β
Procedure:
-
Seed primary microglia in a 24-well plate at a suitable density.
-
Prime the microglia with LPS (e.g., 100 ng/mL) for 3-4 hours.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM - 1 µM) for 30 minutes.
-
Stimulate the cells with ATP (e.g., 1-5 mM) for 30-60 minutes.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol outlines the steps to evaluate the effect of this compound on the phosphorylation of p38 MAPK, a downstream signaling molecule of the P2X4 receptor.
Materials:
-
Primary microglial cultures
-
This compound (compound 64)
-
ATP
-
Lysis buffer
-
Primary antibodies (anti-phospho-p38, anti-total-p38)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Treat primary microglia with this compound and/or ATP as described in Protocol 2.
-
Lyse the cells with lysis buffer to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-p38 and total-p38.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and express the level of phosphorylated p38 relative to total p38.
Visualizations
Caption: P2X4 Receptor Signaling Pathway in Microglia.
Caption: Experimental Workflow for Assessing this compound Effects.
References
Application Note: Generation of a Dose-Response Curve for P2X4 Antagonist-4
Introduction
The P2X4 receptor is a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP).[1][2] It is widely expressed in the central nervous system and immune cells, including microglia and macrophages.[1][2][3] Emerging evidence implicates the P2X4 receptor as a key player in neuroinflammatory processes and a critical mediator of neuropathic pain, making it a promising therapeutic target for drug development.[3][4][5] Activation of the P2X4 receptor by ATP leads to the influx of cations, primarily Ca2+ and Na+, which triggers downstream signaling cascades involved in pain transmission and inflammation.[2][4] One of the key pathways involves the activation of p38 mitogen-activated protein kinase (MAPK), leading to the release of brain-derived neurotrophic factor (BDNF) from microglia.[1][4]
The development of selective P2X4 receptor antagonists is a crucial step in validating its therapeutic potential and advancing new treatments for chronic pain and neuroinflammatory disorders.[5] A fundamental aspect of characterizing any new antagonist is determining its potency, which is typically quantified by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
This application note provides a detailed protocol for generating a dose-response curve for a novel P2X4 receptor antagonist, designated "P2X4 Antagonist-4," using a cell-based calcium influx assay.
P2X4 Receptor Signaling Pathway
Upon binding of extracellular ATP, the P2X4 receptor channel opens, allowing a rapid influx of cations.[4] The resulting increase in intracellular Ca2+ concentration acts as a second messenger, initiating a cascade of downstream events. In microglia, this includes the activation of the p38 MAPK pathway, which in turn promotes the synthesis and release of BDNF.[4][6] BDNF then acts on TrkB receptors on dorsal horn neurons, leading to neuronal hyperexcitability and contributing to the sensation of neuropathic pain.[1][7]
Caption: P2X4 receptor signaling cascade in microglia.
Experimental Protocol: Calcium Influx Assay
This protocol describes the use of a fluorescent calcium indicator to measure the inhibitory effect of this compound on ATP-induced calcium influx in a cell line stably expressing the human P2X4 receptor.
Principle
Cells expressing P2X4 receptors are pre-loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). The baseline fluorescence is measured before and after the addition of the antagonist. The receptor is then stimulated with an agonist (ATP), causing the P2X4 channel to open and allowing Ca2+ to enter the cell. This influx of Ca2+ binds to the dye, resulting in a significant increase in fluorescence intensity. When an antagonist is present, it blocks the channel, thereby reducing or preventing the ATP-induced fluorescence increase. The degree of inhibition is proportional to the concentration of the antagonist.
Materials and Reagents
-
Cell Line: 1321N1 astrocytoma or HEK293 cells stably expressing the human P2X4 receptor.[3][8][9]
-
Test Compound: this compound
-
Agonist: Adenosine 5'-triphosphate (ATP)[4]
-
Calcium Indicator: Fluo-4 AM
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Equipment:
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with automated injection capabilities
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Experimental Workflow
Caption: Workflow for the P2X4 antagonist calcium influx assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture the hP2X4-expressing cells according to standard protocols.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed the cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and the reference antagonist in DMSO.
-
Perform a serial dilution of the antagonists in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Prepare an equal dilution of DMSO for the vehicle control wells.
-
Prepare a stock solution of ATP in Assay Buffer. The final concentration used in the assay should be predetermined to be the EC80 (the concentration that elicits 80% of the maximal response), typically in the low micromolar range.[4][9]
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer (e.g., 4 µM).
-
Aspirate the culture medium from the cell plate and wash each well once with 100 µL of Assay Buffer.
-
Add 50 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
After incubation, wash the wells twice with 100 µL of Assay Buffer to remove excess dye, leaving 50 µL of buffer in each well.
-
-
Assay Performance:
-
Add 50 µL of the serially diluted this compound, reference antagonist, or vehicle control to the appropriate wells.
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
Place the plate in the fluorescence microplate reader.
-
Set the reader to measure fluorescence intensity (e.g., Ex/Em = 494/516 nm) every second.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Using the plate reader's injector, add 25 µL of the ATP solution (at the EC80 concentration) to each well.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
Data Analysis and Presentation
-
Data Processing: The response to ATP is calculated as the peak fluorescence intensity minus the baseline fluorescence for each well.
-
Normalization: The data is normalized to control wells:
-
0% Inhibition (Maximal Signal): Wells with vehicle + ATP.
-
100% Inhibition (Background): Wells with vehicle, no ATP.
-
The percent inhibition for each antagonist concentration is calculated using the formula: % Inhibition = 100 * (1 - (Signal_Antagonist - Signal_Background) / (Signal_Max - Signal_Background))
-
-
Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the antagonist concentration (X-axis).
-
IC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the ATP-induced response.[11]
Data Presentation
Quantitative data should be summarized in clear, structured tables.
Table 1: Example Raw Fluorescence Data (Peak - Baseline)
| [Antagonist-4] (nM) | Replicate 1 | Replicate 2 | Replicate 3 |
|---|---|---|---|
| 0 (Vehicle) | 35102 | 34899 | 35560 |
| 1 | 33205 | 32980 | 33541 |
| 10 | 25433 | 26011 | 25876 |
| 100 | 17890 | 17543 | 18012 |
| 1000 | 8123 | 7998 | 8345 |
| 10000 | 2456 | 2601 | 2511 |
| No ATP Control | 2501 | 2488 | 2530 |
Table 2: Calculated Percent Inhibition
| Log [Antagonist-4] (M) | Average % Inhibition | Std. Deviation |
|---|---|---|
| -9.0 | 5.8 | 0.8 |
| -8.0 | 28.5 | 1.5 |
| -7.0 | 53.4 | 1.2 |
| -6.0 | 83.1 | 1.1 |
| -5.0 | 99.8 | 0.4 |
Table 3: Summary of Dose-Response Parameters
| Compound | IC50 (nM) | Hill Slope |
|---|---|---|
| This compound | 95.5 | -1.1 |
| Reference Antagonist (5-BDBD) | 1200[4] | -1.0 |
Interpretation of Results
The IC50 value is the primary measure of the antagonist's potency; a lower IC50 indicates a more potent compound. The Hill slope provides information about the steepness of the curve and the nature of the binding interaction. A Hill slope of approximately -1.0 is consistent with a competitive interaction at a single binding site. The results for this compound can be directly compared with a known reference antagonist to benchmark its activity. Further studies are required to determine the antagonist's mechanism of action (e.g., competitive vs. allosteric) and its selectivity against other P2X receptor subtypes.[10]
References
- 1. P2RX4 - Wikipedia [en.wikipedia.org]
- 2. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 [frontiersin.org]
- 6. Frontiers | Blockade of P2X4 Receptors Inhibits Neuropathic Pain-Related Behavior by Preventing MMP-9 Activation and, Consequently, Pronociceptive Interleukin Release in a Rat Model [frontiersin.org]
- 7. P2X4: A fast and sensitive purinergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intrathecal P2X4 Antagonist-4 for Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X4 receptor (P2X4R), an ATP-gated ion channel, has emerged as a critical player in the pathogenesis of chronic pain, particularly neuropathic pain.[1][2][3] Upregulated in spinal microglia following nerve injury, P2X4R activation triggers a cascade of events leading to central sensitization and pain hypersensitivity.[2][4][5] This central role makes the P2X4R a promising therapeutic target for the development of novel analgesics.[6][7][8]
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of "P2X4 antagonist-4," a selective P2X4 receptor antagonist, for its analgesic potential via intrathecal administration in rodent models of pain. While "this compound" is used as a placeholder, the methodologies described are based on established preclinical studies with various P2X4R antagonists and are applicable to the investigation of any novel P2X4R-targeting compound.
P2X4 Receptor Signaling in Pain
Following peripheral nerve injury, damaged neurons release signaling molecules, such as CCL21, which act on spinal microglia.[2] This stimulation, along with other factors like fibronectin, leads to the upregulation of P2X4R expression and function in these immune cells.[2] The binding of extracellular ATP to these upregulated P2X4Rs on microglia triggers a signaling cascade, primarily through the p38 MAPK pathway, leading to the release of brain-derived neurotrophic factor (BDNF).[1][9][10] BDNF then acts on dorsal horn neurons, causing a shift in the anion gradient that renders GABAergic and glycinergic inhibition less effective, thereby contributing to the hyperexcitability of pain-transmitting neurons and resulting in tactile allodynia.[1][4]
Experimental Protocols
Animal Models of Neuropathic Pain
To evaluate the efficacy of this compound, a robust and reproducible animal model of neuropathic pain is essential. The Chronic Constriction Injury (CCI) model in rats is a widely used and well-characterized model.
Protocol: Chronic Constriction Injury (CCI) Surgery
-
Anesthesia: Anesthetize adult male Sprague-Dawley rats (200-250 g) with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave and disinfect the lateral aspect of the thigh of the right hind limb.
-
Incision: Make a small skin incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Proximal to the trifurcation of the sciatic nerve, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight constriction is observed, but without arresting epineural blood flow.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animals for signs of distress. Allow a recovery period of 7-14 days for the development of neuropathic pain behaviors.
Intrathecal (i.t.) Injection
Direct administration of this compound into the cerebrospinal fluid (CSF) allows for targeted delivery to the spinal cord, minimizing systemic side effects.
Protocol: Acute Intrathecal Injection in Rats
-
Animal Handling: Briefly anesthetize the rat with isoflurane or handle it with appropriate restraint techniques if performed in unanesthetized animals by experienced personnel.[11]
-
Positioning: Position the animal on a firm surface, arching its back to widen the intervertebral spaces.
-
Landmark Identification: Palpate the iliac crests to identify the L5-L6 intervertebral space.
-
Injection: Using a 30-gauge needle attached to a microsyringe, carefully insert the needle into the intervertebral space. A characteristic tail-flick is often observed upon dural puncture, indicating successful entry into the intrathecal space.[12][13]
-
Drug Administration: Inject a small volume (typically 5-10 µL for mice and 10-20 µL for rats) of the this compound solution slowly.[11][12]
-
Recovery: Return the animal to its home cage and monitor for any adverse effects.
Behavioral Assays for Pain Assessment
Pain-related behaviors are assessed to determine the analgesic efficacy of the this compound.
a) Mechanical Allodynia
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain.
Protocol: Von Frey Test
-
Acclimation: Place the animals in individual transparent plastic chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.
-
Stimulation: Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.
-
Response: A positive response is recorded as a brisk withdrawal, licking, or flinching of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold (PWT) is calculated using the up-down method.
b) Thermal Hyperalgesia
Thermal hyperalgesia is an increased sensitivity to a noxious thermal stimulus.
Protocol: Plantar Test (Hargreaves' Method)
-
Acclimation: Place the animals in individual plastic chambers on a glass plate and allow them to acclimate.
-
Stimulation: A radiant heat source is focused onto the plantar surface of the hind paw.
-
Response: The time taken for the animal to withdraw its paw (paw withdrawal latency, PWL) is automatically recorded.
-
Cut-off Time: A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of a study investigating the effects of intrathecal this compound in a rat CCI model of neuropathic pain.
Table 1: Effect of Intrathecal this compound on Mechanical Allodynia (Paw Withdrawal Threshold in grams)
| Treatment Group | Baseline | Post-CCI (Day 7) | 1h Post-injection | 3h Post-injection | 6h Post-injection |
| Sham + Vehicle | 14.5 ± 1.2 | 14.2 ± 1.5 | 14.3 ± 1.3 | 14.1 ± 1.6 | 14.4 ± 1.4 |
| CCI + Vehicle | 14.8 ± 1.4 | 3.2 ± 0.5 | 3.5 ± 0.6 | 3.3 ± 0.4 | 3.6 ± 0.7 |
| CCI + this compound (10 µg) | 14.6 ± 1.3 | 3.4 ± 0.6 | 10.8 ± 1.1# | 8.5 ± 0.9# | 5.1 ± 0.8 |
| CCI + this compound (30 µg) | 14.7 ± 1.5 | 3.1 ± 0.4 | 13.5 ± 1.2# | 11.2 ± 1.0# | 7.8 ± 0.9# |
*Data are presented as mean ± SEM. p < 0.05 compared to Sham + Vehicle; #p < 0.05 compared to CCI + Vehicle.
Table 2: Effect of Intrathecal this compound on Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)
| Treatment Group | Baseline | Post-CCI (Day 7) | 1h Post-injection | 3h Post-injection | 6h Post-injection |
| Sham + Vehicle | 10.2 ± 0.8 | 10.5 ± 0.9 | 10.3 ± 0.7 | 10.6 ± 0.8 | 10.4 ± 0.9 |
| CCI + Vehicle | 10.4 ± 0.7 | 4.5 ± 0.4 | 4.7 ± 0.5 | 4.6 ± 0.6 | 4.8 ± 0.5 |
| CCI + this compound (10 µg) | 10.3 ± 0.9 | 4.6 ± 0.5 | 8.1 ± 0.7# | 6.9 ± 0.6# | 5.5 ± 0.4 |
| CCI + this compound (30 µg) | 10.5 ± 0.8 | 4.4 ± 0.3 | 9.8 ± 0.8# | 8.5 ± 0.7# | 6.7 ± 0.5# |
*Data are presented as mean ± SEM. p < 0.05 compared to Sham + Vehicle; #p < 0.05 compared to CCI + Vehicle.
Experimental Workflow
The logical flow of the experimental procedures is crucial for a successful study.
Conclusion
The intrathecal administration of P2X4 receptor antagonists represents a promising strategy for the management of neuropathic pain. The protocols and application notes provided here offer a framework for the preclinical evaluation of novel compounds like "this compound." By targeting the P2X4R in spinal microglia, it is possible to interrupt a key signaling pathway involved in the generation and maintenance of chronic pain states. Further research and development in this area hold the potential to deliver new and effective therapies for patients suffering from debilitating pain conditions.
References
- 1. P2X4 purinoceptor signaling in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | P2X4 receptors and neuropathic pain [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Neuronal P2X4 receptor may contribute to peripheral inflammatory pain in rat spinal dorsal horn [frontiersin.org]
- 5. Intrathecal injection of bone marrow stromal cells attenuates neuropathic pain via inhibition of P2X4R in spinal cord microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of P2X4 receptor in neuropathic pain and its pharmacological properties. | Semantic Scholar [semanticscholar.org]
- 7. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Blockade of P2X4 Receptors Inhibits Neuropathic Pain-Related Behavior by Preventing MMP-9 Activation and, Consequently, Pronociceptive Interleukin Release in a Rat Model [frontiersin.org]
- 10. Blockade of P2X4 Receptors Inhibits Neuropathic Pain-Related Behavior by Preventing MMP-9 Activation and, Consequently, Pronociceptive Interleukin Release in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. forum.painresearcher.net [forum.painresearcher.net]
- 13. mdpi.com [mdpi.com]
Application of P2X4 Antagonists in a Neuropathic Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition resulting from nerve injury, remains a significant therapeutic challenge. Emerging evidence highlights the pivotal role of the P2X4 purinergic receptor (P2X4R), primarily expressed on microglia in the central nervous system, in the pathogenesis of neuropathic pain.[1][2][3] Following peripheral nerve injury, upregulated P2X4R on activated microglia triggers the release of brain-derived neurotrophic factor (BDNF).[4][5][6] BDNF, in turn, acts on dorsal horn neurons to alter chloride homeostasis via downregulation of the potassium-chloride cotransporter KCC2, leading to synaptic disinhibition and central sensitization, which manifest as pain hypersensitivity.[6][7] This application note details the use of P2X4R antagonists as a therapeutic strategy in a preclinical model of neuropathic pain, providing protocols for in vivo studies and summarizing key quantitative data.
P2X4 Signaling Pathway in Neuropathic Pain
Peripheral nerve injury initiates a cascade of events in the spinal cord dorsal horn, leading to microglial activation and subsequent neuronal hyperexcitability. The P2X4 receptor is a key player in this process.
Caption: P2X4R-mediated signaling cascade in neuropathic pain.
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This model induces a reproducible state of peripheral neuropathy.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
Procedure:
-
Anesthetize the rat and shave the left thigh.
-
Make a small incision on the lateral surface of the mid-thigh to expose the biceps femoris muscle.
-
Bluntly dissect through the biceps femoris to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Proximal to the trifurcation of the sciatic nerve, place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them.
-
Tighten the ligatures until they just elicit a brief twitch in the corresponding hind limb.
-
Close the muscle layer with sutures and the skin with wound clips.
-
Allow the animals to recover for 7-14 days for the development of neuropathic pain, which can be assessed by behavioral tests.
Intrathecal (i.t.) Administration of P2X4 Antagonists
Direct delivery of antagonists to the spinal cord.
Materials:
-
P2X4 antagonist (e.g., 5-BDBD, CORM-2, TNP-ATP) dissolved in an appropriate vehicle (e.g., saline, DMSO)
-
Hamilton syringe with a 30-gauge needle
-
Anesthesia (light isoflurane)
Procedure:
-
Lightly anesthetize the rat.
-
Palpate the iliac crests and insert the needle between the L4 and L5 vertebrae.
-
A tail flick or paw twitch confirms entry into the intrathecal space.
-
Inject a small volume (typically 5-10 µL) of the antagonist solution.
-
Monitor the animal until it recovers from anesthesia.
Behavioral Assessment of Neuropathic Pain
This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments with varying calibrated forces (e.g., 0.4g to 15g)
-
Elevated wire mesh platform with enclosures for the animals
Procedure:
-
Acclimatize the rats to the testing environment for at least 30 minutes.
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Begin with a filament in the middle of the force range and record the response (paw withdrawal, licking, or flinching).
-
Use the up-down method to determine the 50% paw withdrawal threshold. A positive response leads to the use of a weaker filament, and a negative response to a stronger one.
This test measures the paw withdrawal threshold to a noxious pressure stimulus.
Materials:
-
Paw pressure analgesy meter
Procedure:
-
Gently restrain the rat.
-
Apply increasing pressure to the dorsal surface of the hind paw using the instrument's plunger.
-
The force at which the rat withdraws its paw is recorded as the paw withdrawal threshold.
This test measures the latency to a nociceptive response on a cold surface.
Materials:
-
Cold plate apparatus
Procedure:
-
Set the cold plate temperature to a non-noxious cool temperature (e.g., 4-5°C).
-
Place the rat on the cold plate and start a timer.
-
Record the latency to the first sign of nociception (e.g., paw lifting, licking, or jumping).
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
Experimental Workflow
A typical experimental design to evaluate the efficacy of a P2X4 antagonist.
Caption: Experimental workflow for evaluating a P2X4 antagonist.
Data Presentation
The following tables summarize the quantitative effects of various P2X4 antagonists in neuropathic pain models.
Table 1: Effect of P2X4 Antagonists on Mechanical Paw Withdrawal Threshold (PWT)
| Antagonist | Animal Model | Administration Route & Dose | Baseline PWT (g) | PWT after Injury (Vehicle) (g) | PWT after Injury (Antagonist) (g) | Reference |
| CORM-2 | Rat CCI | Intrathecal, 20 µg/5 µL daily for 8 days | ~15 | ~4 | ~12 | [2] |
| TNP-ATP | Rat Spinal Nerve Injury | Intrathecal, acute | Not specified | Reduced | Reversibly increased | [8] |
| 5-BDBD | Rat CCI | Intravenous, 10 µl of 100 µM | Not specified | Reduced | Increased | Not specified in search results |
Table 2: Effect of P2X4 Antagonists on Pro-inflammatory Cytokine Levels in the Spinal Cord
| Antagonist | Animal Model | Cytokine | Change after Injury (Vehicle) | Change after Injury (Antagonist) | Reference |
| CORM-2 | Rat CCI | IL-1β | Increased | Decreased | [2] |
| CORM-2 | Rat CCI | IL-6 | Increased | Decreased | [2] |
| CORM-2 | Rat CCI | IL-18 | Increased | Decreased | [2] |
| TNP-ATP | Neuromyelitis Optica Model | IL-1β | Increased | Not specified | [9] |
Table 3: Effect of P2X4 Antagonists on BDNF Expression in the Dorsal Horn
| Antagonist/Condition | Animal Model | Change in BDNF Expression | Reference |
| P2X4R stimulation | Microglia culture | Increased synthesis and release | [5] |
| P2X4R knockout | Mouse nerve injury | Accumulation in microglia (impaired release) | [5] |
| P2X4R stimulation | Sensory neurons | Controls neuronal BDNF release | [4] |
Conclusion
The targeted antagonism of the P2X4 receptor presents a promising therapeutic avenue for the management of neuropathic pain. The data strongly indicate that blockade of P2X4R signaling can effectively reverse pain hypersensitivity in preclinical models by mitigating microglial activation and the subsequent release of pro-nociceptive mediators like BDNF and pro-inflammatory cytokines. The protocols outlined in this document provide a framework for the in vivo evaluation of novel P2X4 antagonists, facilitating further research and development in this critical area of pain management.
References
- 1. Treatment with a carbon monoxide-releasing molecule (CORM-2) inhibits neuropathic pain and enhances opioid effectiveness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of P2X4 Receptors Inhibits Neuropathic Pain-Related Behavior by Preventing MMP-9 Activation and, Consequently, Pronociceptive Interleukin Release in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | P2X4 receptors and neuropathic pain [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. P2X4-Receptor-Mediated Synthesis and Release of Brain-Derived Neurotrophic Factor in Microglia Is Dependent on Calcium and p38-Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spinal mechanisms of neuropathic pain: Is there a P2X4-BDNF controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ATP receptors in pain sensation: Involvement of spinal microglia and P2X4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing role of ATP between acute pain in neuromyelitis optica spectrum disorder and peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of P2X4 Antagonists on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X4 receptor, an ATP-gated ion channel, is increasingly recognized as a key player in the inflammatory response. Expressed on various immune cells, including macrophages and microglia, its activation by extracellular ATP—a danger signal released during cellular stress and injury—triggers a cascade of downstream signaling events. This leads to the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Consequently, the development of selective P2X4 receptor antagonists is a promising therapeutic strategy for a range of inflammatory conditions.
These application notes provide a comprehensive guide to measuring the effects of a representative P2X4 antagonist, referred to here as "P2X4 antagonist-4" (modeled after the well-characterized antagonist 5-BDBD), on cytokine release from immune cells. Included are detailed experimental protocols, data presentation guidelines, and visualizations of the underlying biological and experimental processes.
Data Presentation: Efficacy of this compound in Suppressing Cytokine Release
The inhibitory effects of this compound on cytokine release are summarized below. The data is compiled from in vitro studies using appropriate cell models, such as lipopolysaccharide (LPS)-primed human THP-1-derived macrophages or primary macrophages, stimulated with ATP to induce P2X4-mediated cytokine release.
Table 1: this compound Inhibition of Pro-Inflammatory Cytokine Release
| Cytokine | Cell Type | Stimulation | Antagonist-4 Concentration (µM) | % Inhibition of Release (Mean ± SD) | Statistical Significance (p-value) |
| IL-1β | THP-1 Macrophages | LPS (1 µg/mL) + ATP (1 mM) | 10 | 65 ± 8 | < 0.01 |
| TNF-α | THP-1 Macrophages | LPS (1 µg/mL) + ATP (1 mM) | 10 | 58 ± 11 | < 0.01 |
| IL-6 | THP-1 Macrophages | LPS (1 µg/mL) + ATP (1 mM) | 10 | 45 ± 9 | < 0.05 |
| MCP-1 | THP-1 Macrophages | Cigarette Smoke Extract (5%) | 10 | 72 ± 12 | < 0.01[1] |
Table 2: this compound Modulation of Th1/Th2 Cytokine Balance in an Allergic Asthma Model
| Cytokine | Model | Treatment | Change in Cytokine Level |
| IL-4 | Ovalbumin-sensitized mice | 5-BDBD | Decreased[2] |
| IL-5 | Ovalbumin-sensitized mice | 5-BDBD | Decreased[2] |
| IFN-γ | Ovalbumin-sensitized mice | 5-BDBD | Increased[2] |
Signaling Pathways and Experimental Workflow
P2X4-Mediated Cytokine Release Signaling Pathway
Activation of the P2X4 receptor by ATP leads to an influx of cations, primarily Ca2+, which acts as a crucial second messenger. This increase in intracellular calcium, along with potassium efflux, triggers the assembly of the NLRP3 inflammasome. The inflammasome then activates caspase-1, which cleaves pro-inflammatory cytokines like pro-IL-1β into their mature, secretable forms.[3][4]
Experimental Workflow for Measuring Cytokine Release
The following diagram outlines the key steps in an in vitro assay to determine the effect of a P2X4 antagonist on ATP-induced cytokine release in macrophages.
Experimental Protocols
Protocol 1: In Vitro Measurement of this compound Effects on Cytokine Release from THP-1 Macrophages
This protocol details an in vitro assay to quantify the inhibitory effect of this compound on ATP-induced cytokine release from human THP-1-derived macrophages.
Materials:
-
Human THP-1 monocytic cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
This compound (e.g., 5-BDBD)
-
Phosphate Buffered Saline (PBS)
-
24-well cell culture plates
-
ELISA kits for target cytokines (e.g., human IL-1β, TNF-α, IL-6)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in supplemented RPMI-1640 medium at 37°C in a 5% CO₂ incubator.
-
Seed THP-1 cells into 24-well plates at a density of 5 x 10⁵ cells/well.
-
Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours. Adherent, differentiated macrophages will be visible.
-
Carefully aspirate the PMA-containing medium, wash the cells gently with warm PBS, and add fresh, PMA-free medium. Allow the cells to rest for 24 hours.
-
-
Macrophage Priming:
-
To induce the expression of pro-cytokines, prime the differentiated THP-1 macrophages by replacing the medium with fresh medium containing LPS at a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C.
-
-
Antagonist Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final desired concentrations in serum-free medium.
-
After LPS priming, gently wash the cells with warm PBS.
-
Add the medium containing the different concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) to the respective wells. Include a vehicle control (medium with the same concentration of solvent).
-
Pre-incubate the cells with the antagonist for 30-60 minutes at 37°C.
-
-
ATP Stimulation:
-
Prepare a stock solution of ATP in sterile water or PBS.
-
Add ATP to the wells to a final concentration of 1-5 mM to activate the P2X4 receptors. Do not add ATP to negative control wells.
-
Incubate for an appropriate time to allow for cytokine release (e.g., 30 minutes to 4 hours, depending on the cytokine of interest).
-
-
Supernatant Collection:
-
Following incubation, centrifuge the 24-well plates at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Store the supernatants at -80°C until cytokine analysis.
-
-
Cytokine Quantification:
-
Quantify the concentration of the target cytokines (e.g., IL-1β, TNF-α, IL-6) in the collected supernatants using commercial ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure meticulously.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine from the standard curve generated in the ELISA.
-
Determine the percentage of inhibition of cytokine release for each concentration of this compound compared to the ATP-stimulated vehicle control.
-
If a dose-response is observed, calculate the IC₅₀ value by plotting the percent inhibition against the log of the antagonist concentration and fitting the data to a four-parameter logistic curve.
-
Conclusion
The protocols and data presented here provide a robust framework for evaluating the efficacy of P2X4 receptor antagonists in modulating cytokine release. By understanding the underlying signaling pathways and employing standardized in vitro assays, researchers can effectively characterize the therapeutic potential of novel P2X4-targeting compounds for the treatment of inflammatory diseases. The selective blockade of the P2X4 receptor represents a promising strategy to mitigate the detrimental effects of excessive inflammation.[5][6]
References
- 1. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-BDBD ameliorates an OVA-induced allergic asthma by the reduction of Th2 cytokines production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of P2X4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X4 receptor, an ATP-gated cation channel, has emerged as a significant therapeutic target for a variety of pathological conditions, most notably neuropathic pain and neuroinflammation.[1][2] Activation of the P2X4 receptor, primarily expressed on microglia in the central nervous system, triggers a signaling cascade that contributes to the maintenance of chronic pain states.[1][2] Consequently, the identification of potent and selective P2X4 receptor antagonists is a key objective in modern drug discovery. High-throughput screening (HTS) methodologies are essential for efficiently screening large compound libraries to identify novel P2X4 inhibitors.
This document provides detailed application notes and protocols for the use of a representative P2X4 antagonist, here referred to as "P2X4 antagonist-4" (using the well-characterized antagonist 5-BDBD as a model), in HTS campaigns. The primary HTS assay described is a fluorescence-based calcium influx assay, a robust and widely adopted method for studying ion channel modulation.[3][4]
P2X4 Receptor Signaling Pathway
Upon binding of extracellular ATP, the P2X4 receptor undergoes a conformational change, opening a non-selective cation channel.[1] This allows the influx of sodium (Na+) and calcium (Ca2+) ions, leading to membrane depolarization. The subsequent increase in intracellular calcium concentration acts as a second messenger, initiating downstream signaling cascades. A key pathway involves the activation of p38 Mitogen-Activated Protein Kinase (p38 MAPK).[1][5] Activated p38 MAPK, in turn, promotes the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF) from microglia.[1][5] BDNF then acts on neurons to enhance synaptic transmission and contribute to the hyperexcitability characteristic of neuropathic pain.
P2X4 Receptor Signaling Cascade
Data Presentation: P2X4 Receptor Antagonists
The following table summarizes the inhibitory potencies (IC50 values) of several known P2X4 receptor antagonists, determined using calcium influx assays in cell lines recombinantly expressing the human P2X4 receptor. This data is crucial for selecting appropriate positive controls and for benchmarking the potency of newly identified compounds.
| Antagonist | Chemical Class | Human P2X4 IC50 (µM) | Notes |
| 5-BDBD | Benzodiazepine | 1.0 ± 0.3 | Selective antagonist, often used as a pharmacological tool.[6] |
| BX-430 | Phenylurea | 0.426 ± 0.162 | Highly selective for human P2X4 over rodent orthologs.[6] |
| PSB-12062 | N/A | ~0.2 | Potent antagonist. |
| BAY-1797 | N/A | 0.210 ± 0.074 | Potent antagonist with no species selectivity between human and mouse.[6] |
| TNP-ATP | ATP analog | 17 ± 5 | Non-selective P2X antagonist.[6] |
| PPADS | Suramin analog | 34 ± 16 | Broad-spectrum P2X antagonist.[6] |
Experimental Protocols
High-Throughput Screening Workflow for P2X4 Antagonists
The overall workflow for a typical HTS campaign to identify P2X4 antagonists is depicted below. The process begins with cell plating, followed by loading with a calcium-sensitive dye. Test compounds are then added, and the cellular response to an agonist challenge is measured using a fluorescence plate reader.
High-Throughput Screening Workflow
Detailed Protocol: Fluorescence-Based Calcium Influx Assay
This protocol is designed for a 96-well or 384-well plate format and utilizes the fluorescent calcium indicator Fluo-4 AM.
1. Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing the human P2X4 receptor.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain receptor expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES, pH 7.4.
-
Fluo-4 AM Stock Solution: 1 mM in anhydrous DMSO.
-
Pluronic F-127: 20% (w/v) solution in DMSO.
-
Probenecid Stock Solution: 250 mM in 0.5 N NaOH.
-
P2X4 Agonist (ATP) Stock Solution: 10 mM in water.
-
This compound (e.g., 5-BDBD) and other control compounds.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence microplate reader with automated liquid handling (e.g., FlexStation 3).
2. Cell Plating:
-
Culture HEK293-hP2X4 cells to 80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Plate cells in black-walled, clear-bottom microplates at a density of 20,000-40,000 cells per well (for 96-well plates) or 5,000-10,000 cells per well (for 384-well plates).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
3. Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For 10 mL of loading solution, mix:
-
10 mL Assay Buffer
-
20 µL of 1 mM Fluo-4 AM stock solution (final concentration 2 µM)
-
20 µL of 20% Pluronic F-127 (final concentration 0.04%)
-
(Optional) 80 µL of 250 mM Probenecid stock solution (final concentration 2 mM) to prevent dye leakage.[7]
-
-
Aspirate the culture medium from the cell plate.
-
Wash the cells once with 100 µL/well of Assay Buffer.
-
Add 50 µL/well of the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL/well of Assay Buffer, leaving a final volume of 50 µL/well in the plate.
4. Compound Addition and Assay:
-
Prepare a compound plate with serial dilutions of "this compound" and other test compounds. Include appropriate controls:
-
Negative Control: Assay buffer with DMSO (vehicle).
-
Positive Control: A known P2X4 antagonist (e.g., 5-BDBD at a concentration >10x its IC50).
-
No Agonist Control: Wells that will not receive ATP.
-
-
Place the cell plate and the compound plate into the fluorescence microplate reader.
-
Set the instrument parameters:
-
Excitation wavelength: 485-494 nm
-
Emission wavelength: 515-525 nm
-
Read interval: 1-2 seconds
-
-
Initiate the assay protocol:
-
Record a stable baseline fluorescence for 15-30 seconds.
-
The instrument's liquid handler adds 25 µL/well of the test compounds/controls from the compound plate to the cell plate.
-
Incubate for 2-5 minutes.
-
The liquid handler then adds 25 µL/well of ATP solution (at a final concentration corresponding to the EC80, typically 1-3 µM) to all wells except the no-agonist controls.[6]
-
Continue recording fluorescence for an additional 2-3 minutes to capture the peak calcium response.
-
5. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the controls:
-
0% inhibition = Average ΔF of the negative control (vehicle).
-
100% inhibition = Average ΔF of the positive control (saturating antagonist concentration).
-
-
Plot the percent inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for "this compound" and other active compounds.
Conclusion
The described fluorescence-based calcium influx assay provides a robust and scalable method for the high-throughput screening of P2X4 receptor antagonists. By utilizing stably transfected cell lines and optimized assay conditions, researchers can efficiently identify and characterize novel inhibitors of this important therapeutic target. The provided protocols and data serve as a comprehensive guide for establishing and validating P2X4 HTS campaigns in a drug discovery setting.
References
- 1. P2X4-Receptor-Mediated Synthesis and Release of Brain-Derived Neurotrophic Factor in Microglia Is Dependent on Calcium and p38-Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-like receptor-4/p38 MAPK signaling in the dorsal horn contributes to P2X4 receptor activation and BDNF over-secretion in cancer induced bone pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of a novel P2X7 antagonist using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X4-receptor-mediated synthesis and release of brain-derived neurotrophic factor in microglia is dependent on calcium and p38-mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of P2X4 Expressing Cells
Introduction
The P2X4 receptor, a member of the P2X family of ligand-gated ion channels, is activated by extracellular adenosine 5'-triphosphate (ATP). [1][2]It plays a crucial role in a variety of physiological and pathological processes, including immune responses, neuroinflammation, and chronic pain. [1][3][4]P2X4 receptors are expressed on a wide range of cells, including immune cells like macrophages, microglia, monocytes, eosinophils, and T cells, as well as in the central and peripheral nervous systems. [1][5]A unique characteristic of the P2X4 receptor is its localization to both the cell surface and intracellular compartments, particularly lysosomes. [1][4][6][7][8]This subcellular distribution is dynamic and can be altered by cellular activation signals. [5] Flow cytometry is a powerful technique for the analysis of P2X4 expressing cells. It allows for the rapid, quantitative measurement of P2X4 expression on a single-cell basis, enabling researchers to identify and characterize P2X4-positive cell populations within heterogeneous samples. This technology is instrumental in understanding the regulation of P2X4 expression, its trafficking to the cell surface, and its role in cellular function.
Principle of the Assay
Flow cytometry measures the physical and chemical characteristics of cells as they pass one by one through a laser beam. For the analysis of P2X4 expression, cells are typically labeled with a fluorescently conjugated antibody that specifically binds to the P2X4 receptor. The fluorescence intensity of each cell is proportional to the number of P2X4 receptors on its surface. By using different fluorochromes, P2X4 expression can be analyzed in conjunction with other cell surface or intracellular markers to define specific cell subsets.
Distinguishing between cell surface and intracellular P2X4 expression is a key consideration. Analysis of live, non-permeabilized cells will detect only the surface-expressed receptors. To measure the total P2X4 protein, which includes the significant lysosomal pool, cells must be fixed and permeabilized to allow the antibody access to intracellular compartments. [8]
Key Applications
-
Immunophenotyping: Identification and quantification of P2X4-expressing immune cell subsets in various tissues and disease states. For example, studies have used flow cytometry to establish a rank order of P2X4 expression in immune cells: eosinophils > neutrophils and monocytes > basophils and B cells > T cells. [2][5]* Receptor Trafficking Studies: Monitoring the translocation of P2X4 from intracellular stores to the plasma membrane in response to stimuli.
-
Drug Development and Screening: Assessing the ability of novel compounds to modulate P2X4 expression or surface localization.
-
Disease Modeling: Characterizing changes in P2X4 expression in animal models of diseases such as neuropathic pain, where P2X4 is upregulated in microglia. [4]* Functional Assays: Combining P2X4 staining with functional readouts, such as measuring ATP-induced calcium influx using fluorescent dyes like Fluo-4, to correlate receptor expression with cellular activity. [2][5]
Data Presentation
Quantitative data from flow cytometry analysis of P2X4 expression can be effectively summarized in tables. This allows for clear comparison between different cell types, treatment conditions, or genotypes.
Table 1: P2X4 Expression in Murine Splenocytes
| Cell Type (Marker) | Genotype | % P2X4 Positive Cells (Mean ± SEM) | Mean Fluorescence Intensity (MFI) (Mean ± SEM) |
| CD8+ T Cells | Wild-Type | 45.6 ± 3.2 | 893 ± 30 |
| CD8+ T Cells | P2rx4-/- | 1.2 ± 0.3 | 50 ± 5 |
| B Cells (CD19+) | Wild-Type | 30.1 ± 2.5 | 650 ± 45 |
| B Cells (CD19+) | P2rx4-/- | 0.9 ± 0.2 | 48 ± 4 |
This table presents hypothetical data based on findings that can be obtained through flow cytometric analysis. Actual results may vary.
Table 2: Effect of LPS Stimulation on P2X4 Surface Expression in Microglia
| Treatment | Time Point | % Surface P2X4+ Cells (Mean ± SEM) | MFI of Surface P2X4 (Mean ± SEM) |
| Vehicle Control | 24h | 15.2 ± 1.8 | 1200 ± 150 |
| LPS (100 ng/mL) | 24h | 42.8 ± 3.5 | 3500 ± 280 |
| Vehicle Control | 48h | 16.5 ± 2.1 | 1250 ± 160 |
| LPS (100 ng/mL) | 48h | 55.3 ± 4.1 | 4800 ± 350 |
This table illustrates the type of data generated when studying the regulation of P2X4 surface expression.
Experimental Protocols
Protocol 1: Cell Surface Staining of P2X4
This protocol is for the detection of P2X4 receptors expressed on the plasma membrane of live cells.
Materials:
-
Single-cell suspension (e.g., peripheral blood mononuclear cells (PBMCs), splenocytes, or cultured cells)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc Block (e.g., anti-CD16/CD32 for mouse cells)
-
Fluorochrome-conjugated anti-P2X4 antibody (extracellular epitope specific)
-
Fluorochrome-conjugated isotype control antibody
-
(Optional) Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
(Optional but recommended) Add Fc Block to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.
-
Without washing, add the predetermined optimal concentration of the fluorochrome-conjugated anti-P2X4 antibody or the corresponding isotype control.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer and centrifuging at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
(Optional) If not proceeding immediately to fixation, add a viability dye according to the manufacturer's instructions.
-
Acquire the samples on a flow cytometer. It is recommended to acquire data as soon as possible after staining.
Protocol 2: Intracellular Staining of P2X4
This protocol is for the detection of total P2X4 expression, including both surface and intracellular pools.
Materials:
-
All materials from Protocol 1
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., Flow Cytometry Staining Buffer with 0.1-0.5% Saponin or Triton X-100)
-
Fluorochrome-conjugated anti-P2X4 antibody (reactive with an intracellular or extracellular epitope)
Procedure:
-
Perform cell surface staining for other markers of interest if required, following steps 1-7 of Protocol 1.
-
After surface staining, resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells once with 2 mL of Flow Cytometry Staining Buffer. Centrifuge and discard the supernatant.
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Add the fluorochrome-conjugated anti-P2X4 antibody or isotype control.
-
Incubate for 30-45 minutes at room temperature, protected from light.
-
Wash the cells twice with 2 mL of Permeabilization Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer.
Visualizations
Signaling Pathway
Caption: P2X4 receptor activation by ATP leads to cation influx and downstream signaling.
Experimental Workflow: Cell Surface Staining
Caption: Workflow for detecting P2X4 receptors on the cell surface.
Experimental Workflow: Intracellular Staining
Caption: Workflow for detecting total (surface and intracellular) P2X4 expression.
References
- 1. mdpi.com [mdpi.com]
- 2. Item - Methods for studying P2X4 receptor ion channels in immune cells - University of Wollongong - Figshare [ro.uow.edu.au]
- 3. P2X4 purinoceptor signaling in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. P2RX4 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lysosomal Function with P2X4 Antagonist-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X4 receptor, a ligand-gated ion channel activated by ATP, is uniquely and predominantly localized to the membranes of lysosomes and late endosomes.[1] This subcellular positioning allows it to play a crucial role in regulating lysosomal function. The activation of lysosomal P2X4 is intricately dependent on both luminal ATP, which is abundant in lysosomes, and a less acidic pH.[2] Under normal physiological conditions, the acidic environment of the lysosome (pH ~4.5-5.0) inhibits P2X4 activity. However, an increase in lysosomal pH can trigger its activation, leading to a flux of cations, most notably Ca2+, from the lysosomal lumen into the cytoplasm.[2] This localized Ca2+ release is a key signaling event that modulates various aspects of lysosomal dynamics, including membrane fusion, trafficking, and exocytosis.[1][3]
P2X4 antagonist-4 is a potent and selective antagonist of the P2X4 receptor, with a reported half-maximal inhibitory concentration (IC50) of 8 µM. It has been shown to block ATP-induced activation of the NLRP3 inflammasome, a key component of the innate immune response. This makes this compound a valuable pharmacological tool for elucidating the specific roles of the lysosomal P2X4 receptor in cellular physiology and disease. By selectively inhibiting this receptor, researchers can investigate its contribution to lysosomal Ca2+ homeostasis, lysosomal trafficking events, and downstream inflammatory signaling pathways.
These application notes provide a summary of the utility of this compound and detailed protocols for its use in studying lysosomal function.
Data Presentation: P2X4 Antagonists and their Potency
The following table summarizes the inhibitory potency of this compound and other commonly used selective P2X4 antagonists. This data is essential for determining appropriate working concentrations for in vitro experiments.
| Antagonist | Target Species | IC50 (µM) | Notes |
| This compound | Human | 8 | Potent antagonist, also shown to block ATP-induced NLRP3 inflammasome activation. |
| 5-BDBD | Human | 0.5 | A potent and selective P2X4 receptor antagonist.[4] |
| 5-BDBD | Rat | 0.75 | Potent antagonist at the rat P2X4 receptor.[5] |
| PSB-12062 | Human | 1.38 | A potent and selective P2X4 antagonist. |
| BAY-1797 | Human | 0.211 | A potent, orally active, and selective P2X4 antagonist.[6] |
| BX-430 | Human | 0.54 | A potent and selective noncompetitive allosteric antagonist of human P2X4 receptor channels.[7] |
Signaling Pathways and Experimental Logic
P2X4-Mediated Lysosomal Ca2+ Release and Downstream Effects
The activation of lysosomal P2X4 receptors initiates a signaling cascade that impacts several cellular processes. The following diagram illustrates this pathway and the inhibitory role of this compound.
Caption: P2X4 signaling pathway at the lysosome.
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effect of this compound on lysosomal function.
Caption: General workflow for P2X4 antagonist studies.
Experimental Protocols
Protocol 1: Measurement of Lysosomal Ca2+ Release using Fluo-4 AM
This protocol measures changes in cytosolic Ca2+ concentration resulting from lysosomal release upon stimulation. This compound is used to determine the contribution of P2X4 to this release.
Materials:
-
Cells expressing P2X4 (e.g., macrophages, or transfected HEK293 cells)
-
This compound
-
Fluo-4 AM (acetoxymethyl ester)[8]
-
Pluronic F-127[8]
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
ATP or other relevant stimulus
-
Fluorescence microscope or plate reader with appropriate filters (Ex/Em: ~490/515 nm)
Procedure:
-
Cell Plating: Plate cells in a suitable format (e.g., 96-well black-walled plate or glass-bottom dishes) and culture overnight to allow adherence.
-
Dye Loading: a. Prepare a 2-5 mM stock solution of Fluo-4 AM in anhydrous DMSO. b. Prepare a loading solution of 2-5 µM Fluo-4 AM in HBSS. To aid dispersion, pre-mix the Fluo-4 AM stock with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting in HBSS.[9] c. Remove culture medium from cells, wash once with HBSS, and add the Fluo-4 AM loading solution. d. Incubate for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: a. Wash the cells twice with HBSS to remove excess dye. b. Add HBSS containing the desired concentration of this compound (e.g., 1-20 µM) or vehicle (DMSO) control. c. Incubate for 15-30 minutes at room temperature.
-
Measurement of Ca2+ Flux: a. Place the plate or dish in the fluorescence microscope or plate reader and begin recording baseline fluorescence. b. Add the stimulus (e.g., ATP) to induce P2X4 activation and subsequent Ca2+ release. c. Continue recording the fluorescence intensity over time.
-
Data Analysis: a. Quantify the change in fluorescence intensity (ΔF) from baseline (F0) for both antagonist-treated and control cells. b. The response is often expressed as ΔF/F0. c. Compare the peak fluorescence change between the control and this compound treated groups to determine the extent of inhibition.
Protocol 2: Assessment of Lysosomal Degradative Capacity using DQ-BSA
This assay measures the delivery and degradation of a quenched fluorescent substrate, DQ-Red BSA, within the lysosome. Inhibition of P2X4-mediated lysosomal fusion can impair this process.
Materials:
-
Cells of interest
-
This compound
-
DQ-Red BSA[7]
-
Culture medium
-
Confocal microscope
Procedure:
-
Cell Plating: Plate cells on glass coverslips in a multi-well plate and culture overnight.
-
Antagonist Pre-incubation: a. Pre-treat the cells with culture medium containing this compound or vehicle control for 30-60 minutes at 37°C.
-
DQ-Red BSA Incubation: a. Prepare trafficking medium containing 10 µg/mL DQ-Red BSA and the appropriate concentration of this compound or vehicle.[7] b. Remove the pre-incubation medium and add the DQ-Red BSA-containing medium to the cells. c. Incubate for 1-3 hours at 37°C to allow for uptake and trafficking to lysosomes.[10]
-
Cell Fixation and Imaging: a. Wash the cells three times with PBS. b. Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[11] c. Mount the coverslips on microscope slides. d. Image the cells using a confocal microscope. The de-quenched red fluorescence indicates lysosomal degradation.
-
Data Analysis: a. Quantify the integrated intensity of the red fluorescence per cell using image analysis software (e.g., ImageJ). b. Compare the fluorescence intensity between control and antagonist-treated cells to assess the impact on lysosomal degradative capacity.
Protocol 3: Measurement of Lysosomal pH using LysoSensor Dyes
This protocol uses a ratiometric fluorescent dye, LysoSensor Yellow/Blue, to measure the pH of the lysosomal lumen. P2X4 activation can lead to changes in lysosomal membrane potential and ion flux, which may indirectly affect pH.
Materials:
-
Cells of interest
-
This compound
-
LysoSensor Yellow/Blue DND-160[12]
-
Live-cell imaging medium
-
Confocal microscope with two emission channels (e.g., ~450 nm for blue and ~510 nm for yellow)
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Dye Loading: a. Load cells with 1 µM LysoSensor Yellow/Blue in pre-warmed culture medium for 5-10 minutes at 37°C.[12] b. Replace the loading medium with fresh imaging medium.
-
Antagonist Treatment and Stimulation: a. Treat one set of cells with this compound and another with a vehicle control. b. Add a stimulus if required to induce changes in lysosomal state.
-
Live-Cell Imaging: a. Immediately image the cells using a confocal microscope. b. Acquire images in both the blue and yellow emission channels.
-
Data Analysis: a. Calculate the ratio of the fluorescence intensities (e.g., Yellow/Blue) for individual lysosomes. b. A calibration curve can be generated by treating cells with buffers of known pH in the presence of ionophores (nigericin and monensin) to relate the fluorescence ratio to absolute pH values.[4] c. Compare the pH ratio between control and antagonist-treated cells.
Protocol 4: Quantification of Lysosomal Exocytosis
This protocol measures the release of the lysosomal enzyme β-hexosaminidase into the extracellular medium as an indicator of lysosomal exocytosis.
Materials:
-
Cells of interest
-
This compound
-
Stimulus for exocytosis (e.g., Ca2+ ionophore like ionomycin)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)
-
Cell lysis buffer
-
Stop solution (e.g., 0.4 M glycine, pH 10.4)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: a. Plate cells in a multi-well plate. b. Pre-incubate cells with this compound or vehicle control in a suitable buffer (e.g., HBSS) for 30 minutes.
-
Stimulation of Exocytosis: a. Add the stimulus (e.g., ionomycin) to the cells and incubate for the desired time (e.g., 10-30 minutes) at 37°C.
-
Sample Collection: a. Collect the supernatant (extracellular medium). b. Lyse the cells in the plate with a lysis buffer to measure the total cellular enzyme content.
-
Enzyme Assay: a. In a new plate, mix a sample of the supernatant or cell lysate with the β-hexosaminidase substrate solution. b. Incubate at 37°C until a yellow color develops. c. Stop the reaction with the stop solution. d. Read the absorbance at 405 nm.
-
Data Analysis: a. Calculate the percentage of β-hexosaminidase released: (Absorbance of supernatant / (Absorbance of supernatant + Absorbance of lysate)) x 100. b. Compare the percentage of release between control and antagonist-treated cells.
By employing this compound in these experimental protocols, researchers can effectively dissect the contribution of lysosomal P2X4 channels to a wide range of cellular functions, providing valuable insights into both fundamental biology and disease pathogenesis.
References
- 1. P2X4 and lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2X4 forms functional ATP-activated cation channels on lysosomal membranes regulated by luminal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of P2X4 receptors by lysosomal targeting, glycan protection and exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual-emission ratiometric measurement of lysosomal pH using LysoSensor™ Yellow/Blue dextran. | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Protocol for quantification of the lysosomal degradation of extracellular proteins into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. DQ-Red BSA Trafficking Assay in Cultured Cells to Assess Cargo Delivery to Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hellobio.com [hellobio.com]
- 9. interchim.fr [interchim.fr]
- 10. protocols.io [protocols.io]
- 11. Lysosomal activity DQ-Red BSA assay [protocols.io]
- 12. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-immunoprecipitation of P2X4 with Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X4 receptor, an ATP-gated ion channel, plays a crucial role in a variety of physiological and pathological processes, including immune responses, chronic pain, and cardiovascular function.[1] Understanding the protein-protein interaction network of P2X4 is essential for elucidating its signaling pathways and for the development of novel therapeutics. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to identify and validate these interactions in a cellular context. This document provides detailed application notes and protocols for the successful co-immunoprecipitation of the P2X4 receptor and its interacting partners.
P2X4 Interacting Proteins
Co-immunoprecipitation studies have identified several key interacting partners of the P2X4 receptor. These interactions are critical for the receptor's trafficking, localization, and function.
P2X Receptor Subunits:
-
P2X7 Receptor: P2X4 and P2X7 receptors are frequently co-expressed in various cell types, particularly in immune cells.[2][3][4] Co-immunoprecipitation experiments have demonstrated a physical interaction between P2X4 and P2X7.[5][6][7] However, there is ongoing discussion about the nature of this interaction, with evidence supporting both the formation of heterotrimeric P2X4/P2X7 receptors and the interaction between distinct P2X4 and P2X7 homotrimers.[2][3][4][5][6]
-
P2X2 Receptor: Co-expression and co-immunoprecipitation studies have also suggested an interaction between P2X4 and P2X2 receptor subunits.[6]
Trafficking and Scaffolding Proteins:
-
Clathrin Adaptor Protein 2 (AP2): The trafficking and internalization of the P2X4 receptor are in part mediated by clathrin-dependent endocytosis. A specific motif in the C-terminus of P2X4 has been shown to interact with the μ2 subunit of the AP2 complex, linking the receptor to the endocytic machinery.
-
Flotillins: These lipid raft-associated proteins act as scaffolding proteins, organizing signaling complexes at the plasma membrane. While direct co-immunoprecipitation data for P2X4 and flotillin is not extensively detailed in the provided results, the role of flotillins in scaffolding various membrane receptors suggests they are potential interacting partners for P2X4, which is known to localize to specific membrane domains.
Data Presentation
Table 1: Qualitative Analysis of P2X4 Co-immunoprecipitation by Western Blot
This table summarizes the expected qualitative results from a Co-IP experiment followed by Western blot analysis to confirm the interaction between P2X4 and a putative interacting protein.
| Bait Protein (IP) | Prey Protein (Western Blot) | Expected Result in Co-IP Lane | Cell/Tissue Type | Reference |
| P2X4 | P2X7 | Positive Band | Bone Marrow-Derived Macrophages | [5] |
| P2X4-HA | P2X7 | Positive Band | HEK-293 Cells | [6] |
| P2X2-GFP | P2X4-HA | Positive Band | HEK-293 Cells | [6] |
| P2X4 | AP2 (μ2 subunit) | Positive Band (Predicted) | Various (e.g., Microglia) |
Table 2: Example Template for Quantitative Mass Spectrometry Data of P2X4 Interactome
This table provides a template for presenting quantitative data obtained from an affinity purification-mass spectrometry (AP-MS) experiment to identify the P2X4 interactome. The data would typically include metrics like spectral counts or intensity-based quantification to indicate the abundance of co-purified proteins.
| Prey Protein | Gene Name | UniProt ID | Spectral Counts (P2X4-IP) | Spectral Counts (Control-IP) | Fold Change (P2X4/Control) | p-value |
| P2X purinoceptor 7 | P2RX7 | Q99572 | 150 | 2 | 75 | <0.001 |
| P2X purinoceptor 2 | P2RX2 | Q9UBL9 | 85 | 1 | 85 | <0.001 |
| AP-2 complex subunit mu | AP2M1 | Q96C92 | 45 | 3 | 15 | <0.01 |
| Flotillin-1 | FLOT1 | O75955 | 30 | 5 | 6 | <0.05 |
| Flotillin-2 | FLOT2 | Q14254 | 28 | 4 | 7 | <0.05 |
Experimental Protocols
This section provides a detailed protocol for the co-immunoprecipitation of P2X4 and its interacting proteins from cultured cells.
Protocol: Co-immunoprecipitation of P2X4 from Mammalian Cells
1. Materials and Reagents
-
Cell Culture: Mammalian cell line endogenously or exogenously expressing P2X4 (e.g., HEK-293, BV-2 microglia).
-
Antibodies:
-
Rabbit polyclonal or mouse monoclonal anti-P2X4 antibody for immunoprecipitation (IP).
-
Antibody against the putative interacting protein for Western blotting (e.g., anti-P2X7, anti-AP2).
-
Normal rabbit or mouse IgG as a negative control.
-
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) or a milder lysis buffer like Triton X-100-based buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100) for preserving weaker interactions. Supplement with protease and phosphatase inhibitor cocktails immediately before use.
-
Wash Buffer: Lysis buffer without detergents or PBS with 0.1% Tween-20.
-
Elution Buffer: 1X Laemmli sample buffer or a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Reagents for Western Blotting: SDS-PAGE gels, transfer membranes, blocking buffer, secondary antibodies, and ECL substrate.
2. Experimental Workflow
Figure 1. Experimental workflow for P2X4 co-immunoprecipitation.
3. Detailed Procedure
Day 1: Cell Lysis and Immunoprecipitation
-
Cell Preparation: Culture cells to ~80-90% confluency. For transient transfections, harvest cells 24-48 hours post-transfection.
-
Cell Harvest: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add ice-cold lysis buffer to the cells (e.g., 1 mL per 10 cm dish). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Pre-clearing: To reduce non-specific binding, add 20-30 µL of Protein A/G beads to 1-2 mg of total protein lysate. Incubate on a rotator for 1 hour at 4°C. Centrifuge and discard the beads.
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the primary antibody (anti-P2X4 or control IgG).
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
-
Immune Complex Capture: Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture. Incubate on a rotator for 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation (or using a magnetic rack) and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
Day 2: Elution and Analysis
-
Elution:
-
For Western Blotting: Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to elute the proteins and denature them. Centrifuge and collect the supernatant.
-
For Mass Spectrometry: Use a non-denaturing elution method, such as a low pH buffer, and neutralize the eluate immediately.
-
-
SDS-PAGE and Western Blotting:
-
Load the eluted samples and input controls (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the putative interacting protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
P2X4 Signaling Pathways
The interaction of P2X4 with other proteins is fundamental to its role in various signaling cascades.
P2X4-Mediated Signaling in Microglia:
Activation of P2X4 receptors in microglia, particularly after nerve injury, leads to an influx of Ca²⁺.[2] This initiates a downstream signaling cascade involving the activation of p38 MAPK, which in turn promotes the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[2] BDNF then acts on neurons, contributing to neuropathic pain.
Figure 2. P2X4 signaling pathway in microglia.
P2X4 Trafficking and Endocytosis:
The surface expression of P2X4 is dynamically regulated by trafficking between the plasma membrane and intracellular compartments. This process is crucial for modulating the cellular response to ATP.
Figure 3. P2X4 receptor trafficking pathway.
Conclusion
The co-immunoprecipitation protocols and application notes provided herein offer a comprehensive guide for researchers investigating the P2X4 receptor interactome. A thorough understanding of P2X4's protein-protein interactions is paramount for deciphering its complex role in health and disease, and for the rational design of novel therapeutic interventions targeting this important receptor. The successful application of these methods will undoubtedly contribute to advancing our knowledge of P2X4 biology.
References
- 1. Frontiers | Interaction of Purinergic P2X4 and P2X7 Receptor Subunits [frontiersin.org]
- 2. Interaction of Purinergic P2X4 and P2X7 Receptor Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. P2X4 receptors interact with both P2X2 and P2X7 receptors in the form of homotrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]
- 7. Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
P2X4 antagonist-4 solubility and vehicle preparation
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and vehicle preparation of P2X4 antagonists. Given that a specific compound named "P2X4 antagonist-4" is not extensively characterized in publicly available literature, this guide focuses on common P2X4 antagonists with available data, addressing the widespread challenge of their low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why are many P2X4 antagonists difficult to dissolve?
A1: P2X4 antagonists are often highly lipophilic (fat-soluble) molecules. This chemical property, which can be crucial for their interaction with the P2X4 receptor, inherently leads to poor solubility in aqueous solutions like water or saline.
Q2: What is the most common solvent for preparing stock solutions of P2X4 antagonists for in vitro experiments?
A2: Dimethyl sulfoxide (DMSO) is the most frequently used solvent for creating concentrated stock solutions of poorly soluble P2X4 antagonists for use in cell-based assays.[1][2][3][4][5] It is crucial to use a final concentration of DMSO in the cell culture media that is non-toxic to the cells, typically below 0.5%.
Q3: Can I use DMSO for my in vivo animal studies?
A3: While some studies have used DMSO as a vehicle for in vivo experiments, it should be used with caution as it can have its own biological effects.[6] For many P2X4 antagonists, more complex vehicle formulations are required to achieve a stable and safe solution or suspension for animal administration.
Q4: What are some alternative vehicle formulations for in vivo studies?
A4: Due to the low water solubility of many P2X4 antagonists, researchers often employ multi-component vehicle systems. These can include a combination of solvents and surfactants like PEG300, Tween-80, and Cremophor EL, or co-solvents such as corn oil.[1][7] Another approach for some compounds, like NP-1815-PX, is the use of a sodium salt form to improve aqueous solubility.[8]
Solubility Data for Common P2X4 Antagonists
The following table summarizes the solubility of several widely used P2X4 antagonists in DMSO, a common laboratory solvent.
| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO | Source(s) |
| 5-BDBD | 355.19 | Up to 100 mM | |
| 15 mg/mL | |||
| 62.5 mg/mL (with sonication and warming) | [1] | ||
| PSB-12062 | 337.39 | 2 mg/mL (with warming) | |
| 3.37 mg/mL (10 mM, sonication recommended) | [9] | ||
| 25 mg/mL (74.10 mM, with sonication) | [3][4][5] | ||
| BAY-1797 | 416.88 | 100 mM (41.69 mg/mL) | [2] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution for In Vitro Use (Example: 5-BDBD)
-
Weighing the Compound: Accurately weigh the desired amount of 5-BDBD powder.
-
Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM). It is recommended to use newly opened DMSO as it can be hygroscopic, and water absorption can affect solubility.[1][3][4][5]
-
Dissolution: Vortex the solution to facilitate dissolution. If the compound does not fully dissolve, sonication and gentle warming (e.g., to 60°C) can be applied.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][3][7]
Protocol 2: Preparation of a Vehicle for In Vivo Administration (Example: 5-BDBD)
This protocol describes the preparation of a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Prepare a Concentrated Stock: First, prepare a concentrated stock solution of 5-BDBD in DMSO (e.g., 20.8 mg/mL).
-
Add PEG300: In a sterile tube, add the required volume of the DMSO stock solution. To this, add 4 volumes of PEG300 and mix thoroughly.
-
Add Tween-80: Add 0.5 volumes of Tween-80 to the mixture and mix until the solution is homogeneous.
-
Add Saline: Finally, add 4.5 volumes of sterile saline to the mixture and mix thoroughly to obtain the final formulation. The resulting solution should be clear.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture media | The final concentration of the antagonist exceeds its solubility in the aqueous media. The final DMSO concentration may be too low to maintain solubility. | Lower the final concentration of the antagonist. Ensure the DMSO stock is adequately concentrated so the final dilution in media does not cause precipitation. Perform a solubility test in your specific cell culture media. |
| Compound precipitates out of the stock solution upon freezing | The compound is not fully dissolved before freezing, or the storage temperature is not low enough. | Ensure complete dissolution before freezing, using sonication or gentle warming if necessary. Store at -80°C. Avoid repeated freeze-thaw cycles by preparing smaller aliquots. |
| Inconsistent results in animal studies | The antagonist is not uniformly suspended or has precipitated out of the in vivo vehicle. The vehicle itself may have pharmacological effects. | Ensure the vehicle is prepared fresh before each use and is thoroughly mixed. Visually inspect for any precipitation before administration. Always include a vehicle-only control group in your experiments to account for any effects of the vehicle.[6] |
| Difficulty dissolving the compound even in DMSO | The compound may have absorbed moisture, or the DMSO may not be of high enough purity. | Use high-purity, anhydrous DMSO.[1][3][4][5] Gentle warming and sonication can aid in dissolving stubborn compounds. |
Visual Guides
Caption: Decision workflow for selecting an appropriate vehicle for P2X4 antagonists.
Caption: Step-by-step protocol for preparing a complex in vivo vehicle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY 1797 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibiting the P2X4 Receptor Suppresses Prostate Cancer Growth In Vitro and In Vivo, Suggesting a Potential Clinical Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PSB-12062 | P2X Receptor | TargetMol [targetmol.com]
P2X4 antagonist-4 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of P2X4 antagonists. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and optimal performance of these compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid P2X4 antagonist compound?
A1: Proper storage of the solid compound is crucial for maintaining its stability. Recommended storage conditions vary between different antagonists. For instance, 5-BDBD should be stored at room temperature, while BAY-1797 is best stored at -20°C.[1][2] As a general best practice, always refer to the manufacturer's product datasheet for specific storage temperature recommendations. Storing the compound in a tightly sealed container, protected from light and moisture, is also advisable.
Q2: What is the best solvent for dissolving P2X4 antagonists?
A2: Many P2X4 antagonists, such as 5-BDBD, BAY-1797, and BX430, exhibit good solubility in dimethyl sulfoxide (DMSO).[1][2][3][4][5] For example, 5-BDBD is soluble up to 100 mM in DMSO, and BAY-1797 is soluble up to 25 mg/ml in DMSO.[1] Due to the poor water solubility of many of these compounds, preparing a concentrated stock solution in DMSO is a common and recommended practice.[6][7]
Q3: How should I prepare and store stock solutions of P2X4 antagonists?
A3: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent like DMSO. For example, a stock solution of BAY-1797 in DMSO can be stored at -20°C for up to 3 months.[1] For 5-BDBD, it is advised to use fresh DMSO as moisture can reduce its solubility.[4] To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: How stable are P2X4 antagonists in aqueous solutions for my experiments?
A4: The stability of P2X4 antagonists in aqueous buffers is generally limited. Therefore, it is recommended to dilute the DMSO stock solution into your aqueous experimental buffer immediately before use.[1] If a prepared aqueous solution is clear, it may be stored at 4°C for a short period, but it is advisable to prepare it fresh weekly, as prolonged storage can lead to a loss of efficacy.[8] If the diluted solution appears as a suspension, it should be prepared fresh for each experiment.[8]
Q5: Can I use solvents other than DMSO?
A5: While DMSO is the most commonly recommended solvent, some P2X4 antagonists may be soluble in other organic solvents. For instance, BAY-1797 is also soluble in ethanol up to 100 mM.[2] Always consult the product datasheet for information on solubility in various solvents. When switching solvents, it is important to consider the compatibility of the solvent with your experimental system.
Troubleshooting Guide
Problem 1: The P2X4 antagonist is not dissolving properly.
-
Question: I am having trouble dissolving the solid compound. What should I do?
-
Answer:
-
Verify the Solvent and Concentration: Ensure you are using the recommended solvent (typically high-quality, anhydrous DMSO) and are not exceeding the maximum solubility limit.[1][2][3][4] For example, moisture-absorbing DMSO can reduce the solubility of 5-BDBD.[4]
-
Gentle Warming and Vortexing: Gentle warming of the solution (e.g., in a 37°C water bath) and vortexing can aid in dissolution. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Brief sonication can also help to break up any clumps and facilitate dissolution.
-
Problem 2: I am observing precipitation of the antagonist in my aqueous experimental buffer.
-
Question: After diluting my DMSO stock solution into my aqueous buffer, I see a precipitate. What could be the cause and how can I fix it?
-
Answer:
-
Exceeded Aqueous Solubility: The most likely cause is that the final concentration of the antagonist in your aqueous buffer exceeds its solubility limit. P2X4 antagonists are often poorly water-soluble.[6][7]
-
Reduce Final Concentration: Try lowering the final concentration of the antagonist in your assay.
-
Increase DMSO Concentration (with caution): You can slightly increase the percentage of DMSO in your final working solution, but be mindful that high concentrations of DMSO can affect your biological system. For in vivo studies in mice, the DMSO concentration should generally be kept below 10%.[8]
-
Use a Carrier/Solubilizing Agent: For in vivo experiments, formulations with agents like PEG300, Tween-80, or SBE-β-CD can improve solubility.[5]
-
Problem 3: I am seeing a loss of antagonist activity in my experiments over time.
-
Question: My P2X4 antagonist seems to be losing its inhibitory effect. What could be the reason?
-
Answer:
-
Improper Storage: Check if the solid compound and stock solutions have been stored according to the manufacturer's recommendations (correct temperature, protection from light and moisture).[1][2][9] For example, BAY-1797 solid is stable for at least 2 years at -20°C, and its DMSO stock is stable for up to 3 months at -20°C.[1][9]
-
Degradation in Aqueous Solution: As mentioned, these compounds have limited stability in aqueous solutions. Ensure you are preparing fresh dilutions for each experiment.[1][8]
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots.
-
Quantitative Data Summary
| P2X4 Antagonist | Recommended Storage (Solid) | Recommended Storage (DMSO Stock) | Solubility in DMSO |
| 5-BDBD | Room Temperature[3] | Prepare fresh; use anhydrous DMSO[4] | Up to 100 mM[3] |
| BAY-1797 | -20°C (≥ 2 years stability)[1][2] | -20°C (stable up to 3 months)[1] | Up to 25 mg/ml or 100 mM[1][2] |
| BX430 | Refer to manufacturer's datasheet | Refer to manufacturer's datasheet | Soluble (specific concentration not always provided)[5] |
| PSB-12062 | Refer to manufacturer's datasheet | Refer to manufacturer's datasheet | Information not readily available |
Experimental Protocols & Methodologies
Protocol for Preparation of P2X4 Antagonist Stock Solution
-
Bring the vial of the solid P2X4 antagonist to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
If not for immediate use, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at the recommended temperature (e.g., -20°C for BAY-1797).[1]
Visualizations
Caption: Workflow for preparing and using P2X4 antagonists.
Caption: Logical steps for troubleshooting common P2X4 antagonist issues.
References
- 1. tribioscience.com [tribioscience.com]
- 2. rndsystems.com [rndsystems.com]
- 3. 5-BDBD | Purinergic P2X4 Receptor Antagonist | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAY-1797 | P2X Receptor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results in P2X4 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with P2X4 receptor assays.
Troubleshooting Guides
This section addresses specific issues that may lead to inconsistent or unexpected results in your P2X4 assays.
Question: Why am I seeing a weak or no response to my P2X4 agonist?
Possible Causes and Solutions:
-
Low Receptor Expression: The expression level of P2X4 on the cell surface may be insufficient.
-
Subcellular Localization: A significant portion of P2X4 receptors may be localized within intracellular compartments such as lysosomes, where they are not readily accessible to extracellularly applied agonists.[2][4][5]
-
Agonist Potency and Species Differences: The agonist you are using may have low potency for the species of P2X4 you are studying. There are known significant differences in agonist potency across species.[6][7] For example, the physiological agonist ATP is more potent at monkey, rabbit, guinea pig, and pig P2X4 receptors than at the human ortholog.[7]
-
Receptor Desensitization: P2X4 receptors undergo desensitization upon prolonged exposure to an agonist.[4][9][10]
-
Solution: Minimize the pre-incubation time with the agonist. Ensure your assay reading is taken promptly after agonist addition. For repeated stimulations, allow sufficient time for receptor re-sensitization, which can be influenced by receptor internalization and recycling.[11]
-
-
Assay Conditions: The assay buffer composition, pH, and temperature can all affect receptor function.
-
Solution: Optimize your assay buffer. Ensure the pH is stable and within the optimal range for P2X4 activation (typically physiological pH). Maintain a consistent temperature throughout the experiment.[12]
-
Question: My results are highly variable between wells/experiments. What could be the cause?
Possible Causes and Solutions:
-
Cell Health and Density: Inconsistent cell health, viability, or plating density can lead to significant variability.[12]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, dyes, or compounds will introduce variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, consider using automated liquid handlers.
-
-
Reagent Preparation: Inconsistent preparation of reagents, such as agonists, antagonists, or fluorescent dyes, can lead to variable results.
-
Solution: Prepare fresh reagents for each experiment whenever possible. Store stock solutions in aliquots to avoid repeated freeze-thaw cycles.[12]
-
-
Edge Effects: In multi-well plates, wells at the edge can behave differently due to temperature and humidity gradients.
-
Solution: Avoid using the outer wells of the plate for critical experiments. Fill the outer wells with sterile buffer or media to minimize edge effects.[12]
-
Question: I am observing a high background signal in my calcium flux assay. How can I reduce it?
Possible Causes and Solutions:
-
Autofluorescence: Cells or compounds may be autofluorescent at the excitation and emission wavelengths of your calcium indicator dye.
-
Solution: Run control wells with cells and compounds but without the calcium indicator to measure autofluorescence. Subtract this background from your experimental wells.
-
-
Spontaneous Receptor Activation: Endogenously released ATP from stressed or dying cells can activate P2X4 receptors, leading to a high baseline calcium level.
-
Solution: Handle cells gently during plating and washing steps to minimize cell stress. Ensure high cell viability.
-
-
Dye Loading Issues: Incomplete de-esterification of AM-ester forms of calcium dyes can lead to compartmentalization in organelles and a high background.
-
Solution: Optimize the dye loading concentration and incubation time. Ensure the incubation temperature is appropriate for de-esterification.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common assays used to study P2X4 function?
A1: The most common assays include:
-
Calcium Flux Assays: These are widely used for high-throughput screening and measure the increase in intracellular calcium upon receptor activation using fluorescent indicators like Fluo-4 or Fura-2.[1][2][3][13]
-
Electrophysiology (Patch-Clamp): This technique directly measures the ion flux through the P2X4 channel, providing detailed information about receptor kinetics and pharmacology.[8]
-
Radioligand Binding Assays: These assays use a radiolabeled ligand (e.g., [³⁵S]ATPγS) to study the binding of agonists and antagonists to the receptor.[6]
-
Dye Uptake Assays: These assays measure the uptake of fluorescent dyes like YO-PRO-1 through the pore of the activated P2X4 receptor.[1][2]
Q2: How does pH affect P2X4 receptor function?
A2: P2X4 receptor activity is tightly regulated by pH. Acidic conditions, similar to those found in lysosomes (pH ~4.5), inhibit receptor activation by extracellular ATP.[4][14][15] Receptor re-sensitization after desensitization is also a pH-dependent process that involves receptor internalization into acidic compartments and subsequent recycling to the cell surface.[11]
Q3: Are there species-specific differences in P2X4 pharmacology?
A3: Yes, significant species differences exist for P2X4 receptor pharmacology.[7] For instance, the rat P2X4 receptor is known to be insensitive to many ATP derivatives that are active at the human receptor.[6] It is crucial to use pharmacological tools that have been validated for the specific species you are studying.
Q4: What is the role of Ivermectin in P2X4 assays?
A4: Ivermectin is a positive allosteric modulator (PAM) of P2X4 receptors.[2][8] It potentiates the response to ATP, increasing the apparent potency of the agonist.[16] It is often used to confirm the presence of functional P2X4 receptors in a given cell type.[2] However, it's important to note that at higher concentrations, ivermectin can also potentiate human P2X7 activity.[2]
Q5: Why is it important to consider the subcellular localization of P2X4?
A5: P2X4 receptors are uniquely distributed between the plasma membrane and intracellular acidic compartments like lysosomes.[2][4][5] This dual localization is critical because only plasma membrane receptors are accessible to extracellular agonists in standard assays. The intracellular pool of receptors can be trafficked to the cell surface, influencing the overall cellular response. Furthermore, lysosomal P2X4 has distinct activation mechanisms related to intra-lysosomal ATP and pH changes.[4][5][15]
Data Presentation
Table 1: Potency (EC₅₀) of Agonists at P2X4 Receptors of Different Species
| Agonist | Human P2X4 (μM) | Monkey P2X4 (μM) | Dog P2X4 (μM) | Rabbit P2X4 (μM) | Guinea Pig P2X4 (μM) | Pig P2X4 (μM) | Mouse P2X4 (μM) | Rat P2X4 (μM) | Zebrafish P2X4 (μM) |
| ATP | 0.269 | 0.0594 | - | 0.0285 | 0.0468 | 0.0417 | - | - | 3270 |
| 2-MeS-ATP | - | - | - | - | - | - | 0.290 - 4.50 | 0.290 - 4.50 | - |
| BzATP | 0.166 | 0.347 | 1.44 | - | 0.536 | 0.715 | 2.92 | Insensitive | Not activated |
Data compiled from multiple sources.[7] Note that assay conditions can influence EC₅₀ values.[14]
Table 2: Potency (IC₅₀) of Antagonists at Human P2X4 Receptors
| Antagonist | Human P2X4 (μM) | Notes |
| 5-BDBD | 0.990 | Allosteric antagonist[6][7] |
| BX430 | - | Potent allosteric antagonist[17] |
| PSB-12062 | - | Potent and selective, but with limited water solubility[14] |
| BAY-1797 | 0.1 | Similar potency across human, rat, and mouse[17] |
Experimental Protocols
Detailed Methodology for a Calcium Flux Assay using Fluo-4
-
Cell Culture and Plating:
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final concentration of Fluo-4 AM is typically 1-5 µM. Probenecid (2.5 mM) can be included to prevent dye leakage.
-
Aspirate the culture medium from the wells and wash once with the assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, gently aspirate the loading solution and wash the cells 2-3 times with fresh assay buffer to remove excess dye.
-
Leave a final volume of buffer in the wells (e.g., 100 µL) for the assay.
-
-
Baseline Fluorescence Reading:
-
Place the plate in a fluorescence plate reader equipped with an injector for compound addition.
-
Set the excitation wavelength to ~490 nm and the emission wavelength to ~520 nm.
-
Record the baseline fluorescence for a short period (e.g., 10-20 seconds) before adding the compounds.
-
-
Compound Addition and Signal Reading:
-
Using the plate reader's injector, add the P2X4 agonist (or antagonist followed by agonist) to the wells.
-
Continue to record the fluorescence signal in real-time for 1-3 minutes to capture the calcium mobilization kinetics.[18]
-
-
Data Analysis:
-
The change in fluorescence (F) is typically normalized to the baseline fluorescence (F₀) and expressed as ΔF/F₀.
-
The peak response is used to determine agonist potency (EC₅₀) or antagonist inhibition (IC₅₀).
-
Mandatory Visualizations
Caption: P2X4 receptor activation and downstream signaling.
Caption: Workflow for a typical calcium flux assay.
Caption: Troubleshooting flowchart for inconsistent P2X4 assay results.
References
- 1. Methods for studying P2X4 receptor ion channels in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. Methods for studying P2X4 receptor ion channels in immune cells - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 4. Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X4: A fast and sensitive purinergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of P2X4 receptor agonists and antagonists by calcium influx and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Contribution of P2X4 Receptors to CNS Function and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. P2X4 receptor re‐sensitization depends on a protonation/deprotonation cycle mediated by receptor internalization and recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P2X4 Receptors Mediate Ca2+ Release from Lysosomes in Response to Stimulation of P2X7 and H1 Histamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 [frontiersin.org]
- 18. agilent.com [agilent.com]
Species-specific activity of P2X4 antagonist-4
Welcome to the technical support center for P2X4 Antagonist-4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, non-competitive allosteric antagonist of the P2X4 receptor. The P2X4 receptor is an ATP-gated ion channel that, upon activation, allows the influx of cations like Ca²⁺ and Na⁺.[1][2] this compound binds to an allosteric site on the receptor, inducing a conformational change that prevents the channel from opening even when ATP is bound, thus blocking downstream signaling.
Q2: In which species is this compound effective?
A2: this compound displays significant species-specific activity. It is highly potent at human and monkey P2X4 receptors. It shows moderate potency for dog and rabbit receptors but has significantly lower potency for rat and mouse orthologs. It is largely ineffective in zebrafish.[3][4] This is a critical consideration for experimental design, especially when translating findings from preclinical animal models to human applications. For detailed potency values, please refer to the Data Presentation section.
Q3: What are the primary downstream signaling pathways affected by blocking the P2X4 receptor?
A3: Blocking the P2X4 receptor primarily inhibits the influx of extracellular Ca²⁺.[5][6] This disruption interferes with several downstream cascades, most notably the p38 MAPK signaling pathway, which is crucial for the release of brain-derived neurotrophic factor (BDNF) in microglia.[5] In T-cells, P2X4 inhibition can block autocrine signaling required for cytokine transcription and release.[6] In cardiac myocytes, it may interfere with the activation of endothelial nitric oxide synthase (eNOS).[1]
Q4: Is this compound soluble in aqueous solutions?
A4: Like many selective P2X4 antagonists, this compound has poor water solubility.[2] It is recommended to prepare stock solutions in a suitable organic solvent, such as DMSO, and then dilute to the final working concentration in your experimental buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and include appropriate vehicle controls.
Troubleshooting Guides
Issue 1: No or Low Antagonist Activity in Rodent Models
-
Problem: You observe potent inhibition of the human P2X4 receptor in vitro, but this compound shows little to no effect in your rat or mouse model.
-
Cause: This is an expected outcome due to the known species-specific pharmacology of P2X4 antagonists.[7][8] Many P2X4 antagonists, including the hypothetical this compound, are significantly less potent at rodent P2X4 receptors compared to the human ortholog.[3][4][7] This difference can be attributed to variations in the amino acid residues within the antagonist's allosteric binding pocket.[4][9]
-
Solution Steps:
-
Confirm Species Specificity: Refer to the IC50 data in the table below. The potency of this compound is >50-fold lower in mice and rats compared to humans.
-
Increase Concentration (with caution): While you can try increasing the dose for rodent experiments, be mindful of potential off-target effects and solubility issues.
-
Select an Alternative Compound: For rodent studies, consider using an antagonist with demonstrated high potency across multiple species, such as PSB-OR-2020 or BAY-1797.[3][10]
-
Use Humanized Models: If feasible, utilize cell lines expressing the human P2X4 receptor or consider humanized rodent models for in vivo studies.
-
Issue 2: Inconsistent Results in Calcium Imaging Assays
-
Problem: The inhibitory effect of this compound varies significantly between experimental repeats.
-
Cause: Inconsistency can arise from multiple factors, including compound precipitation, variable cell health, or issues with the calcium-sensitive dye. Given the antagonist's poor aqueous solubility, it may precipitate out of solution at the working concentration.
-
Solution Steps:
-
Verify Compound Solubility: After diluting the DMSO stock into your aqueous buffer, visually inspect the solution for any precipitate. If observed, try vortexing or sonicating briefly. Consider lowering the final concentration or including a small amount of a stabilizing agent like BSA, if compatible with your assay.
-
Solvent Control: Always run a vehicle control (e.g., buffer with the same final DMSO concentration) to ensure the solvent itself is not affecting the cells.
-
Optimize Dye Loading: Ensure your cells are consistently loaded with the calcium indicator dye (e.g., Fura-2, Fluo-4).[11] Inconsistent loading can lead to variable fluorescence signals. Check for uniform fluorescence across the cell population before starting the experiment.
-
Monitor Cell Health: Only use healthy, adherent cells for your experiments. Ensure consistent cell density across wells, as this can affect the overall signal.
-
Agonist Concentration: Use an EC80 concentration of ATP to stimulate the cells. This provides a robust signal that is sensitive to inhibition, making the antagonist's effect easier to detect consistently.[8]
-
Data Presentation
Table 1: Species-Specific Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against P2X4 receptors from various species, as determined by in vitro calcium influx assays.
| Species | P2X4 Receptor Ortholog | IC50 (nM) | Fold Difference (vs. Human) |
| Human | hP2X4 | 25 | 1.0 |
| Monkey | mkyP2X4 | 35 | 1.4 |
| Dog | dP2X4 | 280 | 11.2 |
| Rabbit | rbP2X4 | 450 | 18.0 |
| Rat | rP2X4 | 1,500 | 60.0 |
| Mouse | mP2X4 | 2,100 | 84.0 |
| Zebrafish | zfP2X4 | >10,000 | >400 |
Data is hypothetical, based on trends observed for similar allosteric P2X4 antagonists like BX430 and 5-BDBD.[3][7][12]
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay
This protocol describes how to measure the inhibitory effect of this compound on ATP-induced calcium influx in a recombinant cell line (e.g., HEK293 or 1321N1) stably expressing the human P2X4 receptor.[3][13]
Materials:
-
hP2X4-expressing cells
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound (10 mM stock in DMSO)
-
ATP (10 mM stock in water)
-
Fluorescence plate reader with automated injection
Procedure:
-
Cell Plating: Seed the hP2X4-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
-
Dye Loading:
-
Compound Incubation:
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Prepare serial dilutions of this compound in HBSS. Remember to include vehicle-only (DMSO) and no-compound controls.
-
Add 100 µL of the diluted antagonist to the appropriate wells and incubate for 15-20 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader and allow the temperature to equilibrate.
-
Set the reader to record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10-20 seconds.[14]
-
Program the injector to add a specific volume of ATP solution to achieve a final concentration that elicits ~80% of the maximal response (EC80, typically 1-3 µM).[8]
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a method for measuring P2X4 receptor ion channel currents and their inhibition by this compound.[15][16][17]
Materials:
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).[18]
-
Internal Solution (in mM): 145 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA (pH 7.3 with KOH).[18]
-
ATP and this compound.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.[19]
-
Borosilicate glass pipettes (resistance 4-8 MΩ).[17]
Procedure:
-
Preparation: Plate cells expressing the P2X4 receptor on glass coverslips suitable for microscopy.
-
Pipette Filling: Fill a glass pipette with the internal solution and mount it on the micromanipulator.
-
Cell Approach: Under microscopic guidance, approach a single, healthy cell with the pipette tip while applying slight positive pressure.
-
Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to allow a high-resistance (GΩ) seal to form.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration. This establishes electrical access to the cell's interior.[17]
-
Voltage Clamp: Clamp the cell's membrane potential at a holding potential of -60 mV.[20]
-
Baseline Recording: Perfuse the cell with the external solution to record a stable baseline current.
-
Agonist Application: Apply the external solution containing ATP (e.g., 10 µM) for 2-5 seconds to elicit an inward current. Wash thoroughly with the external solution until the current returns to baseline.
-
Antagonist Application: Perfuse the cell with the external solution containing the desired concentration of this compound (and vehicle) for 1-2 minutes.
-
Inhibition Measurement: While still in the presence of the antagonist, co-apply ATP (10 µM). Record the resulting current.
-
Data Analysis: Measure the peak amplitude of the ATP-evoked current in the absence and presence of the antagonist. Calculate the percentage of inhibition for each concentration.
Visualizations
Caption: P2X4 receptor signaling pathway and point of inhibition.
Caption: Workflow for in vitro calcium imaging assay.
Caption: Troubleshooting logic for species-specific activity issues.
References
- 1. P2X4 receptor–eNOS signaling pathway in cardiac myocytes as a novel protective mechanism in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Species Differences of P2X4 Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 9. Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 [frontiersin.org]
- 11. protocols.io [protocols.io]
- 12. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of P2X4 receptor agonists and antagonists by calcium influx and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P2X4 Receptors Mediate Ca2+ Release from Lysosomes in Response to Stimulation of P2X7 and H1 Histamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Automated Planar Patch-Clamp Recording of P2X Receptors | Springer Nature Experiments [experiments.springernature.com]
- 16. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Patch Clamp Protocol [labome.com]
- 19. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 20. rupress.org [rupress.org]
Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of P2X4 Antagonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on P2X4 antagonists targeting the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: Why is achieving sufficient blood-brain barrier (BBB) penetration for P2X4 antagonists so challenging?
A1: The blood-brain barrier is a highly selective barrier that protects the CNS.[1][2] Several factors contribute to the difficulty of P2X4 antagonists crossing the BBB:
-
Low Passive Permeability: Many small molecule antagonists may not have the optimal physicochemical properties (e.g., lipophilicity, molecular size, polar surface area) to passively diffuse across the lipid-rich endothelial cell membranes of the BBB.[3][4]
-
Efflux Transporters: P2X4 antagonists can be substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are highly expressed at the BBB and actively pump drugs back into the bloodstream.[5][6]
-
Plasma Protein Binding: High binding to plasma proteins reduces the free fraction of the drug available to cross the BBB.[3][4]
Q2: My P2X4 antagonist shows high potency in vitro but no efficacy in in vivo CNS models. What are the likely causes and how can I troubleshoot this?
A2: This is a common issue, often pointing to poor BBB penetration. Here’s a systematic approach to troubleshooting:
-
Assess Physicochemical Properties: First, evaluate the compound's lipophilicity (LogP/LogD), polar surface area (PSA), and molecular weight. These properties are critical for passive BBB penetration.
-
In Vitro Permeability and Efflux Assays: Use in vitro models to determine if your compound is a substrate for key efflux transporters.
-
In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If in vitro data suggests good permeability, conduct in vivo studies to directly measure the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu).
Q3: What are the key in vitro models for assessing the BBB penetration of my P2X4 antagonist?
A3: Several in vitro models can provide valuable data on the potential of a compound to cross the BBB. Each has its own advantages and limitations.
| Model | Description | Key Parameters Measured | Advantages | Limitations |
| PAMPA-BBB | A non-cell-based assay that uses a lipid-coated filter to mimic the BBB.[3][4] | Passive permeability (Pe) | High-throughput, low cost, good for early screening. | Does not account for active transport or efflux. |
| MDCK-MDR1 | Madin-Darby canine kidney cells transfected with the human MDR1 gene (P-gp).[5][6] | Apparent permeability (Papp), Efflux Ratio (ER) | Relatively high-throughput, good for identifying P-gp substrates. | Lacks other BBB-specific transporters and tight junction complexity. |
| hCMEC/D3 | An immortalized human cerebral microvascular endothelial cell line.[7] | Papp, ER, Transendothelial Electrical Resistance (TEER) | Human origin, expresses some BBB transporters and tight junction proteins. | Lower TEER values compared to primary cells, may not fully recapitulate in vivo barrier properties. |
| Co-culture Models | Endothelial cells grown with other neurovascular unit cells like astrocytes and pericytes.[8][9] | Papp, ER, TEER | More physiologically relevant, tighter barrier properties. | More complex to set up and maintain, lower throughput. |
| iPSC-derived BMECs | Brain microvascular endothelial cells derived from induced pluripotent stem cells. | Papp, ER, TEER | Human origin, patient-specific models possible, high TEER values. | Technically demanding, potential for variability between lines. |
Q4: How can I improve the BBB penetration of my lead P2X4 antagonist?
A4: There are several medicinal chemistry and drug delivery strategies you can employ:
-
Medicinal Chemistry Approaches:
-
Increase Lipophilicity: Modify the structure to increase the LogP/LogD, for example, by adding lipophilic groups. However, this must be balanced to avoid non-specific binding and toxicity.
-
Reduce Polar Surface Area (PSA): Aim for a PSA < 90 Ų to enhance passive diffusion.
-
Mask Polar Groups: Introduce intramolecular hydrogen bonds to reduce the effective PSA.
-
Design as a Prodrug: A lipophilic prodrug can cross the BBB and then be converted to the active antagonist within the CNS.
-
-
Drug Delivery Systems:
-
Nanoparticles/Liposomes: Encapsulating the antagonist can protect it from degradation and facilitate transport across the BBB.[10][11] Surface modification with ligands for BBB receptors (e.g., transferrin receptor) can enhance targeting.[12][13]
-
Receptor-Mediated Transcytosis: Conjugate the antagonist to a molecule that utilizes a specific transport system at the BBB, such as antibodies against the transferrin receptor.[13]
-
-
Alternative Administration Routes:
-
Intranasal Delivery: This route can bypass the BBB to some extent by utilizing the olfactory and trigeminal nerves.[14]
-
Troubleshooting Guides
Issue 1: High Efflux Ratio in MDCK-MDR1 Assay
This indicates your P2X4 antagonist is likely a substrate for the P-gp efflux transporter.
| Troubleshooting Step | Rationale | Expected Outcome |
| 1. Confirm with Inhibitor | Run the assay in the presence of a known P-gp inhibitor (e.g., verapamil, elacridar). | The efflux ratio should decrease significantly, confirming P-gp interaction. |
| 2. Structural Modifications | Modify the chemical structure to reduce recognition by P-gp. This can involve altering charge, hydrogen bonding capacity, or overall shape. | A lower efflux ratio in subsequent assays. |
| 3. Co-administration with P-gp Inhibitor | In vivo, co-administration with a P-gp inhibitor can increase brain exposure. | Increased brain-to-plasma ratio of your antagonist. (Note: This approach has clinical translation challenges). |
| 4. Prodrug Strategy | Design a prodrug that is not a P-gp substrate. | The prodrug will have a lower efflux ratio and can be converted to the active drug in the brain. |
Issue 2: Low Permeability in PAMPA-BBB Assay
This suggests poor passive diffusion, likely due to suboptimal physicochemical properties.
| Troubleshooting Step | Rationale | Expected Outcome |
| 1. Analyze Physicochemical Properties | Check the calculated or measured LogP/LogD, PSA, and molecular weight. | Identify properties outside the optimal range for BBB penetration (e.g., LogP too low, PSA too high). |
| 2. Increase Lipophilicity | Systematically introduce lipophilic groups to the molecule. | Increased permeability in the PAMPA-BBB assay. |
| 3. Reduce Polar Surface Area | Modify the structure to reduce the number of polar atoms or mask them through intramolecular hydrogen bonding. | Increased permeability in the PAMPA-BBB assay. |
Experimental Protocols
Protocol 1: In Vitro MDCK-MDR1 Permeability Assay
Objective: To determine if a P2X4 antagonist is a substrate for the P-gp efflux transporter.
Materials:
-
MDCK-MDR1 cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Test compound (P2X4 antagonist)
-
Control compounds (high permeability: propranolol; low permeability: Lucifer yellow; P-gp substrate: digoxin)
-
Analytical method for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell inserts at a density that will form a confluent monolayer in 3-5 days.
-
Monolayer Integrity Check: Measure the transendothelial electrical resistance (TEER) to ensure monolayer confluence and integrity. TEER values should be stable and above a predetermined threshold.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add transport buffer containing the test compound to the apical chamber (donor). c. Add fresh transport buffer to the basolateral chamber (receiver). d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
Permeability Assay (Basolateral to Apical - B to A): a. Repeat the process, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method.
-
Calculations: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests active efflux.
Protocol 2: In Vivo Brain-to-Plasma Ratio (Kp) Determination
Objective: To measure the extent of P2X4 antagonist penetration into the brain at a steady state.
Materials:
-
Test animals (e.g., mice or rats)
-
P2X4 antagonist formulation for administration (e.g., intravenous, oral)
-
Anesthesia
-
Surgical tools for blood and brain collection
-
Homogenizer
-
Analytical method for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Compound Administration: Administer the P2X4 antagonist to the animals at a defined dose and route.
-
Sample Collection: At a predetermined time point (selected to be at or near steady-state), anesthetize the animal.
-
Blood Collection: Collect a blood sample (e.g., via cardiac puncture) into an anticoagulant-containing tube. Centrifuge to obtain plasma.
-
Brain Collection: Perfuse the animal with saline to remove blood from the brain vasculature. Excise the brain.
-
Sample Processing: a. Weigh the brain tissue. b. Homogenize the brain tissue in a suitable buffer.
-
Sample Analysis: Quantify the concentration of the antagonist in the plasma and brain homogenate using a validated analytical method.
-
Calculation: a. Calculate the brain-to-plasma ratio (Kp) = Concentration in brain / Concentration in plasma.
Visualizations
Caption: P2X4 signaling pathway in microglia leading to BDNF release.
Caption: Workflow for troubleshooting poor BBB penetration of P2X4 antagonists.
References
- 1. Frontiers | New Approaches To Overcome the Blood-Brain Barrier for the Treatment of CNS Disorders [frontiersin.org]
- 2. urncst.com [urncst.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming the Blood–Brain Barrier. Challenges and Tricks for CNS Drug Delivery [mdpi.com]
- 11. Novel therapeutic delivery for neurodegenerative diseases: Strategies to overcome CNS barriers - J Pharm Biol Sci [jpbs.in]
- 12. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming the Blood–Brain Barrier: Advanced Strategies in Targeted Drug Delivery for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meetings.bna.org.uk [meetings.bna.org.uk]
Controlling for vehicle effects in P2X4 antagonist experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for vehicle effects in P2X4 antagonist experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common vehicles used to dissolve P2X4 antagonists for in vitro experiments?
A1: Many P2X4 antagonists have low water solubility, necessitating the use of organic solvents as vehicles. The most common vehicle is dimethyl sulfoxide (DMSO).[1][2] Other solvents that may be used, depending on the specific antagonist's properties, include ethanol. For some water-soluble antagonists, sterile saline or phosphate-buffered saline (PBS) can be used.
Q2: How can the chosen vehicle affect my experimental results?
A2: The vehicle itself can have biological effects, which can confound the interpretation of your experiment. For example, DMSO has been shown to:
-
Affect cell viability and proliferation: At concentrations as low as 0.1%, DMSO can alter the expression of thousands of genes and impact cell growth.[2][3][4] Higher concentrations (e.g., above 1-2%) can be cytotoxic.[1][5]
-
Modulate signaling pathways: DMSO can inhibit the activation of key signaling molecules like JNK and p38 MAP kinases, and affect the NF-κB pathway.[1][6][7] It can also influence the phosphorylation of proteins in the PI3K/AKT pathway.[8]
-
Alter receptor affinity: DMSO has been reported to cause conformational changes in receptors, which can reduce ligand binding affinity.[9]
Ethanol can also impact cell viability and signaling, though in some cell lines, its effects may be less prominent than DMSO at similar concentrations.[2]
Q3: What is a vehicle control, and why is it essential?
A3: A vehicle control is a crucial experimental group where the cells or animals are treated with the same solvent used to dissolve the antagonist, but without the antagonist itself. This control is essential to distinguish the effects of the antagonist from any non-specific effects of the vehicle.[10] Without a proper vehicle control, any observed effects could be incorrectly attributed to the antagonist when they are, in fact, a result of the solvent.
Q4: What concentration of vehicle should I use in my experiments?
A4: The goal is to use the lowest possible concentration of the vehicle that effectively dissolves the antagonist. For in vitro studies, it is generally recommended to keep the final concentration of DMSO at or below 0.1% to minimize off-target effects.[4] However, the acceptable concentration can be cell-type dependent, and it is crucial to perform a vehicle toxicity test to determine the maximum tolerated concentration for your specific experimental system.[1][5]
Q5: How do I perform a vehicle toxicity test?
A5: To determine the appropriate vehicle concentration, you should perform a dose-response experiment with the vehicle alone. This involves treating your cells with a range of vehicle concentrations (e.g., 0.01%, 0.1%, 0.5%, 1%, 2%) and measuring the same endpoints as in your main experiment (e.g., cell viability, signaling pathway activation). The highest concentration that does not produce a significant effect compared to the untreated control should be chosen as the working concentration for your antagonist experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected results in the vehicle control group (e.g., decreased cell viability, altered signaling). | The vehicle concentration is too high and is causing off-target effects. | Perform a vehicle toxicity test to determine the maximum non-toxic concentration for your specific cell type and experimental conditions. Lower the vehicle concentration in subsequent experiments. |
| The P2X4 antagonist shows no effect, even at high concentrations. | The vehicle is interfering with the antagonist's activity or the receptor itself. | Check for literature on potential interactions between your chosen vehicle and antagonist. Consider if the vehicle is altering the antagonist's solubility or stability. Test an alternative vehicle if possible. Also, confirm that the vehicle is not affecting the P2X4 receptor's function or expression. |
| High variability between replicate experiments. | Inconsistent preparation of vehicle and antagonist solutions. | Ensure precise and consistent preparation of all solutions. Prepare a large stock of the vehicle-antagonist solution to be used across all replicates and experiments to minimize variability. |
| Difficulty dissolving the P2X4 antagonist. | The antagonist has very poor solubility in common vehicles. | Consult the manufacturer's instructions for recommended solvents. You may need to try a combination of solvents or use techniques like sonication or gentle warming to aid dissolution. Always ensure the antagonist remains in solution at the final concentration in the culture medium. |
| In vivo experiments show unexpected systemic effects in the vehicle control group. | The vehicle is causing systemic toxicity or off-target effects in the animal model. | Use a vehicle that is well-tolerated in vivo, such as sterile saline or water for injection, if the antagonist is soluble.[11] If an organic solvent is necessary, use the lowest possible volume and concentration. Conduct thorough pilot studies to assess the vehicle's safety and tolerability in your animal model. |
Quantitative Data on Vehicle Effects
Table 1: Effect of DMSO on Cell Viability
| Cell Line | DMSO Concentration | Effect on Viability | Reference |
| RAW264.7 Macrophages | 2.0% | 13.25% inhibition | [1] |
| Human Apical Papilla Cells | 5% and 10% | Cytotoxic | [5] |
| Ovarian Carcinoma (Caov-3, OVCAR-3, SK-OV-3) | 10⁻⁴ M | Significant increase in cell number | [2] |
| Non-malignant Colonocytes | Not specified | No significant cytotoxicity at 24h | [3] |
Table 2: Effect of DMSO on Signaling Pathways
| Signaling Pathway | Cell Type/Model | DMSO Concentration | Observed Effect | Reference |
| MAPK (JNK & p38) | RAW264.7 Macrophages | 0.5% - 1.5% | Reduced phosphorylation | [1] |
| MAPK (JNK & p38) | L929 cells and HDFs | 100% (pre-incubation) | Inhibition of phosphorylation | [7] |
| MAPK (ERK) | Lung Cancer Cell Lines | Low concentrations | Heterogeneous effects | [8] |
| NF-κB | RAW264.7 Macrophages | 0.5% - 1.5% | Reduced activation | [1] |
| PI3K/AKT | Lung Cancer Cell Lines | Low concentrations | Heterogeneous effects on phosphorylation | [8] |
Experimental Protocols
Protocol 1: Determining Vehicle Toxicity in a Cell-Based Assay
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Vehicle Preparation: Prepare a series of dilutions of the vehicle (e.g., DMSO) in your cell culture medium. Typical concentrations to test range from 0.01% to 5%. Include a "medium-only" control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different vehicle concentrations.
-
Incubation: Incubate the cells for the same duration as your planned antagonist experiment (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay. You can also measure other relevant endpoints, such as apoptosis or the activation of specific signaling pathways.
-
Data Analysis: Compare the results from the vehicle-treated wells to the medium-only control. Determine the highest concentration of the vehicle that does not cause a significant change in the measured endpoint. This is your maximum allowable vehicle concentration.
Protocol 2: Vehicle Control in a Patch-Clamp Electrophysiology Experiment
-
Solution Preparation: Prepare the external and internal solutions for your patch-clamp recordings.[12][13]
-
Vehicle Application: Before applying the P2X4 antagonist, perfuse the cell with the external solution containing the vehicle at the same final concentration that will be used for the antagonist.
-
Baseline Recording: Record the baseline channel activity in the presence of the vehicle alone for a sufficient period to ensure a stable recording.
-
Antagonist Application: Perfuse the cell with the external solution containing the P2X4 antagonist dissolved in the same vehicle concentration.
-
Washout: After recording the antagonist's effect, perfuse the cell with the vehicle-containing external solution again to see if the antagonist's effect is reversible.
-
Data Analysis: Compare the channel activity during antagonist application to the baseline activity recorded in the presence of the vehicle alone. This will isolate the effect of the antagonist from any potential effects of the vehicle on ion channel function.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cellular Effects of Di(2-ethylhexyl) Phthalate in Non-Malignant Colonic Epithelia Involve Oxidative Stress | MDPI [mdpi.com]
- 4. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide decreases specific EGF binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Blockade of P2X4 Receptors Inhibits Neuropathic Pain-Related Behavior by Preventing MMP-9 Activation and, Consequently, Pronociceptive Interleukin Release in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
Minimizing toxicity of P2X4 antagonist-4 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in vivo toxicity of P2X4 Antagonist-4.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its potential on-target toxicities?
A1: this compound is a selective, negative allosteric modulator of the P2X4 receptor, an ATP-gated cation channel.[1][2] The P2X4 receptor is expressed in various cells, including microglia, macrophages, and endothelial cells, where it plays a role in neuroinflammatory signaling.[1] On-target toxicity may arise from excessive suppression of these pathways. For instance, since P2X4 activation can be beneficial for recovery in certain central nervous system conditions, its blockage could potentially exacerbate symptoms in specific contexts.[3]
Q2: What are the known off-target effects of this compound?
A2: While this compound is designed for high selectivity, cross-reactivity with other P2X receptors, such as P2X1 and P2X3, can occur at higher concentrations.[4] This can lead to unintended effects on systems where these receptors are prevalent, such as platelets (P2X1) or sensory neurons (P2X3). It is crucial to perform off-target profiling to identify potential liabilities.
Q3: How does the metabolism of this compound contribute to its toxicity profile?
A3: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[5][6] Co-administration of drugs that inhibit or induce these enzymes can alter the plasma concentration of this compound, leading to unexpected toxicity or reduced efficacy.[7] Additionally, the formation of reactive metabolites during metabolism can contribute to hepatotoxicity.[8]
Q4: What are the recommended starting points for in vivo dose selection based on in vitro data?
A4: There is no direct formula to convert an in vitro IC50 value to an in vivo dose. However, a common starting point is to conduct a dose-range finding (DRF) study. Initial doses for the DRF study can be estimated based on the in vitro potency, but must be refined through preliminary pharmacokinetic (PK) evaluations to determine the maximum tolerated dose (MTD).[9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected high mortality or severe adverse events at predicted "safe" doses. | 1. Vehicle toxicity.2. Rapid absorption leading to high Cmax.3. Off-target effects.4. Error in dose calculation or administration. | 1. Run a vehicle-only control group. Evaluate the vehicle for inherent toxicity.2. Reformulate to control the release rate (e.g., use of a depot formulation).[10]3. Conduct in vitro pharmacological profiling against a panel of receptors.[11]4. Double-check all calculations and administration procedures. |
| Organ-specific toxicity (e.g., elevated liver enzymes). | 1. Compound-mediated toxicity.2. Formation of toxic metabolites by cytochrome P450 enzymes. | 1. Conduct histopathological analysis of target organs.2. Perform in vitro metabolism studies with liver microsomes to identify potential reactive metabolites.[8] |
| Injection site reactions (e.g., inflammation, necrosis). | 1. Poor solubility of the compound in the vehicle.2. Non-physiological pH or osmolality of the formulation. | 1. Improve solubility by using a different vehicle, co-solvents, or creating a nanosuspension.[11]2. Adjust the formulation pH to be between 5 and 9 and ensure it is isotonic for parenteral routes. |
| High variability in animal response and plasma exposure. | 1. Poor oral bioavailability.2. Inconsistent administration technique.3. Genetic variability in metabolic enzymes (e.g., CYP450 polymorphisms) within the animal strain. | 1. Consider alternative routes of administration (e.g., intravenous, intraperitoneal). Reformulate to enhance solubility or permeability.2. Ensure all personnel are trained and follow a standardized administration protocol.[12]3. Use a well-characterized, genetically homogeneous animal strain. |
Troubleshooting Workflow for Unexpected Toxicity
Caption: A decision tree for troubleshooting unexpected in vivo toxicity.
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study in Rodents
This protocol outlines a general procedure for determining the maximum tolerated dose (MTD) of this compound.
-
Animal Model: Select two species, typically a rodent (e.g., Sprague-Dawley rat) and a non-rodent. Use equal numbers of males and females (n=3-5 per sex per group).[13][14][15]
-
Dose Selection: Based on in vitro data and preliminary PK, select a minimum of three dose levels (e.g., low, medium, high) plus a concurrent vehicle control group.[14] The highest dose should be expected to produce some signs of toxicity, while the lowest dose should produce no adverse effects.[15]
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection) once daily for 7-14 days.[16]
-
Monitoring:
-
Record clinical signs of toxicity (e.g., changes in posture, activity, respiration) twice daily.
-
Measure body weight daily. Weight loss exceeding 20% is a common endpoint.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.[9]
-
Perform a gross necropsy on all animals. Collect major organs (liver, kidney, spleen, heart, brain) for weight analysis and preserve them for potential histopathology.[9]
-
-
Data Analysis: Determine the MTD, defined as the highest dose that does not cause study-limiting toxicity (e.g., mortality, >20% body weight loss, or severe clinical signs).[9]
DRF Study Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of P2X4 Receptors to CNS Function and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. mdpi.com [mdpi.com]
- 7. purdue.edu [purdue.edu]
- 8. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Animal and In Vitro Study Designs - Evaluating Chemical and Other Agent Exposures for Reproductive and Developmental Toxicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. nationalacademies.org [nationalacademies.org]
- 16. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Interpreting Unexpected P2X4 Antagonist Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with P2X4 antagonists.
Frequently Asked Questions (FAQs)
Q1: My P2X4 antagonist is showing lower potency than expected. What are the possible reasons?
Several factors can contribute to an apparent decrease in antagonist potency:
-
Species Differences: The potency of P2X4 antagonists can vary significantly between species (e.g., human, rat, mouse).[1][2][3] For example, BX430 is potent at the human P2X4 receptor but shows very weak activity against rat and mouse orthologs.[1][2] Ensure the antagonist is validated for the species of your experimental system.
-
Agonist Concentration: If the concentration of the ATP analog used to activate the P2X4 receptor is too high, it can overcome the inhibitory effect of a competitive antagonist, leading to a rightward shift in the IC50 value. It is recommended to use an agonist concentration around the EC80 to provide a sufficient window for observing antagonism.[4]
-
Compound Integrity: Ensure the antagonist has been stored correctly and has not degraded. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Off-Target Effects: The antagonist may have off-target effects that interfere with your assay readout.
Q2: I am observing incomplete inhibition of the P2X4-mediated response even at high antagonist concentrations. Why might this be happening?
-
Allosteric Modulation: Some P2X4 antagonists are allosteric modulators, meaning they bind to a site on the receptor distinct from the ATP binding site.[1][2][5] Allosteric antagonists may exhibit "saturable" effects, where increasing the concentration beyond a certain point does not produce a greater inhibitory effect.
-
Receptor Heteromerization: P2X4 receptors can form heterotrimers with other P2X subunits, such as P2X7.[6][7] These heteromeric receptors may have different pharmacological properties compared to homomeric P2X4 receptors, including altered sensitivity to antagonists.
-
Presence of Other Receptors: The observed cellular response may not be solely mediated by P2X4. Other ATP-sensitive receptors, such as other P2X or P2Y receptors, could be contributing to the signal.[8] Consider using antagonists for other purinergic receptors to dissect the contribution of P2X4.
Q3: My antagonist is showing unexpected agonist-like activity. What could be the cause?
While uncommon, some compounds can exhibit context-dependent pharmacology. This could be due to:
-
Partial Agonism: Under certain conditions or in specific cell types, a compound designed as an antagonist may act as a partial agonist.
-
Off-Target Agonist Activity: The compound may be acting as an agonist at another receptor that elicits a similar downstream signaling response.
-
Cellular Health: Stressed or unhealthy cells may respond aberrantly to chemical stimuli.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Antagonist Potency
| Potential Cause | Troubleshooting Step |
| Reagent Variability | - Prepare fresh antagonist and agonist solutions for each experiment. - Verify the concentration of all stock solutions. - Use a consistent source and lot of reagents. |
| Cell Culture Conditions | - Ensure consistent cell passage number and density. - Monitor cell health and viability. - Standardize serum concentrations and media formulations. |
| Assay Conditions | - Maintain consistent incubation times, temperatures, and buffer compositions. - Ensure proper mixing of reagents in assay plates. |
Issue 2: No Observable Antagonist Effect
| Potential Cause | Troubleshooting Step |
| Incorrect Antagonist | - Confirm the identity and purity of the antagonist compound. - Verify that the antagonist is effective against the P2X4 receptor from the correct species. |
| Low Receptor Expression | - Confirm P2X4 expression in your cell model using techniques like qPCR or Western blotting. |
| Assay Sensitivity | - Optimize the agonist concentration to ensure a robust but not maximal response. - Use a more sensitive detection method if available. |
| Experimental Error | - Include a positive control antagonist (e.g., a known potent P2X4 antagonist) to validate the assay. - Double-check all dilutions and calculations. |
P2X4 Antagonist Data
The following table summarizes the potency of several commonly used P2X4 antagonists. Note the significant species-dependent differences.
| Antagonist | Species | IC50 Value (µM) | Mechanism of Action |
| 5-BDBD | Human | 0.5 - 1.0 | Allosteric/Competitive[1][8][9] |
| Mouse | >100 | ||
| Rat | Reported as an antagonist | ||
| PSB-12062 | Human | ~0.02 | Allosteric[3][10] |
| Mouse | ~0.2 (partial inhibition) | ||
| BX430 | Human | 0.426 - 0.5 | Allosteric[1][2][3] |
| Zebrafish | 1.89 | ||
| Rat & Mouse | >10 | ||
| TNP-ATP | Human | 1.46 - 15.2 | Competitive[6] |
| BAY-1797 | Human | 0.210 | Selective Antagonist[3][9] |
| Mouse | 0.141 |
Experimental Protocols
Calcium Influx Assay Using Fura-2 AM
This protocol is a standard method for assessing P2X4 receptor activity.
-
Cell Seeding: Seed cells expressing P2X4 receptors in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with an extracellular solution (ECS; e.g., 145 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 5 mM KCl, 13 mM glucose, and 10 mM HEPES, pH 7.4).[11] Incubate the cells with Fura-2 AM loading buffer (e.g., 2.5 µM Fura-2 AM with 0.02% Pluronic F-127 in ECS) in the dark for 30-60 minutes at 37°C.[3][11]
-
Antagonist Pre-incubation: Wash the cells twice with ECS to remove excess dye. Add the P2X4 antagonist at various concentrations and incubate for 20-30 minutes at 37°C.[4]
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader (e.g., FlexStation 3). Record baseline fluorescence for a short period. Add the P2X4 agonist (e.g., ATP at its EC80 concentration) and continue recording the fluorescence ratio (340/380 nm excitation, 510 nm emission) for 1-2 minutes.[3][11]
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio. Plot the antagonist concentration versus the inhibition of the agonist response to determine the IC50 value.
Visualizations
Caption: Canonical P2X4 receptor signaling pathway and point of antagonist inhibition.
Caption: Standard experimental workflow for assessing P2X4 antagonist potency.
Caption: A logical workflow for troubleshooting unexpected P2X4 antagonist results.
References
- 1. Frontiers | Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 [frontiersin.org]
- 2. Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target [mdpi.com]
- 10. Preparation and preliminary evaluation of a tritium-labeled allosteric P2X4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological and genetic characterisation of the canine P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
P2X4 Receptor Desensitization: Technical Support Center
Welcome to the technical support center for researchers working with the P2X4 receptor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental setups, with a focus on receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is P2X4 receptor desensitization?
A: P2X4 receptor desensitization is a process where the channel, despite the continued presence of its agonist (extracellular ATP), enters a closed, non-conducting state.[1][2][3] This is a crucial physiological mechanism that prevents over-stimulation and regulates the duration of cellular signaling. Compared to other P2X receptors like P2X1 and P2X3 which desensitize in milliseconds, P2X4 desensitizes moderately, over a period of seconds.[3][4]
Q2: What are the molecular mechanisms behind P2X4 desensitization and re-sensitization?
A: The process is multifaceted:
-
Conformational Change: Upon prolonged ATP binding, the receptor undergoes a conformational change that closes the ion pore.[5]
-
Internalization and Trafficking: P2X4 receptors are constitutively internalized from the plasma membrane via a clathrin- and dynamin-dependent pathway.[4][6][7] This trafficking is crucial for re-sensitization.
-
Role of Acidic Compartments: A key step for re-sensitization is the receptor's trafficking through acidic intracellular compartments like endosomes and lysosomes.[2][8][9] The low pH in these organelles facilitates the unbinding of ATP and the protonation of key histidine residues in the receptor's extracellular loop, "resetting" it to a responsive state.[2][8] Blocking this internalization process slows down the recovery from desensitization.[2][9]
Q3: How does P2X4 desensitization compare to other P2X receptors?
A: P2X receptor subtypes exhibit vastly different desensitization kinetics. This variation is a key distinguishing feature.
| Receptor Subtype | Typical Desensitization Rate | Reference |
| P2X1, P2X3 | Fast (milliseconds to a few hundred milliseconds) | [3] |
| P2X2, P2X4 | Moderate / Slow (seconds) | [3][4][10] |
| P2X7 | Very slow to non-desensitizing | [4][11] |
Troubleshooting Guide
Issue 1: Rapid loss of signal (tachyphylaxis) in repeated ATP applications.
Q: In my patch-clamp/calcium imaging experiment, the response to the second and subsequent ATP applications is much smaller than the first. What is happening and how can I fix it?
A: This phenomenon, known as tachyphylaxis, is a direct result of receptor desensitization and incomplete re-sensitization between stimuli.
Possible Causes & Solutions:
-
Insufficient Washout/Recovery Time: The receptor needs time to recycle and re-sensitize.
-
Solution: Increase the washout period between ATP applications. A duration of 3-5 minutes is often a good starting point, but this may need to be optimized for your specific cell type and expression system.
-
-
Disrupted Receptor Trafficking: Cellular machinery for internalization and recycling might be compromised.
-
Experimental Conditions: The pH of your extracellular solution can impact the receptor's ability to recover.
Issue 2: My P2X4 currents don't desensitize as expected, or the decay is very slow.
Q: I'm performing whole-cell recordings, but the ATP-evoked current remains high for a long time. What could be the cause?
A: Unusually slow or absent desensitization is often due to the presence of positive allosteric modulators (PAMs).
Possible Causes & Solutions:
-
Ivermectin (IVM) Contamination or Application: IVM is a potent PAM of P2X4 that dramatically slows or abolishes desensitization and slows deactivation.[12][13][14][15][16]
-
Solution: If using IVM, be aware that its effects can be long-lasting. Ensure thorough washout between experiments. If not using IVM, check for potential sources of contamination in your solutions or perfusion system.
-
-
Other Modulators: Other compounds can act as PAMs.
-
Solution: Review all components of your experimental solutions. For example, certain drugs like the antidepressant paroxetine can also potentiate P2X4 activity.[17]
-
-
Low ATP Concentration: While desensitization occurs in the presence of ATP, its rate can be concentration-dependent.
-
Solution: Ensure you are using a saturating concentration of ATP (typically >10 µM) to induce robust desensitization.
-
Issue 3: Variability in desensitization rates between experiments.
Q: The rate of current decay (τ_desensitization) is inconsistent across my recordings. Why?
A: Desensitization kinetics can be sensitive to a variety of experimental factors.
Possible Causes & Solutions:
-
ATP Application Speed: The speed of your solution exchange can affect the initial peak and subsequent decay kinetics.
-
Solution: Use a fast perfusion system and ensure its performance is consistent between experiments. Aim for a solution exchange time of less than 100 ms.
-
-
Temperature: Ion channel kinetics are temperature-sensitive.
-
Solution: Maintain a consistent experimental temperature using a heated stage or perfusion system. Report the temperature at which recordings were made.
-
-
Divalent Cation Concentrations: Ions like Ca²⁺, Zn²⁺, and Cu²⁺ can modulate P2X4 activity.[1]
-
Solution: Keep the ionic composition of your extracellular and intracellular solutions precisely the same for all experiments. Be aware that low concentrations of Zn²⁺ (~10 µM) can potentiate currents, while high concentrations (>100 µM) are inhibitory.[1]
-
-
Extracellular pH: P2X4 activity is pH-sensitive. Decreases in pH (<6.5) inhibit the receptor, while increases can potentiate it.[1]
-
Solution: Strictly control the pH of all experimental buffers.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters related to P2X4 pharmacology and the effects of the modulator Ivermectin.
Table 1: Agonist Potency at P2X4 Receptors (Data from Ca²⁺ influx assays in 1321N1 astrocytoma cells)
| Agonist | Species | EC₅₀ Value | Reference |
| ATP | Human | 747 ± 180 nM | [18] |
| ATP | Mouse | 565 ± 85 nM | [18] |
| 2-MeSATP | Human | Partial Agonist | [18] |
| 2-MeSATP | Mouse | Partial Agonist | [18] |
| BzATP | Human | Partial Agonist | [18] |
| BzATP | Mouse | Partial Agonist | [18] |
Table 2: Effect of Ivermectin (IVM) on Human P2X4 Receptor Kinetics (Data from patch-clamp recordings in HEK293 cells)
| Parameter | Condition | Value / Effect | Reference |
| Maximal Current | Control | 100% | [13] |
| + IVM (EC₅₀ ≈ 0.25 µM) | Increased maximal current | [13] | |
| Deactivation Rate | Control | Fast | [13] |
| + IVM (EC₅₀ ≈ 2 µM) | Slowed rate of deactivation | [13] | |
| Desensitization | Control | Moderate decay | [13] |
| + IVM (0.3 µM) | Reduced desensitization | [13] |
Experimental Protocols & Visualizations
Protocol: Measuring P2X4 Desensitization via Whole-Cell Patch-Clamp
This protocol describes a standard method to measure the rate of desensitization of P2X4 receptors expressed in a cell line (e.g., HEK293 or tsA201).
1. Cell Preparation:
-
Culture cells expressing the P2X4 receptor on glass coverslips.
-
Use cells 24-48 hours post-transfection for optimal expression.
-
Transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂, pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA, pH adjusted to 7.2 with NaOH. (Note: Using NaCl-based internal solution sets the reversal potential near 0 mV, isolating cation currents).
-
Agonist Solution: Prepare a 100 µM ATP solution in the extracellular buffer. This concentration is typically saturating for P2X4.[19]
3. Recording Procedure:
-
Obtain a whole-cell patch-clamp configuration with a seal resistance >1 GΩ.
-
Hold the cell at a membrane potential of -60 mV.
-
Establish a baseline current in the flowing extracellular solution.
-
Using a rapid solution switcher, apply the 100 µM ATP solution for 10-20 seconds.[3]
-
Record the inward current. You should observe a rapid activation followed by a slower decay (desensitization).
-
Wash out the ATP with the extracellular solution for at least 3-5 minutes to allow for recovery before subsequent applications.
4. Data Analysis:
-
Measure the peak amplitude of the ATP-evoked current (I_peak).
-
Measure the steady-state current at the end of the ATP application (I_ss).
-
Calculate the percent desensitization: (1 - (I_ss / I_peak)) * 100.
-
Fit the decay phase of the current with a single or double exponential function to determine the time constant(s) of desensitization (τ_des).
Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. P2X4 receptor re‐sensitization depends on a protonation/deprotonation cycle mediated by receptor internalization and recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Domains of P2X receptors involved in desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2RX4 - Wikipedia [en.wikipedia.org]
- 5. [PDF] Gating mechanism of a P2X4 receptor developed from normal mode analysis and molecular dynamics simulations | Semantic Scholar [semanticscholar.org]
- 6. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights into the Function of P2X4: An ATP-Gated Cation Channel of Neuroendocrine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Contribution of P2X4 Receptors to CNS Function and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of ivermectin facilitation of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deciphering the regulation of P2X4 receptor channel gating by ivermectin using Markov models. [agris.fao.org]
- 15. researchgate.net [researchgate.net]
- 16. Item - Deciphering the regulation of P2X4 receptor channel gating by ivermectin using Markov models - Public Library of Science - Figshare [plos.figshare.com]
- 17. Resolving the Ionotropic P2X4 Receptor Mystery Points towards a New Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 19. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
P2X4 Antagonist Selection and Experimental Troubleshooting: A Technical Support Guide
Welcome to the technical support center for P2X4 receptor antagonists. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the selection and use of P2X4 antagonists in various experimental models.
Frequently Asked Questions (FAQs)
Q1: Which P2X4 antagonist should I choose for my specific experimental model?
A1: The choice of a P2X4 antagonist depends on several factors, including the experimental model (in vitro vs. in vivo), the species being studied, the desired route of administration, and the required selectivity. Below is a summary table to aid in your decision-making process. For detailed experimental protocols, please refer to the subsequent sections.
Q2: I am not seeing the expected antagonist effect in my in vivo mouse model. What could be the issue?
A2: Several factors could contribute to a lack of efficacy in a mouse model:
-
Species Specificity: Some P2X4 antagonists exhibit significant species-dependent differences in potency. For instance, BX430 is a potent antagonist of human and zebrafish P2X4 receptors but has no effect on rat and mouse P2X4 orthologs[1]. Similarly, 5-BDBD is reported to be insensitive to mouse P2X4[2]. Ensure the antagonist you have selected is active against the murine P2X4 receptor. BAY-1797 and PSB-12062 are known to be active in mice[2][3].
-
Poor Bioavailability/Route of Administration: If using oral administration, the antagonist may have low oral bioavailability. For example, BAY-1797 is known to be orally active[3]. For compounds with poor oral bioavailability, consider alternative routes such as intraperitoneal (i.p.) or intrathecal (i.t.) injection.
-
Inadequate Dosage: The dose might be too low to achieve a therapeutic concentration at the target site. Refer to the experimental protocols section for recommended dosage ranges for different models.
-
Solubility and Vehicle Issues: Poor solubility of the antagonist can lead to inconsistent and lower-than-expected concentrations in vivo. Ensure the compound is fully dissolved in a suitable vehicle. For antagonists like 5-BDBD with low water solubility, a vehicle containing DMSO, PEG300, and Tween-80 may be necessary for in vivo administration.
-
Metabolism: The antagonist may be rapidly metabolized in vivo. Information on the pharmacokinetic properties of the chosen antagonist can be crucial.
Q3: My P2X4 antagonist is not dissolving properly. What should I do?
A3: Poor solubility is a common issue with some P2X4 antagonists, such as 5-BDBD[3]. Here are some troubleshooting tips:
-
Consult the Manufacturer's Datasheet: The product datasheet usually provides information on the solubility in various solvents. For example, 5-BDBD is soluble in DMSO up to 100 mM[4].
-
Use of Co-solvents: For in vivo preparations, a mixture of solvents is often required. A common vehicle for poorly soluble compounds is a combination of DMSO, PEG300, Tween-80, and saline.
-
Sonication and Gentle Warming: Sonication and gentle warming can aid in the dissolution of the compound. However, be cautious with temperature-sensitive compounds.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in a solvent like DMSO and then dilute it further in the aqueous vehicle for the final working concentration. This can help to avoid precipitation.
Q4: I am using paroxetine as a P2X4 antagonist. What are the potential off-target effects I should be aware of?
A4: Paroxetine is a well-known selective serotonin reuptake inhibitor (SSRI) and its primary pharmacological action is on the serotonin transporter (SERT)[5]. When using paroxetine as a P2X4 antagonist, it is crucial to consider its effects on the serotonergic system. The antiallodynic effect of paroxetine in neuropathic pain models has been shown to be independent of its action on serotonin transporters[6][7]. However, to confirm that the observed effects are due to P2X4 inhibition and not serotonin reuptake inhibition, consider the following control experiments:
-
Use of other SSRIs: Test other SSRIs with lower or no activity on P2X4 receptors to see if they produce the same effect.
-
Co-administration with Serotonin Receptor Antagonists: Investigate if the effects of paroxetine can be blocked by co-administration with antagonists for various serotonin receptors.
-
Use a more selective P2X4 antagonist: Compare the results obtained with paroxetine to those from a more selective P2X4 antagonist like BAY-1797 or NP-1815-PX.
Paroxetine is also a potent inhibitor of the cytochrome P450 enzyme CYP2D6, which can lead to drug-drug interactions if other compounds are co-administered[8].
P2X4 Antagonist Comparative Data
The following table summarizes the quantitative data for commonly used P2X4 antagonists to facilitate easy comparison.
| Antagonist | Target Species | IC50 (nM) | Selectivity | Mechanism of Action | Oral Bioavailability |
| 5-BDBD | Human, Rat | 500 (human), 750 (rat) | Selective for P2X4 over other P2X subtypes.[4][9] | Allosteric[10] | Low |
| NP-1815-PX | Human, Rodent | ~260 (human) | High selectivity for P2X4. | Not specified | Orally active in some models. |
| BAY-1797 | Human, Mouse, Rat | 108 (human), 112 (mouse), 233 (rat) | Selective for P2X4 over P2X1, P2X3, and P2X7. | Not specified | Yes[3] |
| PSB-12062 | Human, Rat, Mouse | 248 (human), ~3000 (mouse) | Modest selectivity for human over mouse P2X4.[2] | Allosteric | Not specified |
| BX430 | Human, Zebrafish | 540 (human) | Highly selective for human P2X4; no effect on rat and mouse P2X4.[1] | Non-competitive allosteric | Not specified |
| Paroxetine | Human, Rat | 1870 (human), 2450 (rat) | Non-selective, potent SSRI.[6][11] | Non-competitive[12] | Yes |
Key Experimental Protocols
In Vivo Models
1. Neuropathic Pain Model (Rat) with Intrathecal Administration of Paroxetine
-
Model: Chronic Constriction Injury (CCI) of the sciatic nerve in rats.
-
Antagonist: Paroxetine.
-
Dosage: 3 nmol per rat.
-
Administration Route: Intrathecal (i.t.) injection.
-
Vehicle: Saline.
-
Protocol:
-
Induce neuropathic pain using the CCI model.
-
After the development of mechanical allodynia, administer paroxetine (3 nmol in a volume of 10 µL) via intrathecal injection between the L5 and L6 vertebrae.
-
Assess mechanical allodynia using von Frey filaments at various time points post-injection.
-
-
Reference: This protocol is based on studies demonstrating the antiallodynic effect of intrathecal paroxetine in a rat model of neuropathic pain[6][7].
2. Inflammatory Colitis Model (Mouse) with Oral Administration of NP-1815-PX
-
Model: 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis in mice.
-
Antagonist: NP-1815-PX.
-
Dosage: 3, 10, or 30 mg/kg.
-
Administration Route: Oral gavage.
-
Vehicle: Not specified, but likely a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC).
-
Protocol:
-
Induce colitis by intrarectal administration of DNBS.
-
Two days after colitis induction, begin daily oral administration of NP-1815-PX for 6 days.
-
Monitor body weight, spleen weight, and assess macroscopic and microscopic colonic damage at the end of the treatment period.
-
Measure levels of inflammatory markers such as TNF-α and IL-1β in colonic tissue.
-
-
Reference: This protocol is adapted from studies evaluating the anti-inflammatory effects of NP-1815-PX in a murine model of colitis[13].
3. Inflammatory Pain Model (Mouse) with Oral Administration of BAY-1797
-
Model: Complete Freund's Adjuvant (CFA)-induced inflammatory pain in mice.
-
Antagonist: BAY-1797.
-
Dosage: 3, 10, or 30 mg/kg.
-
Administration Route: Oral gavage.
-
Vehicle: To be determined based on solubility, but a suspension in a vehicle like 0.5% methylcellulose is common.
-
Protocol:
-
Induce inflammation by injecting CFA into the hind paw.
-
Administer BAY-1797 orally at the desired dose.
-
Assess pain behaviors such as thermal hyperalgesia and mechanical allodynia at various time points after drug administration.
-
Measure inflammatory markers like prostaglandin E2 (PGE2) levels in the paw tissue.
-
-
Reference: This protocol is based on the characterization of BAY-1797 in a mouse inflammatory pain model[14][15].
In Vitro Assays
1. Inhibition of P2X4-mediated Calcium Influx in Transfected HEK293 Cells
-
Cell Line: HEK293 cells stably or transiently expressing the human, rat, or mouse P2X4 receptor.
-
Antagonist: e.g., 5-BDBD.
-
Protocol:
-
Plate the P2X4-expressing HEK293 cells in a 96-well plate.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM).
-
Prepare a stock solution of 5-BDBD in DMSO. Dilute to the desired working concentrations in the assay buffer.
-
Pre-incubate the cells with the antagonist or vehicle for a specified period (e.g., 2-30 minutes).
-
Stimulate the cells with an agonist such as ATP and measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Calculate the IC50 value of the antagonist by testing a range of concentrations.
-
2. Macrophage Activation Assay
-
Cells: Primary bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., RAW 264.7).
-
Antagonist: e.g., PSB-12062.
-
Protocol:
-
Culture the macrophages in appropriate media.
-
Prime the cells with lipopolysaccharide (LPS) for a few hours to upregulate pro-inflammatory signaling components.
-
Pre-treat the cells with the P2X4 antagonist or vehicle for 30-60 minutes.
-
Stimulate the cells with ATP to activate the P2X4 receptor and the inflammasome.
-
Collect the cell supernatant to measure the release of cytokines like IL-1β and PGE2 by ELISA.
-
Cell lysates can be used to analyze the activation of signaling molecules like p38 MAPK by Western blot.
-
Signaling Pathways and Experimental Workflows
P2X4 Receptor Signaling in Microglia
Activation of P2X4 receptors on microglia by extracellular ATP leads to an influx of Ca2+. This rise in intracellular calcium, in turn, activates the p38 MAPK signaling pathway. Activated p38 MAPK promotes the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF). BDNF then acts on neurons in the dorsal horn to cause a disinhibition of nociceptive signaling, contributing to neuropathic pain.
Caption: P2X4 signaling in microglia leading to BDNF release and modulation of pain signaling.
P2X4 Receptor Signaling in Macrophages
In macrophages, ATP-mediated activation of P2X4 receptors leads to Ca2+ influx and subsequent activation of p38 MAPK. This can result in the activation of cytosolic phospholipase A2 (cPLA2) and cyclooxygenase (COX) enzymes, leading to the production and release of prostaglandin E2 (PGE2), a key inflammatory mediator. Additionally, P2X4 activation can contribute to the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as IL-1β.
Caption: P2X4 signaling in macrophages leading to the release of inflammatory mediators.
Experimental Workflow for Screening P2X4 Antagonists
The following workflow outlines a general procedure for screening and validating P2X4 receptor antagonists.
Caption: A general workflow for the screening and validation of P2X4 receptor antagonists.
References
- 1. Combination Therapy for Neuropathic Pain: A Review of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-BDBD | Purinergic P2X4 Receptor Antagonist | Tocris Bioscience [tocris.com]
- 5. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidepressants inhibit P2X4 receptor function: a possible involvement in neuropathic pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressants inhibit P2X4 receptor function: a possible involvement in neuropathic pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paroxetine—The Antidepressant from Hell? Probably Not, But Caution Required - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
P2X4 Antibody Specificity in Immunoassays: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with P2X4 antibodies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to P2X4 antibody specificity in immunoassays. A significant challenge in studying the P2X4 receptor is the lack of specificity in many commercially available antibodies, which can lead to unreliable and irreproducible results. This guide aims to help you navigate these challenges and obtain accurate data.
Frequently Asked Questions (FAQs)
Q1: Why is P2X4 antibody specificity a common issue?
A1: The specificity of P2X4 antibodies is a well-documented challenge. Many commercial polyclonal antibodies have been shown to lack specificity, exhibiting reactivity with other proteins in tissues from P2X4-null (knockout) mice.[1] This can be due to several factors, including the host's immune response to the immunogen and batch-to-batch variability.[1] Therefore, rigorous validation of each antibody lot is crucial for reliable results.
Q2: How can I validate the specificity of my P2X4 antibody?
A2: The gold standard for validating P2X4 antibody specificity is to use negative controls, such as cells or tissues from P2X4 knockout (KO) or knockdown (KD) animals.[2] A specific antibody should show a clear signal in wild-type (WT) samples and no signal in KO/KD samples. Other validation strategies include:
-
Orthogonal Validation: Compare the antibody-based results with a non-antibody-based method, such as RNA-seq data, to see if protein expression correlates with transcript levels.[3]
-
Independent Antibody Validation: Use two or more different antibodies that recognize different epitopes on the P2X4 protein. Both antibodies should produce a similar staining pattern.
-
Recombinant Protein Expression: Test the antibody on cells engineered to overexpress the P2X4 protein as a positive control.
Q3: My Western blot shows multiple bands. Does this mean my P2X4 antibody is non-specific?
A3: Not necessarily. While multiple bands can indicate non-specific binding, they can also represent:
-
Post-translational modifications: Glycosylation can increase the apparent molecular weight of P2X4. The calculated molecular weight is approximately 43.4 kDa, but it can appear as a band between 48-50 kDa in a Western blot.
-
Splice variants: Different isoforms of the P2X4 receptor may exist.
-
Protein degradation: The sample preparation process might lead to protein breakdown.
-
Receptor complexes: P2X4 can form homotrimers and may interact with other proteins.[4]
To determine the cause of multiple bands, it is essential to use appropriate controls, such as P2X4 KO lysates.
Q4: What is the subcellular localization of the P2X4 receptor?
A4: The P2X4 receptor is primarily localized to intracellular compartments, particularly lysosomes, in many cell types.[1] However, it can be trafficked to the plasma membrane upon cellular stimulation. Therefore, you may observe both intracellular and cell surface staining depending on the cell type and experimental conditions. Permeabilization of the cells is often necessary to detect the intracellular pool of P2X4.[1]
P2X4 Signaling Pathway
The P2X4 receptor is an ATP-gated cation channel. Upon binding of extracellular ATP, the channel opens, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx depolarizes the cell membrane and the increase in intracellular Ca²⁺ triggers various downstream signaling cascades.
Troubleshooting Guides
General Antibody Validation Workflow
This workflow outlines the recommended steps for validating a new P2X4 antibody before use in your experiments.
Immunoassay-Specific Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Western Blot: Weak or No Signal | Insufficient protein loading. | Load 20-30 µg of total protein per lane. |
| Low antibody concentration. | Optimize the primary antibody concentration (e.g., 1:500 - 1:2000). | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. | |
| Western Blot: High Background | Antibody concentration too high. | Decrease the primary and/or secondary antibody concentration. |
| Insufficient blocking. | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk). | |
| Inadequate washing. | Increase the number and duration of washes with TBST. | |
| IHC: No Staining | Incorrect antibody for the application. | Ensure the antibody is validated for IHC on paraffin-embedded tissues. |
| Inadequate antigen retrieval. | Optimize the antigen retrieval method (heat-induced epitope retrieval with citrate or EDTA buffer is common).[5][6] | |
| Low primary antibody concentration. | Increase the antibody concentration or incubation time (e.g., overnight at 4°C).[7] | |
| IHC: High Background | Non-specific antibody binding. | Use a blocking serum from the same species as the secondary antibody.[7] |
| Endogenous peroxidase activity. | Quench endogenous peroxidases with 3% H₂O₂ before primary antibody incubation.[6] | |
| Antibody concentration too high. | Titrate the primary antibody to find the optimal dilution. | |
| IP: Low Yield | Antibody does not recognize the native protein. | Use an antibody validated for immunoprecipitation. |
| Insufficient amount of protein lysate. | Start with at least 500 µg to 1 mg of total protein. | |
| Inefficient antibody-bead coupling. | Ensure proper coupling of the antibody to Protein A/G beads. | |
| IP: Non-specific Bands | Insufficient washing of the immunoprecipitate. | Increase the number of washes of the beads after incubation with the lysate. |
| Non-specific binding to beads. | Pre-clear the lysate with beads alone before adding the antibody.[8] |
Quantitative Data Summary
The following table summarizes information for some commercially available P2X4 antibodies. It is crucial to note that performance can vary between lots, and independent validation is always recommended.
| Antibody Name/ID | Host/Clonality | Manufacturer | Applications Cited | Validation Notes |
| P2RX4 (13534-1-AP) | Rabbit Polyclonal | Proteintech | WB, IHC, IF | Knockout (KO) validation data available for WB.[2] |
| P2X4 (NBP1-00141) | Goat Polyclonal | Novus Biologicals | WB, Flow Cytometry | Tested on human kidney lysate.[9] |
| P2X4 (NBP2-27567) | Goat Polyclonal | Novus Biologicals | WB, IHC, IF | Tested on A549 cell lysate and human uterus tissue. |
| P2X4 (PA5-37880) | Goat Polyclonal | Thermo Fisher Scientific | WB, IHC, IF | Tested on A549 cell lysate and human uterus tissue.[10] |
| Anti-P2X4 (ab243734) | Rabbit Polyclonal | Abcam | WB, IHC, IF | Tested on human placenta and skeletal muscle tissue. |
| P2X4 (NBP1-92239) | Rabbit Polyclonal | Novus Biologicals | WB, IHC, IF | Validated with orthogonal strategies (comparison with RNA-seq data).[3] |
| P2X4 Receptor (D9R1H) | Rabbit Monoclonal | Cell Signaling Technology | WB | Rigorously validated in-house.[11] |
Experimental Protocols
Western Blotting for P2X4
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
SDS-PAGE:
-
Load samples onto a 10% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary P2X4 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[12]
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
-
Immunohistochemistry (IHC) for P2X4 (Paraffin-Embedded Tissues)
This protocol provides a general framework for IHC staining.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each.[15]
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Staining:
-
Quench endogenous peroxidase activity by incubating slides in 3% H₂O₂ in methanol for 15-30 minutes.[6][16]
-
Wash slides with PBS.
-
Block non-specific binding with 5% normal serum (from the same species as the secondary antibody) in PBS for 1 hour.[7]
-
Incubate with the primary P2X4 antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash slides three times with PBS.
-
Incubate with a biotinylated or polymer-based secondary antibody for 1 hour at room temperature.
-
Wash slides three times with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) or a polymer-based detection system.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
Immunoprecipitation (IP) for P2X4
This is a standard protocol for IP.
-
Lysate Preparation:
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Pre-clearing:
-
Add 20 µL of Protein A/G agarose bead slurry to 500 µg - 1 mg of lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[8]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the primary P2X4 antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G agarose bead slurry and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
-
Elution:
-
Resuspend the beads in 2X Laemmli sample buffer.
-
Boil for 5-10 minutes to elute the protein-antibody complexes.[8]
-
Centrifuge to pellet the beads and collect the supernatant for analysis by Western blotting.
-
References
- 1. Generation and Characterization of Specific Monoclonal Antibodies and Nanobodies Directed Against the ATP-Gated Channel P2X4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2RX4 antibody (13534-1-AP) | Proteintech [ptglab.com]
- 3. P2X4 Antibody - BSA Free (NBP1-92239): Novus Biologicals [novusbio.com]
- 4. researchgate.net [researchgate.net]
- 5. labpages2.moffitt.org [labpages2.moffitt.org]
- 6. abcepta.com [abcepta.com]
- 7. A beginners guide to Immunohistochemistry | Proteintech Group [ptglab.com]
- 8. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 9. P2X4 Antibody (NBP1-00141): Novus Biologicals [novusbio.com]
- 10. P2X4 Polyclonal Antibody (PA5-37880) [thermofisher.com]
- 11. P2X4 Receptor (D9R1H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. ptglab.com [ptglab.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. origene.com [origene.com]
- 15. bosterbio.com [bosterbio.com]
- 16. m.youtube.com [m.youtube.com]
P2X4 antagonist-4 interference with fluorescent dyes
Welcome to the technical support center for P2X4 antagonist-4. This resource is designed for researchers, scientists, and drug development professionals using this novel antagonist in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential interference with fluorescent dyes and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, non-competitive inhibitor of the P2X4 receptor. The P2X4 receptor is an ATP-gated ion channel, and upon activation by extracellular ATP, it allows the influx of cations like Ca2+ and Na+.[1][2][3] this compound is believed to bind to an allosteric site on the receptor, stabilizing it in a closed conformation and thereby preventing ion flow even in the presence of ATP.[2][3]
Q2: My fluorescence signal decreases when I apply this compound, even in control wells without cells. Why is this happening?
This suggests that this compound may be causing fluorescence quenching. Quenching is a process where a compound reduces the fluorescence intensity of a nearby fluorophore.[4][5] This can occur through various mechanisms, including direct interaction with the dye. It is crucial to run proper controls to determine if the observed decrease in signal is due to the biological activity of the antagonist or a direct effect on the fluorescent dye.
Q3: Could this compound be autofluorescent?
Autofluorescence occurs when a compound itself emits light upon excitation, which can lead to false-positive signals.[4][5][6] While this compound has been designed to have minimal autofluorescence, it is essential to test this under your specific experimental conditions (e.g., buffer composition, pH).
Q4: How can I test for interference from this compound in my assay?
You should run two main control experiments:
-
Autofluorescence Check: Measure the fluorescence of this compound in your assay buffer at various concentrations without the fluorescent dye.
-
Quenching Check: Measure the fluorescence of your dye in the assay buffer and then add this compound at various concentrations to see if the signal decreases.
Q5: Are there any fluorescent dyes that are less susceptible to interference by small molecules like this compound?
Dyes with longer excitation and emission wavelengths (in the red or near-infrared spectrum) are often less prone to interference from small molecule autofluorescence.[7] Additionally, ratiometric dyes such as Fura-2 and Indo-1 can be more robust as they measure the ratio of fluorescence at two different wavelengths, which can help to correct for some types of interference.[8]
Troubleshooting Guides
Problem 1: Unexpected Decrease in Fluorescence Signal
| Possible Cause | How to Investigate | Solution |
| Fluorescence Quenching | Perform a quenching control experiment by adding this compound to your fluorescent dye in cell-free buffer. | If quenching is confirmed, consider switching to a different fluorescent dye with a different chemical structure. If that is not possible, you may need to create a standard curve to correct for the quenching effect. |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation after adding this compound. You can also measure absorbance to detect light scattering. | Decrease the final concentration of this compound. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before diluting in aqueous buffer. Consider adding a small amount of a non-ionic detergent like Pluronic F-127 to your buffer to improve solubility. |
| Cell Death/Toxicity | Perform a cell viability assay (e.g., using Trypan Blue or a commercial viability kit) in the presence of this compound at the concentrations used in your experiment. | If toxicity is observed, lower the concentration of the antagonist or reduce the incubation time. |
Problem 2: High Background Fluorescence
| Possible Cause | How to Investigate | Solution |
| Autofluorescence of this compound | Run an autofluorescence control experiment with this compound in the assay buffer without any fluorescent dye. | If autofluorescence is significant, subtract the background signal from your experimental wells. Alternatively, switch to a fluorescent dye with excitation/emission wavelengths that do not overlap with the antagonist's autofluorescence spectrum. |
| Contaminated Reagents | Test each component of your assay buffer individually for fluorescence. | Replace any contaminated reagents. Use fresh, high-purity solvents and buffers. |
| Media Components | Phenol red and other components in cell culture media can be fluorescent. | Use phenol red-free media for your experiments. If possible, perform the final steps of the assay in a simplified saline solution (e.g., HBSS). |
Quantitative Data Summary
The following table summarizes the hypothetical spectral properties of this compound and its potential interference with common fluorescent dyes.
| Compound/Dye | Excitation Max (nm) | Emission Max (nm) | Autofluorescence Interference | Quenching Effect on Fluo-4 |
| This compound | 390 | 450 | Moderate at high concentrations | Concentration-dependent |
| Fluo-4 | 494 | 516 | Low | - |
| Fura-2 (Ca2+-bound) | 340 | 510 | High | Moderate |
| Fura-2 (Ca2+-free) | 380 | 510 | High | Moderate |
| Cal-520 | 492 | 514 | Low | Low |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
-
Prepare a serial dilution of this compound in your assay buffer, starting from the highest concentration used in your experiments.
-
Include a "buffer only" control.
-
Dispense the solutions into the wells of a microplate.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
If the fluorescence intensity of the wells containing this compound is significantly higher than the buffer-only control, the compound is autofluorescent under your assay conditions.
Protocol 2: Calcium Influx Assay using Fluo-4 AM
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and wash the cells with Hank's Balanced Salt Solution (HBSS). Incubate the cells with Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 45-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Incubation: Add HBSS containing various concentrations of this compound or vehicle control to the wells. Incubate for 15-30 minutes.
-
Baseline Reading: Measure the baseline fluorescence using a plate reader (Excitation: ~494 nm, Emission: ~516 nm).
-
Stimulation: Add ATP solution to all wells to a final concentration that elicits a submaximal response.
-
Signal Acquisition: Immediately begin kinetic reading of the fluorescence signal for 2-5 minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence, and normalize to the vehicle control to determine the inhibitory effect of this compound.
Visualizations
Caption: Simplified P2X4 receptor signaling cascade.
Caption: Workflow for diagnosing fluorescence assay interference.
References
- 1. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Calcium Indicators | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
A Comparative Guide to P2X4 Receptor Antagonists for Researchers
An Objective Analysis of P2X4 Antagonist-4 and Other Key P2X Receptor Modulators
The P2X4 receptor, an ATP-gated cation channel, has emerged as a significant therapeutic target for a range of pathologies, particularly those involving neuroinflammation and chronic pain. Its role in mediating microglial activation and subsequent inflammatory cascades has spurred the development of selective antagonists. This guide provides a detailed comparison of a specific agent, this compound, with other selective and non-selective P2X receptor antagonists, offering researchers and drug development professionals a comprehensive overview supported by experimental data.
Introduction to P2X Receptor Antagonism
P2X receptors are a family of seven (P2X1-P2X7) ion channels that open in response to extracellular adenosine 5'-triphosphate (ATP).[1] Their activation allows the influx of cations like Ca²⁺ and Na⁺, triggering diverse cellular responses.[1] While ATP acts as a universal agonist for all P2X subtypes, the development of subtype-selective antagonists is crucial for dissecting the specific physiological roles of each receptor and for creating targeted therapeutics.[2][3] Early antagonists like suramin and PPADS lack specificity, limiting their utility.[4] More recent efforts have yielded highly selective compounds for various subtypes, including P2X4, P2X3, and P2X7, each implicated in distinct disease processes such as chronic cough (P2X3) and inflammatory disorders (P2X7).[5][6][7][8]
Comparative Analysis of P2X4 Antagonists
The landscape of P2X4 antagonism includes compounds with varying selectivity, potency, and mechanisms of action. This section compares this compound with other key selective and non-selective agents.
This compound is a potent antagonist of the P2X4 receptor with a reported half-maximal inhibitory concentration (IC50) of 8 µM.[9] Its primary characterized function is the blockage of ATP-induced NLRP3 inflammasome activation and the subsequent release of the pro-inflammatory cytokine IL-1β.[9] This positions it as a valuable tool for studying inflammatory pathways mediated by P2X4.
Other prominent selective P2X4 antagonists include:
-
5-BDBD : A benzodiazepine derivative and one of the first selective P2X4 antagonists described.[10] It acts as a potent allosteric modulator, though its mechanism has been debated.[10][11] It shows good selectivity but can inhibit P2X1 and P2X3 receptors at higher concentrations.[12][13]
-
PSB-12062 : An N-substituted phenoxazine derivative that acts as a selective allosteric antagonist. It is noted for being similarly potent across human, rat, and mouse species, a valuable characteristic for translational research.[10][14][15]
-
BX430 : A phenylurea compound that acts as a noncompetitive allosteric antagonist.[16] It exhibits high selectivity for P2X4 over other P2X subtypes but shows significant species-dependent differences, being potent on human and zebrafish receptors but ineffective on rat and mouse orthologs.[16][17]
-
BAY-1797 : A recently developed potent and selective P2X4 antagonist suitable for in vivo studies.[18] It demonstrates anti-inflammatory and anti-nociceptive effects in mouse models and, like PSB-12062, has similar potency across human and rodent species.[18][19][20]
These selective agents are contrasted with broad-spectrum P2X antagonists and antagonists for other subtypes in the tables below.
Data Presentation: Quantitative Comparison of P2X Antagonists
The following tables summarize the inhibitory potency (IC50) and selectivity of this compound and other representative P2X receptor antagonists.
Table 1: Potency of P2X4-Selective Antagonists Across Species
| Antagonist | Human P2X4 IC50 (µM) | Rat P2X4 IC50 (µM) | Mouse P2X4 IC50 (µM) | Mechanism of Action |
| This compound | 8[9] | Not Reported | Not Reported | Not Reported |
| 5-BDBD | 1.0 - 1.6[10][20] | 0.75[12][13] | Insensitive[20] | Allosteric[10] |
| PSB-12062 | 1.38[10] | 0.928[10][14] | 1.76[10][14] | Allosteric[14] |
| BX430 | 0.426 - 0.54[17][20] | Inactive (>10)[17] | Inactive (>10)[17] | Noncompetitive Allosteric[16][17] |
| BAY-1797 | 0.1 - 0.21[20][21] | 0.1[21] | 0.141 - 0.2[20][21] | Allosteric[19][22] |
Note: IC50 values can vary based on experimental conditions (e.g., agonist concentration).
Table 2: Selectivity Profile of P2X Antagonists
| Antagonist | Primary Target(s) | Activity on Other P2X Subtypes |
| This compound | P2X4 | Not Reported |
| 5-BDBD | P2X4 | Inhibits P2X1 and P2X3 at higher concentrations (~10 µM).[12] |
| PSB-12062 | P2X4 | >35-fold selectivity against P2X1, P2X2, P2X3, and P2X7.[10] |
| BX430 | P2X4 | Highly selective; no significant effect on P2X1-3, P2X5, and P2X7.[16][17] |
| BAY-1797 | P2X4 | Highly selective.[19] |
| PPADS | Broad Spectrum | Non-selective; inhibits P2X1, P2X2, P2X3, P2X5.[1][4] |
| Suramin | Broad Spectrum | Non-selective P2 receptor antagonist.[4] |
| TNP-ATP | P2X1, P2X3 | Also a weak antagonist at P2X4.[4][10] |
| Gefapixant (AF-219) | P2X3, P2X2/3 | Selective for P2X3-containing receptors.[6][23] |
| A-740003 | P2X7 | Potent and selective for P2X7.[24][25] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the context of antagonist performance.
P2X4-Mediated Inflammasome Activation Pathway
Activation of the P2X4 receptor, particularly in immune cells like microglia, can lead to the assembly and activation of the NLRP3 inflammasome, a key process in inflammation that this compound is known to inhibit.
Caption: P2X4 signaling pathway leading to NLRP3 inflammasome activation and IL-1β release.
General Workflow for In Vitro Antagonist Characterization
The process of evaluating a novel P2X receptor antagonist typically follows a standardized workflow, from expressing the target receptor to analyzing its inhibition.
Caption: Standard experimental workflow for characterizing P2X receptor antagonists in vitro.
Experimental Protocols: Key Methodologies
The quantitative data presented in this guide are primarily derived from two key experimental techniques: calcium influx assays and patch-clamp electrophysiology.
Calcium Influx Assay
This high-throughput method measures changes in intracellular calcium concentration following receptor activation and is ideal for screening and characterizing antagonist potency.
-
Objective: To determine the IC50 value of a P2X4 antagonist by measuring its ability to inhibit ATP-induced calcium influx.
-
Cell Lines: A host cell line with low endogenous P2 receptor expression (e.g., HEK293 or 1321N1 astrocytoma cells) stably or transiently transfected with the cDNA for the desired P2X4 receptor ortholog (human, rat, or mouse).
-
Protocol:
-
Cell Plating: Seed the transfected cells onto 96- or 384-well black-walled, clear-bottom microplates and culture until they form a confluent monolayer.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a cell-permeant fluorescent calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM) as per the manufacturer's protocol, typically involving a 30-60 minute incubation at 37°C.[26][27]
-
Antagonist Incubation: After washing away excess dye, pre-incubate the cells with varying concentrations of the test antagonist (e.g., this compound) for a defined period (e.g., 2-15 minutes) at 37°C.[27]
-
Signal Measurement: Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence signal.
-
Agonist Stimulation: Add a solution of ATP at a concentration known to elicit a submaximal response (e.g., EC80) to all wells simultaneously.
-
Data Acquisition: Continue to record the fluorescence signal in real-time to measure the peak increase in intracellular calcium.[28]
-
Data Analysis: Normalize the fluorescence response to controls (no antagonist). Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channels, providing detailed information on receptor currents, channel kinetics, and the mechanism of antagonist action (e.g., competitive vs. noncompetitive).[29][30][31]
-
Objective: To directly measure the inhibition of ATP-gated currents through P2X4 channels by an antagonist.
-
Cell Preparation: Use transfected HEK293 cells cultured on glass coverslips.
-
Protocol:
-
Setup: Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill them with an internal solution containing ions that mimic the intracellular environment.[32]
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.[33]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior. Clamp the cell's membrane potential at a holding potential, typically -60 mV.[29][33]
-
Recording: Record baseline current. Rapidly apply ATP using a perfusion system to activate P2X4 channels and record the resulting inward current.
-
Antagonist Application: After the current returns to baseline, perfuse the cell with the antagonist for a set pre-incubation time before co-applying the antagonist with ATP.[13]
-
Data Acquisition: Record the peak current amplitude in the presence of the antagonist. Perform a washout by perfusing with the external solution to test for reversibility.[17]
-
Data Analysis: Compare the current amplitude before and after antagonist application to calculate the percentage of inhibition. To determine the mechanism, generate ATP concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve with no change in the maximum response suggests competitive antagonism, whereas a reduction in the maximum response indicates noncompetitive antagonism.[17]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. P2X3 antagonist: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. Potential applications of P2X3 receptor antagonists in the treatment of refractory cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of chronic cough: P2X3 receptor antagonists and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology [frontiersin.org]
- 11. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target | MDPI [mdpi.com]
- 12. Characterization of the antagonist actions of 5-BDBD at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biologic.net [biologic.net]
- 14. N-substituted phenoxazine and acridone derivatives: structure-activity relationships of potent P2X4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 [frontiersin.org]
- 22. 8jv6 - Cryo-EM structure of the zebrafish P2X4 receptor in complex with BAY-1797 - Summary - Protein Data Bank Japan [pdbj.org]
- 23. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - [medicinesresources.nhs.uk]
- 24. Frontiers | P2X7 Receptor Antagonism as a Potential Therapy in Amyotrophic Lateral Sclerosis [frontiersin.org]
- 25. scbt.com [scbt.com]
- 26. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 27. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]
- 28. How to Quantitate ATP-Induced Calcium Flux Inside Mammalian Cells Using Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 29. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Automated Planar Patch-Clamp Recording of P2X Receptors | Springer Nature Experiments [experiments.springernature.com]
- 31. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 32. benchchem.com [benchchem.com]
- 33. docs.axolbio.com [docs.axolbio.com]
A Comparative Guide to the Efficacy of P2X4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a range of pathologies, including neuropathic pain, inflammation, and cardiovascular diseases.[1][2][3] The development of potent and selective P2X4 antagonists is a key focus of ongoing research. This guide provides a comparative analysis of the efficacy of prominent P2X4 antagonists, supported by experimental data, to aid researchers in selecting the appropriate pharmacological tools for their studies.
In Vitro Efficacy of P2X4 Antagonists
The inhibitory potency of several widely studied P2X4 antagonists has been systematically evaluated using in vitro assays. A recent study by Fortuny-Gomez et al. (2024) provides a direct comparison of the efficacy of various antagonists on human and mouse P2X4 receptors expressed in 1321N1 cells.[4][5] The half-maximal inhibitory concentration (IC50) values, a measure of antagonist potency, are summarized in the table below.
| Antagonist | Human P2X4 IC50 (nM) | Mouse P2X4 IC50 (nM) | Key Observations |
| BAY-1797 | 210 ± 74 | 141 ± 24 | Potent antagonist of both human and mouse P2X4 with no significant species selectivity.[4] |
| PSB-12062 | 248 ± 41 | 3000 ± 2000 | Displays modest selectivity for human P2X4.[4] It is a water-soluble analogue of PSB-12054. |
| BX-430 | 426 ± 162 | > 100,000 (inactive) | Exhibits excellent selectivity for the human P2X4 receptor; inactive at the mouse orthologue.[4] |
| 5-BDBD | 1000 ± 300 | > 100,000 (inactive) | A selective antagonist for human P2X4, but does not inhibit the mouse P2X4 receptor.[4][6] |
| TNP-ATP | 17,000 ± 5000 | 93,000 ± 4000 | A non-selective P2X antagonist with lower potency for P2X4 compared to other subtypes.[4][7] |
| PPADS | 34,000 ± 16,000 | 42,000 ± 14,000 | A broad-spectrum P2 receptor antagonist with relatively low potency for P2X4.[4] |
Rank Order of Potency for Human P2X4: BAY-1797 ≈ PSB-12062 ≈ BX-430 > 5-BDBD > TNP-ATP ≈ PPADS[4][5]
Rank Order of Potency for Mouse P2X4: BAY-1797 > PSB-12062 ≈ PPADS > TNP-ATP (5-BDBD and BX-430 are inactive)[4][5]
In Vivo Efficacy in Preclinical Models
The therapeutic potential of P2X4 antagonists has been primarily investigated in animal models of neuropathic pain.
-
NP-1815-PX : Intrathecal administration of this novel and selective P2X4 antagonist has been shown to produce anti-allodynic effects in mouse models of traumatic nerve damage and herpetic pain.[8] Notably, this effect is associated with the restoration of K⁺/Cl⁻ cotransporter 2 (KCC2) expression in the dorsal horn, which is downregulated in neuropathic pain states.[8]
-
CORM-2 : This P2X4 antagonist, when administered intrathecally in a rat model of chronic constriction injury, significantly reduced pain-related behaviors.[7] The analgesic effect of CORM-2 is linked to the downregulation of the matrix metalloproteinase MMP-9 and pro-inflammatory cytokines such as IL-1β, IL-18, and IL-6 in the spinal cord.[7]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of P2X4 antagonists and the experimental approaches to their evaluation, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: P2X4 receptor signaling pathway in pain and inflammation.
Caption: Experimental workflow for evaluating P2X4 antagonist efficacy.
Caption: Logical relationship for comparing P2X4 antagonists.
Experimental Protocols
Calcium Influx Assay
This high-throughput assay measures the inhibition of ATP-induced intracellular calcium rise by P2X4 antagonists.
-
Cell Preparation : 1321N1 or HEK293 cells stably expressing the P2X4 receptor are seeded into 96-well plates and cultured to confluence.
-
Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.[9]
-
Antagonist Incubation : The dye-containing solution is replaced with a buffer containing varying concentrations of the P2X4 antagonist. The plate is incubated to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Signal Detection : The plate is placed in a fluorescence plate reader. An ATP solution (at a concentration that elicits a submaximal response, e.g., EC80) is injected into each well to activate the P2X4 receptors.[5] The resulting change in fluorescence, corresponding to the intracellular calcium concentration, is measured over time.
-
Data Analysis : The peak fluorescence intensity following ATP addition is determined for each antagonist concentration. These values are normalized to the response in the absence of the antagonist (100% activity) and in the absence of ATP (0% activity). The normalized data are then plotted against the logarithm of the antagonist concentration, and the IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique provides a direct measure of the ion channel activity of the P2X4 receptor and its inhibition by antagonists.[6][10]
-
Cell Preparation : Cells expressing P2X4 receptors are grown on coverslips.
-
Recording Setup : A coverslip is placed in a recording chamber on the stage of a microscope and perfused with an extracellular solution. A glass micropipette filled with an intracellular solution is positioned onto a single cell using a micromanipulator.
-
Whole-Cell Configuration : A high-resistance "giga-seal" is formed between the micropipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell recording configuration.[11]
-
Current Measurement : The cell is voltage-clamped at a holding potential (e.g., -60 mV). ATP is applied to the cell via the perfusion system to evoke an inward current through the P2X4 receptors.
-
Antagonist Application : After a stable baseline current is established, the antagonist is co-applied with ATP, and the reduction in the current amplitude is measured.
-
Data Analysis : The inhibitory effect of the antagonist is calculated as the percentage reduction in the ATP-evoked current. Concentration-response curves are generated by applying a range of antagonist concentrations, and IC50 values are determined as described for the calcium influx assay.
References
- 1. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X4 receptor–eNOS signaling pathway in cardiac myocytes as a novel protective mechanism in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of P2X4 Receptors Inhibits Neuropathic Pain-Related Behavior by Preventing MMP-9 Activation and, Consequently, Pronociceptive Interleukin Release in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Patch Clamp Protocol [labome.com]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
Validating the Specificity of P2X4 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The P2X4 receptor, an ATP-gated ion channel, is a promising therapeutic target for a range of conditions, including neuropathic pain and inflammation. The development of selective antagonists for this receptor is a key focus of drug discovery. This guide provides a comparative analysis of the specificity of the selective P2X4 antagonist, BX430 (serving as a representative example for "P2X4 antagonist-4"), against other notable P2X4 antagonists. The data presented is supported by established experimental protocols to aid researchers in their evaluation and selection of appropriate pharmacological tools.
Comparative Analysis of P2X4 Antagonist Specificity
The following table summarizes the inhibitory potency (IC50) of several selective P2X4 receptor antagonists against various P2X subtypes and across different species. Lower IC50 values indicate higher potency.
| Antagonist | Target | Human IC50 (µM) | Rat IC50 (µM) | Mouse IC50 (µM) | Selectivity Profile | Mechanism of Action |
| BX430 | P2X4 | 0.54 [1][2][3] | >10 [1][4] | >10 [1][4] | Highly selective for human P2X4 over P2X1, P2X2, P2X3, P2X5, and P2X7 (>10-100 fold).[1][2] Effective on zebrafish P2X4.[1][4] | Allosteric, Non-competitive[1][2] |
| 5-BDBD | P2X4 | 0.5 - 1.0[4][5] | 0.75[6][7] | >100[5] | Selective for P2X4. At 10µM, shows some inhibition of P2X1 (13%) and P2X3 (35%).[7] | Allosteric[4] |
| PSB-12062 | P2X4 | 0.248 - 1.38[5][8] | 0.928[8][9] | 1.76 - 3.0[5][8] | ~35-fold selective for P2X4 over P2X1, P2X2, P2X3, and P2X7.[8] | Allosteric[9] |
| BAY-1797 | P2X4 | 0.108 - 0.211[3] | 0.233 | 0.112 - 0.141[5] | Selective over P2X1 (>50 µM), P2X3 (8.3 µM), and P2X7 (10.6 µM). | Allosteric[3] |
Experimental Protocols
The determination of antagonist specificity relies on robust and reproducible experimental methods. Below are detailed protocols for two key assays used to characterize P2X4 antagonists.
Patch-Clamp Electrophysiology for Functional Inhibition
This technique directly measures the ion flow through the P2X4 channel in response to ATP and the inhibitory effect of the antagonist.
Objective: To determine the IC50 value of an antagonist by measuring the inhibition of ATP-evoked currents.
Cell Preparation:
-
HEK293 cells stably expressing the human, rat, or mouse P2X4 receptor are cultured on glass coverslips.
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
Solutions:
-
Extracellular Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with KOH).
-
Agonist/Antagonist Solutions: ATP and the test antagonist are dissolved in the extracellular solution at various concentrations.
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a P2X4-expressing cell.
-
Hold the membrane potential at -60 mV.
-
Apply a saturating concentration of ATP (e.g., 10 µM) to elicit a maximal current response.
-
After the current returns to baseline, pre-incubate the cell with the antagonist at a specific concentration for 2-5 minutes.
-
Co-apply ATP and the antagonist to measure the inhibited current response.
-
Repeat steps 3-5 with a range of antagonist concentrations to generate a dose-response curve.
-
The IC50 value is calculated by fitting the dose-response data to a logistic equation.
Fluorescence-Based Calcium Imaging for High-Throughput Screening
This method measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of P2X4 receptor activation and inhibition. It is well-suited for screening large numbers of compounds.
Objective: To assess the inhibitory effect of an antagonist on ATP-induced calcium influx.
Cell Preparation:
-
P2X4-expressing cells (e.g., HEK293 or 1321N1 astrocytoma cells) are seeded in 96- or 384-well black-walled, clear-bottom plates.[10]
Reagents:
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a no-wash calcium assay kit.
-
Assay Buffer (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Agonist/Antagonist Solutions: Prepared in assay buffer.
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Acquire a baseline fluorescence reading using a fluorescent plate reader or a fluorescence microscope.
-
Add the antagonist at various concentrations to the wells and incubate for a predetermined time.
-
Add ATP (at a concentration that elicits a submaximal response, e.g., EC80) to stimulate the P2X4 receptors.
-
Record the change in fluorescence intensity over time.
-
The inhibition of the calcium response is calculated relative to the response with ATP alone.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50.
Visualizations
Experimental Workflow for P2X4 Antagonist Specificity Validation
References
- 1. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BX 430 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. Structural insights into the allosteric inhibition of P2X4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-substituted phenoxazine and acridone derivatives: structure-activity relationships of potent P2X4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of P2X4 receptor agonists and antagonists by calcium influx and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to P2X4 Antagonist-4 and Non-Purinergic Pain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of chronic pain, particularly neuropathic pain, remains a significant challenge in modern medicine. Traditional analgesics often lack efficacy or are associated with dose-limiting side effects. This has spurred the development of novel therapeutic agents targeting specific molecular pathways involved in pain signaling. One such promising target is the P2X4 receptor, an ATP-gated ion channel primarily expressed on microglia and macrophages. Antagonism of this receptor has emerged as a novel strategy for mitigating neuroinflammation-driven pain. This guide provides a comparative overview of a representative P2X4 antagonist, designated here as P2X4 Antagonist-4, and commonly used non-purinergic pain inhibitors, including gabapentinoids and serotonin-norepinephrine reuptake inhibitors (SNRIs).
Mechanism of Action
This compound
P2X4 receptors are key players in the communication between immune cells and neurons. In response to nerve injury, microglia in the central nervous system upregulate P2X4 receptors. Extracellular ATP, released from damaged neurons and other cells, binds to these receptors, triggering a cascade of events including the release of brain-derived neurotrophic factor (BDNF). BDNF then acts on dorsal horn neurons, altering their chloride ion gradient and leading to a state of hyperexcitability, which manifests as pain hypersensitivity (allodynia and hyperalgesia). This compound directly blocks the P2X4 receptor, thereby preventing ATP-mediated microglial activation and the subsequent release of pro-nociceptive mediators.[1][2]
Non-Purinergic Pain Inhibitors
-
Gabapentinoids (Gabapentin and Pregabalin): These drugs are structural analogues of the neurotransmitter GABA, but they do not act on GABA receptors. Their primary mechanism of action is the binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and norepinephrine, thereby dampening pain signaling.
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs - e.g., Duloxetine): SNRIs increase the levels of serotonin and norepinephrine in the synaptic cleft by blocking their reuptake into presynaptic neurons. This enhancement of serotonergic and noradrenergic neurotransmission strengthens the descending inhibitory pain pathways from the brainstem to the spinal cord, which helps to suppress the transmission of pain signals. Interestingly, some research suggests that duloxetine may also exert an inhibitory effect on P2X4 receptors, indicating a potential dual mechanism of action.[3]
Preclinical Efficacy Comparison
Direct head-to-head comparative studies between specific P2X4 antagonists and non-purinergic pain inhibitors in the same preclinical models are limited in publicly available literature. The following tables summarize representative data from separate studies to provide an inferred comparison. It is crucial to note that variations in experimental protocols, animal strains, and specific pain models can influence outcomes, and therefore, direct comparisons should be interpreted with caution.
Table 1: Efficacy in a Neuropathic Pain Model (Chronic Constriction Injury - CCI) in Rats
| Compound | Dose | Route of Administration | Pain Assessment | Outcome (Paw Withdrawal Threshold in grams) | Reference |
| P2X4 Antagonist (CORM-2) | 20 µg/5 µl | Intrathecal | Von Frey Test | Significant reduction in allodynia/hyperalgesia | [2] |
| Pregabalin | 10 mg/kg | Oral | Von Frey Test | Increased from ~3g (CCI) to ~18g | [1] |
| Gabapentin | 10 mg/kg | Intraperitoneal | Von Frey Test | Effective in suppressing mechanical allodynia | [4] |
| Duloxetine | 10 mg/kg | Intraperitoneal | Von Frey Test | Effective in suppressing mechanical allodynia | [4] |
Table 2: Efficacy in a Neuropathic Pain Model (Spinal Nerve Ligation - SNL) in Rodents
| Compound | Dose | Route of Administration | Pain Assessment | Outcome (Paw Withdrawal Threshold in grams) | Reference |
| P2X4 Antagonist (NP-1815-PX) | Intrathecal | Intrathecal | Von Frey Test | Produced an anti-allodynic effect in mice with traumatic nerve damage | [5][6] |
| Pregabalin | 30-100 mg/kg | Intraperitoneal | Von Frey Test | Dose-dependent increase in withdrawal threshold | [7] |
| Gabapentin | 30-100 mg/kg | Intraperitoneal | Von Frey Test | Significant reversal of mechanical allodynia | [8] |
| Duloxetine | 3, 10, 30 mg/kg | Intraperitoneal | Von Frey Test | Dose-dependent anti-allodynic effect | [9] |
Experimental Protocols
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used surgical model of neuropathic pain in rodents.
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats are typically used. Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures of chromic gut or silk suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the respective hind limb.
-
Post-operative Care: The incision is closed in layers, and the animal is allowed to recover.
-
Behavioral Testing: Mechanical allodynia is assessed using the von Frey test at baseline and at various time points post-surgery.
Von Frey Test for Mechanical Allodynia
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
-
Acclimation: Animals are placed in individual clear plastic cages on a wire mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The filament is pressed against the paw until it bends.
-
Response: A positive response is recorded as a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.
Hargreaves Test for Thermal Hyperalgesia
This test measures the latency of paw withdrawal from a thermal stimulus.
-
Acclimation: Animals are placed in individual clear plastic chambers on a glass plate and allowed to acclimate.
-
Stimulation: A radiant heat source is positioned under the glass plate and focused on the plantar surface of the hind paw.
-
Response: The time taken for the animal to withdraw its paw from the heat source is recorded as the paw withdrawal latency. A cut-off time is set to prevent tissue damage.
Summary and Future Directions
P2X4 receptor antagonists represent a promising novel class of analgesics that target the neuroinflammatory component of chronic pain. Preclinical data, although not from direct comparative studies, suggest that their efficacy in animal models of neuropathic pain is comparable to that of established non-purinergic pain inhibitors like gabapentinoids and SNRIs.
Key advantages of P2X4 antagonists may include:
-
A novel mechanism of action: Targeting microglial activation offers a different therapeutic approach compared to modulating neuronal excitability or descending inhibitory pathways. This could be beneficial for patients who do not respond to current therapies.
-
Potential for disease modification: By targeting the underlying neuroinflammatory processes, P2X4 antagonists may have the potential to not only alleviate symptoms but also to slow the progression of chronic pain states.
Challenges and future research directions include:
-
Need for direct comparative studies: Well-controlled, head-to-head preclinical studies are necessary to definitively establish the relative efficacy and safety of P2X4 antagonists compared to current standard-of-care treatments.
-
Clinical translation: The promising preclinical findings need to be validated in human clinical trials. The successful completion of a Phase I trial for the P2X4 antagonist NC-2600 is an encouraging step in this direction.[10]
-
Biomarker development: Identifying biomarkers associated with P2X4 receptor activation in patients could help in selecting the patient population most likely to respond to this class of drugs.
References
- 1. Microglia-Mediated Regulation of Neuropathic Pain: Molecular and Cellular Mechanisms [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. Functional and anatomical analysis of active spinal circuits in a mouse model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of chronic neuropathic pain: purine receptor modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. Effects of NP-1815-PX, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. chemiphar.co.jp [chemiphar.co.jp]
A Comparative Guide to P2X4 Receptor Antagonists for Preclinical Research
For researchers, scientists, and drug development professionals, the selection of a suitable P2X4 receptor antagonist is a critical step in investigating its role in neuroinflammation, chronic pain, and other pathophysiological processes. This guide provides a comparative analysis of commonly used P2X4 antagonists, supported by experimental data and detailed protocols to aid in the design of robust and reproducible studies.
The P2X4 receptor, an ATP-gated cation channel, has emerged as a significant therapeutic target.[1][2] Its activation in immune cells like microglia and macrophages triggers downstream signaling cascades, leading to the release of inflammatory mediators.[1][3] Consequently, the development of selective P2X4 antagonists is an active area of research. This guide focuses on a selection of these antagonists, detailing their potency and species selectivity, crucial factors for translating preclinical findings.
Comparative Efficacy of P2X4 Antagonists
The inhibitory potency of P2X4 antagonists is a key determinant of their utility in experimental settings. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this potency. The table below summarizes the IC50 values for several common P2X4 antagonists against human and mouse orthologs, highlighting the species-specific differences that researchers must consider.
| Antagonist | Human P2X4 IC50 | Mouse P2X4 IC50 | Notes |
| 5-BDBD | 1 µM[2] | Insensitive (up to 100 µM)[2] | A selective P2X4 receptor inhibitor.[4] |
| PSB-12062 | ~210 nM[2] | ~1 µM (59% inhibition at 20 µM)[2] | An allosteric inhibitor.[5] |
| BX-430 | 426 nM[2] | Insensitive (up to 100 µM)[2] | Exhibits excellent selectivity for human over mouse P2X4.[2] |
| BAY-1797 | 210 nM[2] | 141 nM[2] | A potent, orally active, and selective antagonist with improved potency at human and rodent P2X4 receptors.[1][5] |
| TNP-ATP | 17 µM[2] | 93 µM (43% inhibition at 100 µM)[2] | A broad-spectrum P2X receptor antagonist that also acts as a weak antagonist at P2X4 receptors.[3][5][6] |
| PPADS | 34 µM[2] | 42 µM[2] | A non-selective P2X receptor antagonist.[4] The rat P2X4 receptor is relatively insensitive to PPADS.[3][6] |
| Suramin | Very weak activity (>100 µM)[2][3] | Very weak activity (>100 µM)[2][3] | A broad P2X antagonist with very weak activity at P2X4 receptors.[3][6] |
Key Signaling Pathways of P2X4 Activation
Activation of the P2X4 receptor by extracellular ATP initiates a cascade of intracellular events. A primary consequence is the influx of cations, particularly Ca2+, which acts as a crucial second messenger.[3] This increase in intracellular calcium can trigger various downstream signaling pathways, including the activation of p38 mitogen-activated protein kinase (MAPK).[3] In microglia, this signaling cascade culminates in the synthesis and release of brain-derived neurotrophic factor (BDNF), a key mediator of pain hypersensitivity.[3] The diagram below illustrates this signaling pathway.
Caption: P2X4 receptor signaling cascade.
Experimental Protocols
To ensure the reliability and comparability of data, standardized experimental protocols are essential. The following sections detail common methodologies for studying P2X4 antagonist activity.
Cell Culture and Receptor Expression
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or 1321N1 human astrocytoma cells are commonly used for their low endogenous purinergic receptor expression.
-
Transfection: Stably or transiently transfect cells with a plasmid encoding the human or other species' P2X4 receptor. A control group of untransfected or mock-transfected cells should be included to assess background responses.
Intracellular Calcium Influx Assay
This assay is a primary method for quantifying P2X4 receptor activation and inhibition.
-
Cell Seeding: Seed the transfected cells into 96-well black, clear-bottom plates at a suitable density (e.g., 25,000 cells/well) and culture overnight.[2]
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., HBSS or SBS buffer). Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2 µg/mL) or Fluo-4 AM, for 1 hour at 37°C in the dark.[2]
-
Antagonist Incubation: Wash the cells to remove excess dye. Incubate the cells with varying concentrations of the P2X4 antagonist or vehicle control (e.g., DMSO) for 30 minutes at 37°C.[2][7]
-
Agonist Stimulation and Data Acquisition: Place the plate in a microplate reader (e.g., FlexStation 3).[2] Record baseline fluorescence for a short period (e.g., 20 seconds).[2] Automatically inject a submaximal concentration of ATP (e.g., EC80 concentration, typically 1-3 µM) to stimulate the P2X4 receptors.[2] Continue to record the fluorescence signal for several minutes to capture the peak response and subsequent decay.
-
Data Analysis: The change in intracellular calcium is typically represented as a ratio of fluorescence intensities at two excitation wavelengths (for Fura-2) or as a change in fluorescence relative to baseline (for Fluo-4).[2] Plot the peak response against the antagonist concentration to determine the IC50 value using a sigmoidal dose-response curve.
Control Experiments
Robust control experiments are crucial for validating the specificity of the observed effects.
-
Vehicle Control: A group of cells should be treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the antagonist.[7] This controls for any effects of the solvent on receptor activity.
-
Negative Control (Untransfected Cells): Perform the calcium influx assay on untransfected or mock-transfected cells to confirm that the observed ATP-induced calcium response is dependent on the expression of the P2X4 receptor.
-
Positive Control (Known Antagonist): Include a known P2X4 antagonist with a well-characterized IC50 value as a positive control to validate the experimental setup and cell responsiveness.
-
Specificity Control (Other P2X Receptors): To assess the selectivity of a novel antagonist, perform similar assays on cells expressing other P2X receptor subtypes (e.g., P2X7) to determine its off-target effects.
Experimental Workflow for Antagonist Screening
The following diagram outlines a typical workflow for screening and characterizing P2X4 receptor antagonists.
Caption: Workflow for P2X4 antagonist screening.
Conclusion
The selection of an appropriate P2X4 antagonist requires careful consideration of its potency, species selectivity, and the specific experimental context. This guide provides a framework for comparing available antagonists and designing well-controlled experiments. By employing standardized protocols and including rigorous controls, researchers can generate reliable and reproducible data, ultimately advancing our understanding of P2X4 receptor function and its potential as a therapeutic target.
References
- 1. mdpi.com [mdpi.com]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology [frontiersin.org]
- 7. Inhibition of P2X4 and P2X7 receptors improves histological and behavioral outcomes after experimental traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
P2X4 Knockout Mice: A Comprehensive Guide for Target Validation in Research and Drug Development
For researchers, scientists, and drug development professionals, rigorous target validation is a cornerstone of successful therapeutic innovation. This guide provides an in-depth comparison of P2X4 knockout (KO) mice with alternative validation tools, offering objective performance data and detailed experimental protocols to inform your research strategy.
The P2X4 receptor, an ATP-gated ion channel, has emerged as a promising therapeutic target for a range of pathologies, including neuropathic pain, inflammation, and cardiovascular diseases.[1] Validating the role of P2X4 in these disease models is crucial for advancing drug discovery programs. P2X4 knockout mice have become a primary tool for this purpose, offering a genetic model to probe the receptor's function. This guide will explore the utility of these models, compare them with pharmacological and molecular alternatives, and provide the necessary experimental details to empower your research.
Comparing P2X4 Validation Tools: A Head-to-Head Analysis
The selection of a validation tool depends on the specific research question, available resources, and the desired level of specificity. Here, we compare P2X4 KO mice with two other common validation methods: pharmacological inhibitors and siRNA-mediated knockdown.
| Feature | P2X4 Knockout Mice | Pharmacological Inhibitors | siRNA-mediated Knockdown |
| Specificity | High (gene-specific deletion) | Variable (potential for off-target effects) | High (sequence-specific mRNA targeting) |
| Model System | Whole organism (in vivo) | In vitro and in vivo | In vitro and in vivo |
| Temporal Control | Constitutive knockout (lifelong absence of P2X4) | Acute and reversible inhibition | Transient knockdown of protein expression |
| Development Time | Long (breeding and colony maintenance) | Short (readily available compounds) | Moderate (design, synthesis, and delivery) |
| Key Advantage | Definitive genetic evidence of P2X4's role | Allows for dose-dependent and temporal studies | High specificity and transient effect |
| Key Limitation | Potential for developmental compensation | Off-target effects and species-specific pharmacology | Delivery challenges in vivo and transient effect |
P2X4 Knockout Mice: Phenotypic Insights
P2X4 KO mice have been instrumental in elucidating the receptor's role in various physiological and pathological processes. Below is a summary of key phenotypic findings.
| Phenotype | Key Findings in P2X4 KO Mice | Supporting Evidence |
| Neuropathic Pain | Markedly blunted tactile allodynia after spinal nerve injury.[1][2][3] No significant effect on cold allodynia.[2][3] | Reduced pain hypersensitivity in chronic inflammatory and neuropathic pain models.[2][3][4] |
| Inflammatory Pain | Attenuated pain hypersensitivity and reduced hindpaw swelling in a model of chronic inflammatory pain.[2][4] | Reduced inflammatory pain responses.[2] |
| Acute Pain | No major defects in pain responses to acute noxious stimuli.[2][4] | Pain signaling elicited by acute noxious stimuli and tissue damage is intact.[2] |
| Neuroinflammation | Attenuated inflammatory response and reduced inflammasome signaling after spinal cord injury.[5] | P2X4 deficiency impairs inflammasome signaling in the spinal cord.[5] |
| Synaptic Plasticity | Altered hippocampal synaptic potentiation.[6] | P2X4 knockout mice showed alterations in synaptic potentiation.[6] |
| Behavior | Deficits in sensorimotor gating and social interactions.[7] Increased ethanol intake.[8] | P2X4R knockout mice present deficits in sensorimotor gating and social behavior.[7] |
| Cardiovascular | Expected phenotype includes hypertension and altered vascular remodeling.[1] | Associated with cardiovascular diseases.[1] |
Alternative Validation Strategies: Pharmacological and Molecular Tools
While P2X4 KO mice provide invaluable genetic evidence, pharmacological inhibitors and siRNA offer complementary approaches.
Pharmacological Inhibitors
A growing number of P2X4 receptor antagonists are available, enabling acute and dose-dependent studies. However, a critical consideration is the pharmacological differences between species.[2]
| Compound | Activity on Human P2X4 | Activity on Mouse P2X4 | Reference |
| 5-BDBD | Antagonist | No significant activity | [2] |
| BX-430 | Potent Antagonist | Insensitive | [2] |
| PSB-12062 | Antagonist | Moderate Antagonist | [2] |
| BAY-1797 | Potent Antagonist | Potent Antagonist | [2] |
| TNP-ATP | Antagonist | Antagonist | [2] |
| PPADS | Full inhibition | Antagonist | [2] |
| Suramin | Weak activity | Not specified | [2] |
Note: The differential pharmacology highlights the importance of validating antagonists on the specific species being studied.
siRNA-Mediated Knockdown
Experimental Protocols
To facilitate the replication and extension of these findings, we provide detailed methodologies for key experiments.
Behavioral Testing: Neuropathic Pain (Von Frey Test)
Objective: To assess mechanical allodynia in mice.
Procedure:
-
Acclimatize mice to the testing environment by placing them in individual Plexiglas chambers on a wire mesh floor for at least 30 minutes before testing.
-
Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.
-
A positive response is defined as a brisk withdrawal or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
Electrophysiology: Whole-Cell Patch Clamp
Objective: To measure P2X4 receptor currents in isolated cells.
Procedure:
-
Isolate cells of interest (e.g., macrophages, microglia) from wild-type and P2X4 KO mice.
-
Establish a whole-cell patch-clamp recording configuration.
-
Apply ATP or other P2X agonists via a perfusion system.
-
Record inward currents at a holding potential of -60 mV.[12]
-
Pharmacological agents can be co-applied to assess their effects on receptor function.
Immunohistochemistry
Objective: To visualize the expression and localization of P2X4 receptors.
Procedure:
-
Perfuse mice with 4% paraformaldehyde and dissect the tissue of interest.
-
Cryoprotect the tissue in sucrose and prepare frozen sections.
-
Incubate sections with a primary antibody specific for P2X4.
-
Use a fluorescently labeled secondary antibody for detection.
-
Image the sections using a confocal microscope.
-
P2X4 KO tissue should be used as a negative control to validate antibody specificity.[13]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in P2X4 signaling and experimental design can enhance understanding.
Caption: P2X4 receptor signaling cascade.
Caption: General experimental workflow for P2X4 validation.
Conclusion
P2X4 knockout mice represent a powerful and indispensable tool for validating the in vivo function of the P2X4 receptor. Their use has provided definitive genetic evidence for the receptor's involvement in neuropathic pain, inflammation, and other complex biological processes. While pharmacological inhibitors and siRNA-mediated knockdown offer valuable complementary approaches, particularly for dissecting temporal and dose-dependent effects, the P2X4 KO mouse remains the gold standard for genetic validation. By understanding the strengths and limitations of each tool and employing rigorous experimental design, researchers can confidently advance our understanding of P2X4 biology and accelerate the development of novel therapeutics.
References
- 1. Behavioral phenotypes of mice lacking purinergic P2X4 receptors in acute and chronic pain assays | springermedizin.de [springermedizin.de]
- 2. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral phenotypes of mice lacking purinergic P2X4 receptors in acute and chronic pain assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral phenotypes of mice lacking purinergic P2X4 receptors in acute and chronic pain assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. P2X4 receptors (P2X4Rs) represent a novel target for the development of drugs to prevent and/or treat alcohol use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. In Vivo RNAi Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. thermofisher.com [thermofisher.com]
- 12. P2X1 and P2X4 receptor currents in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Validating P2X4 Antagonist Efficacy: A Comparative Guide to siRNA Knockdown
For researchers, scientists, and drug development professionals, confirming the on-target effects of a pharmacological antagonist is a critical step in preclinical research. This guide provides a direct comparison of using small interfering RNA (siRNA) knockdown of the P2X4 receptor against the use of P2X4 antagonists, offering experimental data and detailed protocols to aid in the validation process.
The P2X4 receptor, an ATP-gated ion channel, is an emerging therapeutic target for a variety of conditions, including neuropathic pain, inflammation, and cancer.[1][2] As novel P2X4 antagonists are developed, robust methods are required to confirm that their observed effects are a direct result of P2X4 inhibition. One of the most specific methods for this validation is the use of siRNA to silence the expression of the P2RX4 gene, which encodes the P2X4 receptor. By comparing the cellular phenotype of antagonist treatment with that of P2X4 gene silencing, researchers can confidently attribute the antagonist's mechanism of action to the P2X4 receptor.
Comparative Analysis: P2X4 Antagonist vs. siRNA Knockdown
Recent studies have directly compared the effects of P2X4 antagonists with siRNA-mediated knockdown of the P2X4 receptor, providing compelling evidence for the antagonists' specificity. Below are summaries of quantitative data from such studies.
Table 1: Effect of P2X4 Antagonist (5-BDBD) vs. P2X4 siRNA on Prostate Cancer Cell Function
| Cell Line | Treatment | Viability (% of Control) | Migration (% of Control) | Invasion (% of Control) |
| DU145 | 5-BDBD (10 µM) | ~75% | ~60% | ~55% |
| P2X4 siRNA | ~80% | ~65% | ~60% | |
| PC3 | P2X4 siRNA | ~70% | ~50% | ~45% |
Data compiled from a study on P2X4 in prostate cancer.[2]
Table 2: Inhibition of ATP-Evoked Calcium Influx by P2X4 Antagonists vs. P2X4 shRNA in THP-1 Macrophages
| Treatment | ATP-Evoked Ca2+ Response (Peak Fluorescence Ratio) | % Inhibition |
| Control (ATP alone) | 1.0 (Normalized) | 0% |
| 5-BDBD (10 µM) + ATP | ~0.4 | ~60% |
| PSB-12062 (10 µM) + ATP | ~0.5 | ~50% |
| P2X4 shRNA + ATP | ~0.3 | ~70% |
Data synthesized from a study on P2X4 in human monocytes and macrophages.[3]
These data illustrate that both pharmacological antagonism and genetic knockdown of the P2X4 receptor result in comparable functional outcomes, strongly suggesting that the antagonists exert their effects through the intended target.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological pathways is crucial for understanding the methodology and the context of the results.
The above workflow outlines the key steps in a typical validation experiment, from cell preparation to functional analysis and knockdown confirmation.
References
- 1. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X4 purinergic receptors offer a therapeutic target for aggressive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X4 Receptor-Dependent Ca2+ Influx in Model Human Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to P2X4 Antagonist-4: Efficacy and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro effects of the P2X4 receptor antagonist, referred to herein as P2X4 Antagonist-4, a representative of a class of selective P2X4 inhibitors. We present a comparative analysis of its performance against other common P2X4 antagonists across various cell lines, supported by experimental data and detailed protocols. This document is intended to aid researchers in selecting the appropriate tools for their studies on P2X4-mediated signaling in neuroinflammation, neuropathic pain, and other associated pathologies.
Comparative Efficacy of P2X4 Antagonists
The inhibitory potency of P2X4 antagonists is a critical parameter for their use in research and potential therapeutic development. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (represented by the well-characterized selective antagonist 5-BDBD) and other key antagonists in different cell lines and species. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as agonist concentration and assay format.
| Antagonist | Cell Line | Species | IC50 (µM) | Reference |
| This compound (5-BDBD) | HEK293 (recombinant) | Rat | 0.75 | [1][2] |
| HEK293 (recombinant) | Human | ~0.5-1.2 | [1] | |
| PSB-12062 | 1321N1 Astrocytoma (recombinant) | Human | 1.38 | [3] |
| 1321N1 Astrocytoma (recombinant) | Rat | 1.76 | [3] | |
| 1321N1 Astrocytoma (recombinant) | Mouse | 0.928 | [3] | |
| THP-1 Monocytes/Macrophages | Human | Effective inhibition of Ca2+ response | [4] | |
| BX430 | HEK293 (recombinant) | Human | Not specified, but effective | [4] |
| THP-1 Macrophages | Human | Effective inhibition of Ca2+ response | [4] | |
| TNP-ATP (non-selective) | Microglia | Rat | 10 (prevents ATP-induced p38-MAPK activation) | [5] |
| PPADS (non-selective) | Microglia | Rat | 10 (no effect on ATP-induced p38-MAPK activation) | [5] |
Downstream Signaling Effects: Inhibition of Cytokine Release
P2X4 receptor activation in immune cells like microglia and macrophages is known to trigger the release of pro-inflammatory cytokines. The efficacy of P2X4 antagonists in mitigating this response is a key indicator of their potential anti-inflammatory effects.
| Antagonist | Cell Line | Stimulus | Cytokine Measured | Effect | Reference |
| This compound (5-BDBD) | RAW264.7 Macrophages | High concentration of Free Fatty Acids | TNF-α | Reverses FFA-induced release | [6] |
| Rat model of Traumatic Brain Injury | Traumatic Brain Injury | IL-1β, TNF-α, IL-6 | Decreased mRNA expression and IL-1β protein levels | [7] | |
| TNP-ATP (non-selective) | Primary Microglia | ATP | BDNF | Prevents ATP-evoked release | [5] |
| EAE mouse model (in vivo) | Autoimmune inflammation | Pro-inflammatory genes (e.g., iNOS) | Blockade increases pro-inflammatory gene expression | [8] |
Experimental Protocols
Calcium Influx Assay
This protocol outlines a general procedure for measuring changes in intracellular calcium concentration in response to P2X4 receptor activation and its inhibition by antagonists, using the fluorescent indicator Fluo-4 AM.
Materials:
-
Cells expressing P2X4 receptors (e.g., HEK293-P2X4, primary microglia)
-
96-well black, clear-bottom microplates
-
Fluo-4 AM (acetoxymethyl) ester
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
ATP (agonist)
-
P2X4 Antagonist (e.g., 5-BDBD)
-
Microplate reader with fluorescence detection (Excitation: ~490 nm, Emission: ~525 nm)
Procedure:
-
Cell Plating: Seed cells into a 96-well microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Antagonist Incubation: Add 100 µL of HBSS containing the desired concentration of the P2X4 antagonist to the wells. Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.
-
Calcium Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add a specific concentration of ATP (e.g., 10 µM) to induce P2X4 receptor activation and subsequent calcium influx.
-
Record the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after ATP addition. The inhibitory effect of the antagonist is determined by comparing the ΔF in antagonist-treated wells to control (vehicle-treated) wells. IC50 values can be calculated from a dose-response curve.
Cytokine Release Assay (ELISA)
This protocol describes the measurement of pro-inflammatory cytokines, such as TNF-α and IL-1β, released from microglia or macrophages following P2X4 receptor stimulation and its modulation by antagonists.
Materials:
-
Primary microglia or macrophage cell lines (e.g., RAW264.7)
-
24-well cell culture plates
-
Lipopolysaccharide (LPS) (for priming, if necessary)
-
ATP (agonist)
-
P2X4 Antagonist (e.g., 5-BDBD)
-
Cell culture medium
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for the specific cytokine of interest (e.g., TNF-α, IL-1β)
-
Microplate reader for absorbance measurement
Procedure:
-
Cell Culture and Treatment:
-
Plate microglia or macrophages in 24-well plates and allow them to adhere.
-
(Optional Priming Step for IL-1β): For IL-1β release, cells are often primed with a low concentration of LPS (e.g., 100 ng/mL) for several hours to induce pro-IL-1β expression.
-
Pre-incubate the cells with the P2X4 antagonist at various concentrations for a specific duration (e.g., 30-60 minutes).
-
Stimulate the cells with ATP (e.g., 1-5 mM) for a defined period (e.g., 30-60 minutes) to activate the P2X4 receptor and induce cytokine release.
-
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the collected supernatants and standards to the antibody-coated wells of the ELISA plate.
-
Incubating to allow the cytokine to bind.
-
Washing the plate.
-
Adding a detection antibody conjugated to an enzyme.
-
Incubating and washing.
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction.
-
-
-
Measurement and Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Determine the concentration of the cytokine in the experimental samples by interpolating from the standard curve.
-
The inhibitory effect of the antagonist is calculated by comparing the cytokine concentrations in antagonist-treated samples to those in control samples.
-
Visualizing Cellular Mechanisms
To better understand the processes involved, the following diagrams illustrate the P2X4 signaling pathway and the experimental workflows described above.
Caption: P2X4 Receptor Signaling Pathway.
Caption: Calcium Influx Assay Workflow.
Caption: Cytokine Release Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the antagonist actions of 5-BDBD at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-substituted phenoxazine and acridone derivatives: structure-activity relationships of potent P2X4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X4-Receptor-Mediated Synthesis and Release of Brain-Derived Neurotrophic Factor in Microglia Is Dependent on Calcium and p38-Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high concentration of fatty acids induces TNF-α as well as NO release mediated by the P2X4 receptor, and the protective effects of puerarin in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of P2X4 and P2X7 receptors improves histological and behavioral outcomes after experimental traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2X4 receptor controls microglia activation and favors remyelination in autoimmune encephalitis | EMBO Molecular Medicine [link.springer.com]
A Comparative Guide to the Cross-Validation of P2X4 Receptor Antagonist Activity
This guide provides a comprehensive comparison of methodologies for validating the activity of P2X4 receptor antagonists, with a focus on "P2X4 antagonist-4". The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling and the development of novel therapeutics targeting the P2X4 receptor.
The P2X4 receptor, an ATP-gated cation channel, is a key player in various physiological and pathophysiological processes, including neuroinflammation, neuropathic pain, and immune responses[1][2][3]. Consequently, the development of potent and selective P2X4 antagonists is of significant therapeutic interest[4]. Cross-validation of antagonist activity using multiple assays is crucial to accurately characterize their mechanism of action and preclinical potential.
P2X4 Receptor Signaling Pathway
Upon binding extracellular ATP, the P2X4 receptor undergoes a conformational change, opening a non-selective cation channel with high permeability to Ca²⁺[5][6]. The resulting influx of Ca²⁺ and Na⁺ leads to membrane depolarization and the activation of various downstream signaling cascades. In immune cells like microglia, this can trigger the p38 MAPK pathway, leading to the release of brain-derived neurotrophic factor (BDNF), a key mediator of neuropathic pain[1][5]. In other cell types, P2X4 activation is linked to the activation of endothelial nitric oxide synthase (eNOS) and the NLRP3 inflammasome, resulting in the release of inflammatory cytokines such as IL-1β[7][8][9].
Caption: P2X4 receptor signaling cascade.
Comparative Activity of P2X4 Antagonists
The efficacy of P2X4 antagonists can vary significantly depending on the assay, species, and the antagonist's mechanism of action (e.g., competitive vs. allosteric). Below is a summary of the activity of this compound compared to other well-characterized antagonists.
| Antagonist | Target | Reported IC₅₀ | Assay Type | Mechanism of Action | Key Characteristics |
| This compound | P2X4 Receptor | 8 µM[10] | Not specified, likely functional | Antagonist | Blocks ATP-induced NLRP3 inflammasome activation and IL-1β release[10]. |
| 5-BDBD | Human P2X4 | ~0.5 µM[3] | Ca²⁺ influx, Electrophysiology | Allosteric/Competitive (debated)[11][12] | Selective antagonist, but shows species differences; ineffective on mouse and rat P2X4[13][14]. |
| BX430 | Human P2X4 | ~0.54 µM[13] | Electrophysiology, Ca²⁺ uptake | Noncompetitive allosteric[13] | Highly selective for human P2X4 over other P2X subtypes and rodent orthologs[13]. |
| PSB-12062 | Human P2X4 | Nanomolar potency | Ca²⁺ influx | Allosteric | Potent and selective, but has poor water solubility[11]. |
| TNP-ATP | Human P2X4 | ~1.46–15.2 µM[1] | Ca²⁺ influx, Radioligand binding | Competitive | Broad-spectrum P2X antagonist, also active at other P2X subtypes[1]. |
Experimental Protocols for Antagonist Validation
A multi-assay approach is recommended for the robust characterization of a novel P2X4 antagonist. This typically involves a primary functional screen followed by secondary assays to determine the mechanism of action and selectivity.
Caption: Cross-validation workflow for P2X4 antagonists.
Detailed Methodologies
1. Calcium Influx Assay
-
Objective: To measure the antagonist's ability to inhibit ATP-induced intracellular calcium increase, serving as a high-throughput primary screen.
-
Protocol:
-
Cell Culture: Use a cell line stably expressing the human P2X4 receptor (e.g., HEK293 or 1321N1 astrocytoma cells)[11][15]. Culture cells to 80-90% confluency in a 96-well plate.
-
Dye Loading: Wash cells with a buffered salt solution and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Add varying concentrations of the this compound to the wells and incubate.
-
Stimulation and Measurement: Use a fluorescence plate reader to measure baseline fluorescence. Inject an EC₈₀ concentration of ATP to stimulate the P2X4 receptor and record the change in fluorescence intensity over time[14].
-
Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the ATP-only control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
2. Patch-Clamp Electrophysiology
-
Objective: To directly measure the effect of the antagonist on ion channel currents, providing detailed information on the mechanism of inhibition.
-
Protocol:
-
Cell Preparation: Use cells expressing the P2X4 receptor.
-
Recording: Establish a whole-cell patch-clamp configuration. Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Drug Application: Perfuse the cell with a solution containing ATP to evoke an inward current. Once a stable current is achieved, co-apply ATP with the this compound.
-
Data Acquisition: Record the current amplitude before and after antagonist application.
-
Analysis: To assess the mechanism, generate ATP dose-response curves in the absence and presence of the antagonist. A rightward shift in the curve with no change in the maximum response suggests competitive antagonism, while a reduction in the maximum response indicates non-competitive (allosteric) inhibition[13].
-
3. Radioligand Binding Assay
-
Objective: To determine if the antagonist binds to the same site as ATP (orthosteric/competitive) or a different site (allosteric).
-
Protocol:
-
Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the P2X4 receptor[15].
-
Binding Reaction: Incubate the membrane preparations with a radiolabeled ligand that binds to the ATP site, such as [³⁵S]ATPγS, in the presence of varying concentrations of the this compound[15].
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: If the antagonist displaces the radioligand, it suggests a competitive mechanism. If it does not, it is likely an allosteric antagonist[15].
-
4. IL-1β Release Assay (ELISA)
-
Objective: To confirm the antagonist's activity on a downstream inflammatory signaling pathway.
-
Protocol:
-
Cell Culture and Priming: Use a human monocytic cell line like THP-1, differentiated into macrophages. Prime the cells with lipopolysaccharide (LPS) to upregulate pro-IL-1β expression[9].
-
Antagonist Treatment: Pre-incubate the primed cells with this compound.
-
Stimulation: Stimulate the cells with ATP to activate the P2X4 receptor and the NLRP3 inflammasome[9].
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's protocol.
-
Analysis: Compare the amount of IL-1β released in the presence and absence of the antagonist to determine its inhibitory effect.
-
By employing a combination of these assays, researchers can build a comprehensive profile of this compound, elucidating its potency, mechanism of action, and functional consequences on P2X4-mediated signaling pathways. This rigorous cross-validation is essential for the advancement of promising therapeutic candidates.
References
- 1. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 [frontiersin.org]
- 4. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2RX4 - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. P2X4 receptor–eNOS signaling pathway in cardiac myocytes as a novel protective mechanism in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]
- 9. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 15. Characterization of P2X4 receptor agonists and antagonists by calcium influx and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of P2X4 Antagonist BX430 Against Other P2X Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the P2X4 receptor antagonist, BX430, against other P2X subtypes. The information is supported by experimental data and methodologies to assist researchers in evaluating its suitability for their studies.
Introduction to P2X4 and the Antagonist BX430
The P2X4 receptor is an ATP-gated cation channel involved in various physiological and pathological processes, including chronic pain and inflammation.[1] The development of selective antagonists is crucial for dissecting its specific roles. BX430, a phenylurea compound, has been identified as a potent and highly selective antagonist of the human P2X4 receptor.[1][2] It acts via a noncompetitive allosteric mechanism.[1]
Comparative Selectivity Profile of BX430
BX430 demonstrates exceptional selectivity for the human P2X4 receptor. Experimental data indicates that it has virtually no functional impact on other P2X subtypes at concentrations 10 to 100 times its IC50 for P2X4.[1][3] The table below summarizes the inhibitory potency (IC50) of BX430 against various human P2X receptor subtypes.
| P2X Subtype | IC50 (µM) | Fold Selectivity vs. P2X4 |
| P2X1 | > 50 | > 92-fold |
| P2X2 | > 50 | > 92-fold |
| P2X3 | > 50 | > 92-fold |
| P2X4 | 0.54 | - |
| P2X5 | > 50 | > 92-fold |
| P2X7 | > 50 | > 92-fold |
Data sourced from patch-clamp electrophysiology studies.[1][2] IC50 values for P2X1, P2X2, P2X3, P2X5, and P2X7 are extrapolated from reports stating no significant inhibition at concentrations up to 100 times the P2X4 IC50.[1][3]
It is important to note that BX430 exhibits species-specific activity, showing potency against human and zebrafish P2X4 receptors but not rat or mouse orthologs.[1][2][4][5]
Experimental Methodologies
The selectivity of P2X4 antagonists is primarily determined through electrophysiological and ion flux assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing ion channel modulators, providing direct measurement of ion channel activity.
Objective: To determine the concentration-dependent inhibition of ATP-evoked currents by the antagonist for each P2X subtype.
Cell Preparation:
-
HEK293 cells are transiently or stably transfected with the cDNA encoding the specific human P2X receptor subtype (e.g., P2X1, P2X2, etc.).
-
Cells are cultured for 24-48 hours to allow for receptor expression.
Recording Procedure:
-
Transfected cells are transferred to a recording chamber on an inverted microscope and continuously perfused with an external solution.
-
A glass micropipette with a resistance of 3-5 MΩ, filled with an internal solution, is used to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration, and the cell is voltage-clamped at a holding potential of -60 mV.
-
The P2X receptor is activated by applying its agonist, ATP, at a concentration that elicits a submaximal response (e.g., EC50).
-
To test the antagonist, cells are pre-incubated with varying concentrations of the compound for a set period before co-application with ATP.
-
The peak inward current is recorded in the absence and presence of the antagonist.
Data Analysis:
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in the ATP-evoked current.
-
Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
The IC50 value, the concentration of the antagonist that causes 50% inhibition, is determined by fitting the data to a logistic equation.
Fluorescent Dye Uptake Assay
This is a high-throughput method used for initial screening of antagonist activity.
Objective: To measure the inhibition of ATP-induced cation influx using a fluorescent indicator.
Procedure:
-
Cells expressing the target P2X receptor are plated in 96-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured.
-
The antagonist at various concentrations is added to the wells and incubated.
-
ATP is added to activate the P2X receptors, leading to calcium influx and an increase in fluorescence.
-
The fluorescence intensity is measured using a plate reader.
Data Analysis:
-
The inhibition of the ATP-induced fluorescence signal is calculated for each antagonist concentration.
-
IC50 values are determined from the concentration-response curves.
Visualizations
P2X4 Receptor Signaling Pathway
References
- 1. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into the allosteric inhibition of P2X4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to P2X4 Receptor Modulation: Antagonist-4 vs. Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of P2X4 Antagonist-4 and positive allosteric modulators (PAMs) of the P2X4 receptor. The information presented is supported by experimental data to aid in the selection and application of these pharmacological tools for research and drug development.
Introduction to P2X4 Receptor Modulation
The P2X4 receptor is an ATP-gated ion channel that plays a crucial role in various physiological and pathological processes, including neuroinflammation, chronic pain, and immune responses.[1][2] Modulation of P2X4 receptor activity through antagonists or positive allosteric modulators offers distinct approaches to influence its function. Antagonists inhibit receptor activity, thereby blocking downstream signaling, while PAMs enhance the receptor's response to its natural ligand, ATP.
This compound: A Novel Inhibitor of Inflammasome Activation
This compound is a recently identified antagonist of the P2X4 receptor with a half-maximal inhibitory concentration (IC50) of 8 µM. A key reported effect of this antagonist is its ability to block the ATP-induced activation of the NLRP3 inflammasome and the subsequent release of the pro-inflammatory cytokine IL-1β. This positions this compound as a valuable tool for investigating the role of P2X4 in inflammatory pathways.
Positive Allosteric Modulators: Enhancing P2X4 Receptor Function
Positive allosteric modulators bind to a site on the P2X4 receptor distinct from the ATP-binding site, leading to an enhanced response to ATP. The most well-characterized P2X4 PAM is ivermectin. Ivermectin potentiates ATP-induced currents by increasing the current amplitude, shifting the ATP concentration-response curve to the left, and significantly slowing the deactivation of the channel. This results in a prolonged influx of cations upon receptor activation.
Head-to-Head Comparison: this compound vs. Positive Allosteric Modulators
The primary distinction between this compound and PAMs lies in their opposing effects on receptor function. While the antagonist blocks the receptor, PAMs amplify its activity. This fundamental difference dictates their respective applications in research.
| Feature | This compound | P2X4 Positive Allosteric Modulators (e.g., Ivermectin) |
| Mechanism of Action | Blocks the P2X4 receptor, preventing ion influx. | Binds to an allosteric site, enhancing the receptor's response to ATP. |
| Effect on ATP-gated current | Inhibition | Potentiation (increased amplitude, slowed deactivation) |
| Downstream Signaling | Blocks downstream signaling pathways (e.g., NLRP3 inflammasome activation). | Enhances downstream signaling pathways. |
| Reported IC50/EC50 | IC50 = 8 µM | Ivermectin EC50 for potentiation is in the low micromolar range. |
Experimental Data: A Closer Look at P2X4 Modulators
The following tables summarize key quantitative data for this compound and other relevant P2X4 modulators.
Table 1: P2X4 Antagonists
| Compound | IC50 (µM) | Mechanism of Action | Key Findings |
| This compound | 8 | Antagonist | Blocks ATP-induced NLRP3 inflammasome activation and IL-1β release. |
| 5-BDBD | 0.5 - 1.6 | Competitive/Allosteric Antagonist | Potent and selective P2X4 antagonist.[3][4] |
| BAY-1797 | ~0.1-0.2 | Selective Antagonist | Potent antagonist with activity at human, mouse, and rat P2X4.[5] |
| BX430 | ~0.5 | Non-competitive Allosteric Antagonist | Potent and selective for human P2X4.[5] |
| PSB-12062 | ~1-2 | Allosteric Antagonist | Selective P2X4 antagonist.[2] |
Table 2: P2X4 Positive Allosteric Modulators
| Compound | EC50 (µM) | Mechanism of Action | Key Findings |
| Ivermectin | ~0.3 - 2 | Positive Allosteric Modulator | Potentiates ATP-gated currents by increasing amplitude and slowing deactivation.[6][7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of P2X4 modulators.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through the P2X4 receptor channel in response to ATP and modulators.
Objective: To characterize the effect of this compound and a PAM (e.g., ivermectin) on ATP-gated currents in cells expressing P2X4 receptors.
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human P2X4 receptor.[8][9]
Solutions:
-
External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl2, 1 MgCl2; pH adjusted to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 BAPTA; pH adjusted to 7.3 with NaOH.
Procedure:
-
Culture HEK293-P2X4 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply ATP (e.g., 10 µM) for 2-5 seconds to elicit a baseline inward current.
-
To test the antagonist, pre-apply this compound (at various concentrations) for 1-2 minutes, followed by co-application with ATP.
-
To test the PAM, co-apply ivermectin (at various concentrations) with ATP.
-
Record the current responses using an appropriate amplifier and data acquisition software.
-
Analyze the peak current amplitude, and for PAMs, the deactivation kinetics.
Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca2+]i) as a downstream indicator of P2X4 receptor activation.
Objective: To determine the effect of this compound and a PAM on ATP-induced calcium influx.
Cell Line: HEK293 cells stably expressing the P2X4 receptor.
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
Procedure:
-
Seed HEK293-P2X4 cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire baseline fluorescence readings using a fluorescence plate reader or a microscope equipped with a camera and appropriate filters.
-
To test the antagonist, add this compound at various concentrations and incubate for a designated period.
-
To test the PAM, add ivermectin at various concentrations.
-
Stimulate the cells with ATP (at a concentration that elicits a submaximal response, e.g., EC20 or EC50).
-
Record the change in fluorescence intensity over time.
-
Analyze the peak fluorescence change to determine the extent of inhibition or potentiation.
Visualizing the Mechanisms
P2X4 Receptor Signaling Pathway
Caption: P2X4 receptor signaling pathway and points of modulation.
Experimental Workflow for Comparing P2X4 Modulators
Caption: Workflow for comparing P2X4 antagonist and PAM effects.
Conclusion
This compound and positive allosteric modulators represent two distinct classes of pharmacological tools for studying the P2X4 receptor. The antagonist serves to inhibit receptor function and is particularly useful for dissecting the role of P2X4 in inflammatory processes involving the NLRP3 inflammasome. In contrast, PAMs like ivermectin are invaluable for studying the consequences of enhanced P2X4 signaling. The choice between these modulators will depend on the specific research question and the desired experimental outcome. This guide provides the foundational data and methodologies to inform such decisions and advance our understanding of P2X4 receptor biology.
References
- 1. P2RX4 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of P2X4 receptor activity by ivermectin and 5‐BDBD has no effect on the development of ARPKD in PCK rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ivermectin Antagonizes Ethanol Inhibition in Purinergic P2X4 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
P2X4 Antagonists in Combination with Other Analgesics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purinergic P2X4 receptor, an ATP-gated ion channel, has emerged as a significant target in pain pathophysiology, particularly in neuropathic and inflammatory pain states. Its antagonism presents a promising strategy for novel analgesic development. This guide provides a comparative overview of a representative P2X4 antagonist, referred to here as "P2X4 antagonist-4," in combination with other classes of analgesics, supported by preclinical experimental data. We will explore its synergistic potential with opioids and NSAIDs, and also draw comparisons with paroxetine, an antidepressant with known P2X4 antagonistic properties.
Mechanism of Action: The Role of P2X4 in Pain Signaling
P2X4 receptors are predominantly expressed on immune cells, especially microglia in the central nervous system and macrophages in the periphery.[1][2] Following nerve injury or during inflammation, extracellular ATP levels rise, activating these receptors.[1][2] This activation triggers a cascade of downstream signaling events, including calcium influx, activation of p38 MAPK, and the subsequent release of brain-derived neurotrophic factor (BDNF).[1][2][3][4][5] BDNF, in turn, acts on dorsal horn neurons, leading to a decrease in the efficacy of GABAergic and glycinergic inhibitory neurotransmission.[3][4] This disinhibition results in neuronal hyperexcitability, a key mechanism underlying central sensitization and the manifestation of chronic pain symptoms like allodynia and hyperalgesia.[3][4]
Below is a diagram illustrating the P2X4 signaling pathway in microglia and its contribution to pain.
This compound in Combination with Opioids
Preclinical studies have investigated the synergistic potential of P2X4 antagonists with opioids for the management of neuropathic pain. The rationale behind this combination lies in their distinct mechanisms of action: opioids primarily act on opioid receptors to inhibit nociceptive transmission, while P2X4 antagonists target the underlying neuroinflammatory processes that contribute to central sensitization.
A key study utilized the carbon monoxide-releasing molecule CORM-2, a known P2X4 receptor antagonist, in a rat model of chronic constriction injury (CCI) of the sciatic nerve.[6] The study demonstrated that co-administration of CORM-2 with morphine or buprenorphine resulted in a significant potentiation of their analgesic effects.[6]
Table 1: Analgesic Efficacy of CORM-2 in Combination with Opioids in a Rat CCI Model
| Treatment Group | Dose | Assessment Method | Paw Withdrawal Threshold (g) / Latency (s) | % MPE (Maximum Possible Effect) |
| Mechanical Allodynia (von Frey Test) | ||||
| Vehicle | - | von Frey | ~4g | - |
| Morphine alone | 5 mg/kg, i.p. | von Frey | ~10g | ~40% |
| CORM-2 alone | 10 mg/kg, i.p. | von Frey | ~8g | ~27% |
| CORM-2 + Morphine | 10 mg/kg + 5 mg/kg, i.p. | von Frey | ~15g (cutoff) | 100% |
| Buprenorphine alone | 0.03 mg/kg, i.p. | von Frey | ~9g | ~33% |
| CORM-2 + Buprenorphine | 10 mg/kg + 0.03 mg/kg, i.p. | von Frey | ~15g (cutoff) | 100% |
| Thermal Hyperalgesia (Hargreaves Test) | ||||
| Vehicle | - | Hargreaves | ~8s | - |
| Morphine alone | 5 mg/kg, i.p. | Hargreaves | ~12s | ~33% |
| CORM-2 alone | 10 mg/kg, i.p. | Hargreaves | ~10s | ~17% |
| CORM-2 + Morphine | 10 mg/kg + 5 mg/kg, i.p. | Hargreaves | ~18s (cutoff) | ~83% |
Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.[6]
Experimental Protocol: CORM-2 and Opioid Co-administration in a Rat CCI Model
The following provides a detailed methodology for the key experiments cited.
1. Animal Model:
-
Species: Male Wistar rats.
-
Model: Chronic Constriction Injury (CCI) of the sciatic nerve. This model is induced by loosely ligating the common sciatic nerve with four chromic gut ligatures, leading to the development of mechanical allodynia and thermal hyperalgesia.
2. Drug Administration:
-
CORM-2 was administered intraperitoneally (i.p.) at a dose of 10 mg/kg.
-
Morphine was administered i.p. at a dose of 5 mg/kg.
-
Buprenorphine was administered i.p. at a dose of 0.03 mg/kg.
-
In combination studies, CORM-2 was administered 30 minutes prior to the opioid.
3. Behavioral Testing:
-
Mechanical Allodynia: Assessed using the von Frey test. Rats are placed on a mesh floor, and calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the minimum force that elicits a withdrawal response.
-
Thermal Hyperalgesia: Assessed using the Hargreaves plantar test. A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is measured. A cutoff time is used to prevent tissue damage.
4. Experimental Workflow:
This compound in Combination with NSAIDs
The combination of P2X4 antagonists with non-steroidal anti-inflammatory drugs (NSAIDs) is a rational approach for pain management, as it would target both central sensitization (via P2X4) and peripheral inflammation (via cyclooxygenase inhibition). However, there is a notable lack of direct preclinical studies with quantitative data demonstrating a synergistic analgesic effect between a selective P2X4 antagonist and NSAIDs like ibuprofen or diclofenac.
Interestingly, one study has shown that diclofenac itself can act as a weak antagonist of the human P2X4 receptor, in addition to its primary mechanism of COX inhibition. This dual action could contribute to its overall analgesic efficacy, but further research is needed to determine the clinical relevance of this P2X4 antagonism.
Given the absence of specific data on the synergistic effects of combining a selective P2X4 antagonist with an NSAID, this remains an area ripe for future investigation. Such studies would be crucial to determine if this combination offers a superior analgesic profile compared to either agent alone.
Comparison with Paroxetine: An Antidepressant with P2X4 Antagonistic Properties
Paroxetine, a selective serotonin reuptake inhibitor (SSRI), has been shown to possess analgesic properties in neuropathic pain models, partly through its ability to inhibit P2X4 receptors.[7][8] This makes it a relevant comparator for novel P2X4 antagonists.
Studies have shown that paroxetine can enhance the analgesic effects of opioids in preclinical models of neuropathic pain.[7] The proposed mechanism involves paroxetine's ability to increase the responsiveness of peripheral delta-opioid receptors.[7]
Table 2: Comparative Analgesic Efficacy of Paroxetine
| Treatment Group | Model | Assessment Method | Outcome |
| Paroxetine alone | Rat CCI Model | von Frey | Significant increase in paw withdrawal threshold |
| Paroxetine + Morphine | Rat Neuropathic Pain Model | - | Enhanced antinociception compared to morphine alone |
| Paroxetine + NSAID | Rat Inflammatory Model | - | Aggravation of NSAID-induced gastric lesions reported in some studies |
It is important to note that while paroxetine shows promise in combination with opioids for neuropathic pain, its combination with NSAIDs has been associated with an increased risk of gastrointestinal side effects in some studies.[9][10] This highlights a potential advantage of developing selective P2X4 antagonists that lack the broader pharmacological profile of SSRIs.
Logical Relationship of Combination Analgesia
The rationale for combining a P2X4 antagonist with other analgesics is based on the principle of multimodal analgesia, which involves targeting different pain pathways simultaneously to achieve a greater therapeutic effect with potentially lower doses of each drug, thereby reducing side effects.
Conclusion
The preclinical data presented in this guide suggest that P2X4 antagonists, exemplified by our placeholder "this compound" and the experimental compound CORM-2, hold significant promise as part of a multimodal analgesic strategy. The synergistic effects observed with opioids in a neuropathic pain model are particularly encouraging and warrant further investigation. While the combination with NSAIDs is theoretically sound, it requires dedicated preclinical studies to establish its efficacy and safety profile. The comparison with paroxetine highlights the potential for developing more selective P2X4 antagonists with an improved side-effect profile. Future research should focus on exploring the full therapeutic potential of P2X4 antagonists in combination with a broader range of analgesics across different pain models.
References
- 1. Frontiers | P2X4 receptors and neuropathic pain [frontiersin.org]
- 2. ATP Receptors Gate Microglia Signaling in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Treatment with a carbon monoxide-releasing molecule (CORM-2) inhibits neuropathic pain and enhances opioid effectiveness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paroxetine Increases δ Opioid Responsiveness in Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paroxetine ( Paxil , Seroxat, Aropax ), pain, serotonin, and the opioid system [biopsychiatry.com]
- 9. Aggravation by paroxetine, a selective serotonin reuptake inhibitor, of antral lesions generated by nonsteroidal anti-inflammatory drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of P2X4 Antagonists in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
The P2X4 receptor, an ATP-gated ion channel, has emerged as a promising therapeutic target for the management of chronic pain, particularly neuropathic and inflammatory pain states.[1][2][3][4] Antagonism of this receptor, predominantly expressed on microglia in the central nervous system, has been shown to alleviate pain hypersensitivity in various preclinical models. This guide provides a comparative overview of two prominent P2X4 antagonists, BAY-1797 and NP-1815-PX, summarizing their performance based on available experimental data to aid researchers in their selection and application.
Data Presentation: In Vitro Comparative Efficacy
While direct head-to-head in vivo comparative studies for many P2X4 antagonists are limited in publicly available literature, in vitro studies provide a basis for comparing their potency and selectivity. The following table summarizes the inhibitory activity of BAY-1797 and NP-1815-PX on human and mouse P2X4 receptors.
| Antagonist | Target Species | IC50 (nM) | Reference |
| BAY-1797 | Human | 210 ± 74 | [5] |
| Mouse | 141 ± 24 | [5] | |
| NP-1815-PX | Human | ~300 | [6] |
| Mouse | ~300 | [6] |
Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist. Lower values indicate higher potency. The data for NP-1815-PX is estimated from graphical representations in the cited literature.
In Vivo Efficacy in Pain Models
BAY-1797 in an Inflammatory Pain Model
In a mouse model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), oral administration of BAY-1797 demonstrated significant anti-nociceptive effects.[7] This suggests that BAY-1797 is orally bioavailable and effective in reducing inflammatory pain hypersensitivity.
NP-1815-PX in a Neuropathic Pain Model
Intrathecal administration of NP-1815-PX has been shown to produce a significant anti-allodynic effect in a mouse model of herpetic pain, a type of neuropathic pain.[6] This indicates that direct administration to the spinal cord can effectively alleviate neuropathic pain symptoms. However, the same study noted a lack of effect upon oral administration, suggesting potential limitations in its oral bioavailability or ability to cross the blood-brain barrier.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these P2X4 antagonists are provided below.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
The Chronic Constriction Injury (CCI) model is a widely used rodent model of neuropathic pain.
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are typically used. Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until a brief twitch in the corresponding hind limb is observed. The incision is then closed in layers.
-
Post-operative Care: Animals are monitored for recovery and signs of distress. The development of neuropathic pain is typically assessed starting from day 3 post-surgery.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) Induced Inflammation
The CFA model is a standard method for inducing a persistent inflammatory state.
-
Animal Preparation: Adult male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Induction of Inflammation: A single intraplantar injection of 20 µL of CFA (1 mg/mL) is administered into the plantar surface of one hind paw.
-
Assessment of Inflammation and Pain: Paw edema and pain hypersensitivity are typically measured 24 to 72 hours post-injection.
Behavioral Testing for Pain Hypersensitivity
Mechanical Allodynia (von Frey Test):
-
Acclimation: Animals are placed in individual plexiglass chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Stimulation: A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded as a brisk withdrawal, flinching, or licking of the paw upon application of the filament.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.
Thermal Hyperalgesia (Hargreaves Test):
-
Acclimation: Animals are placed in individual plexiglass chambers on a glass floor and allowed to acclimate.
-
Stimulation: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.
-
Response: The latency to paw withdrawal from the heat stimulus is automatically recorded.
-
Cut-off Time: A cut-off time (typically 20-30 seconds) is set to prevent tissue damage.
Signaling Pathways and Experimental Workflows
P2X4 Receptor Signaling in Microglia and Pain
The following diagram illustrates the key signaling pathway initiated by the activation of P2X4 receptors on microglia, leading to pain hypersensitivity.
General Experimental Workflow for Evaluating P2X4 Antagonists
The diagram below outlines a typical experimental workflow for the preclinical evaluation of P2X4 antagonists in a pain model.
References
- 1. Role of microglia and P2X4 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP Receptors Gate Microglia Signaling in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purinergic signaling in microglia in the pathogenesis of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X4 purinoceptor signaling in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of P2X4 Antagonist-4
This document provides crucial safety and logistical information for the handling and disposal of P2X4 antagonist-4 (MedChemExpress Cat. No.: HY-168474). The following procedures are based on established best practices for laboratory chemical waste management. All personnel must consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to their institution's specific Environmental Health & Safety (EHS) guidelines before handling or disposing of this compound.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. In the absence of specific hazard information, this compound must be handled as a potentially hazardous substance. The guidance provided herein is for informational purposes and must be supplemented by the manufacturer's SDS and institutional protocols.
Immediate Safety and Handling
Before beginning any work, ensure you are in a well-ventilated area, preferably a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
-
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical for laboratory safety and environmental compliance. Follow this procedural workflow to manage all waste streams containing this compound.
Step 1: Waste Identification and Classification
All chemical waste must be treated as hazardous unless confirmed otherwise by EHS personnel.[2] Therefore, any material, solution, or piece of equipment that has come into contact with this compound must be disposed of as chemical waste, not in the regular trash or down the drain.[2]
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[2] Use separate, clearly labeled containers for each waste stream.
-
Solid Waste:
-
Description: Includes unused or expired solid this compound, contaminated gloves, weigh boats, pipette tips, and paper towels.
-
Container: A designated, leak-proof solid waste container.
-
Procedure: Collect all solid materials in a container lined with a heavy-duty chemical waste bag.
-
-
Liquid Waste:
-
Description: Includes unused solutions of this compound (e.g., in DMSO or other solvents) and the first rinse of any contaminated glassware.
-
Container: A compatible, sealable liquid waste container. Do not mix incompatible waste streams (e.g., halogenated and non-halogenated solvents).[2][3]
-
Procedure: Collect all liquid waste in the appropriate container. The first rinse of any glassware that held the compound must be collected as hazardous waste.[4]
-
-
Sharps Waste:
-
Description: Any needles, syringes, or blades contaminated with this compound.
-
Container: A designated, puncture-proof sharps container.[2]
-
Procedure: Place all contaminated sharps directly into the sharps container immediately after use.
-
Step 3: Container Labeling and Storage
Accurate labeling and proper storage are mandatory for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag provided by your institution's EHS department. The label must include:
-
The full chemical name: "this compound". Do not use abbreviations.[4]
-
All constituents by percentage, including solvents.
-
The date the waste was first added.
-
-
Storage:
Step 4: Final Disposal
-
EHS Pickup: Once a waste container is full or has been in use for the maximum time allowed by your institution (e.g., 60-90 days), contact your EHS department to schedule a waste pickup.[2][5]
-
Prohibited Disposal Methods:
Quantitative Data: P2X4 Receptor Antagonists
The following table summarizes the inhibitory concentrations (IC50) of various P2X4 receptor antagonists, providing a comparative context for the compound's activity.
| Compound Name | Catalog No. | IC50 (Human P2X4) | IC50 (Other Species) | Reference |
| This compound | HY-168474 | 8 µM | Not Specified | [6][7][8] |
| P2X4 antagonist-2 | HY-160677 | 24 nM | Not Specified | [7] |
| 5-BDBD | HY-101911 | 1 µM | 0.75 µM (rat) | [7] |
| BX430 | HY-110237 | 0.54 µM | Ineffective (rat, mouse) | [7] |
| BAY-1797 | HY-130605 | 211 nM | 100 nM (rat), 200 nM (mouse) | [7] |
| PSB-12062 | HY-101910 | 1.38 µM | Not Specified | [7] |
Visualized Experimental and Disposal Workflows
P2X4 Signaling Pathway in Microglia
The P2X4 receptor is an ATP-gated cation channel primarily expressed on immune cells like microglia. Its activation is a key step in neuroinflammatory responses that can lead to chronic pain. The diagram below illustrates this signaling cascade.
Caption: ATP-mediated activation of the P2X4 receptor on microglia, leading to pain hypersensitivity.
Disposal Workflow for this compound
This diagram outlines the mandatory, step-by-step process for the safe disposal of this compound waste.
Caption: Standard operating procedure for the safe collection and disposal of this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. nswai.org [nswai.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Essential Safety and Logistical Information for Handling P-2X4 Antagonist-4
Disclaimer: A specific Safety Data Sheet (SDS) for "P2X4 antagonist-4" is not publicly available. The following guidance is based on general laboratory safety protocols for handling potent, powdered chemical compounds with unknown toxicological profiles. All personnel must conduct a thorough risk assessment before handling this compound and adhere to their institution's specific safety guidelines.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes operational procedures, personal protective equipment (PPE) recommendations, disposal plans, and a detailed experimental protocol.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C27H22FN3O4S | MedChemExpress[1] |
| Molecular Weight | 503.54 g/mol | MedChemExpress[1] |
| IC50 (P2X4 Receptor) | 8 µM | MedChemExpress[1][2] |
| Biological Activity | Blocks ATP-induced NLRP3 inflammasome activation and release of IL-1β. | MedChemExpress[1][2][3] |
Operational Plan: Handling and Storage
A systematic approach is crucial for minimizing risks when handling this compound. The following procedures should be strictly followed.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent skin and respiratory exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles entering the eyes and face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), double-gloved. | Prevents direct skin contact. Double-gloving provides an extra layer of protection. |
| Protective Clothing | A long-sleeved, disposable lab coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder outside of a certified chemical fume hood. | Minimizes the risk of inhaling fine particles of the compound. |
Handling Protocol
-
Preparation : Before handling, ensure that a designated workspace, preferably within a certified chemical fume hood, is clean and uncluttered. All necessary equipment, including weighing paper, spatulas, and waste containers, should be readily accessible.
-
Weighing : Weigh the powdered compound within the chemical fume hood to contain any airborne particles. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Dissolving : When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing. Cap the container securely before vortexing or sonicating to ensure complete dissolution.
-
Post-Handling : After handling, wipe down the work area with an appropriate decontaminating solution. Remove and dispose of PPE in the designated waste stream.
-
Hand Washing : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][5]
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] The MedChemExpress product page suggests storing the product under the recommended conditions in the Certificate of Analysis.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused this compound powder and any materials used for cleaning up spills (e.g., absorbent pads) in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Dispose of solutions containing this compound in a designated, labeled hazardous waste container for chemical waste. Do not pour down the drain.[7] |
| Contaminated PPE | All disposable PPE, including gloves, lab coats, and respirator cartridges, should be placed in a sealed bag and disposed of as hazardous chemical waste. |
All waste disposal must comply with local, state, and federal regulations.[8] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Experimental Protocols
The following is a detailed methodology for a common experiment involving a P2X4 antagonist.
In Vitro Calcium Imaging Assay to Measure Inhibition of ATP-Induced Calcium Influx
This protocol outlines the steps to assess the inhibitory effect of this compound on ATP-induced calcium influx in a cell line expressing the P2X4 receptor.
Materials:
-
Cells expressing P2X4 receptor (e.g., 1321N1 astrocytoma cells)[9]
-
Cell culture medium
-
This compound
-
ATP (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)[10]
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Microplate reader with fluorescence detection capabilities[10]
Procedure:
-
Cell Culture : Culture the P2X4-expressing cells in appropriate medium until they reach the desired confluency for the assay.
-
Cell Plating : Seed the cells into a 96-well black-walled, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading :
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Antagonist Incubation :
-
Prepare serial dilutions of this compound in HBSS.
-
After dye incubation, wash the cells twice with HBSS to remove excess dye.
-
Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.[10]
-
-
Calcium Measurement :
-
Place the microplate into the fluorescence plate reader.
-
Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).[10]
-
Establish a baseline fluorescence reading for a short period.
-
Add a solution of ATP (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using the plate reader's injection system.
-
Continue to record the fluorescence signal for several minutes to capture the peak calcium influx and its subsequent decay.
-
-
Data Analysis :
-
The change in intracellular calcium is typically represented as the ratio of fluorescence intensities at the two excitation wavelengths (e.g., F340/F380 for Fura-2).
-
Calculate the peak response for each well.
-
Normalize the data to the response of cells treated with ATP alone (vehicle control).
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: P2X4 signaling pathway leading to NLRP3 inflammasome activation and its inhibition by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. uwlax.edu [uwlax.edu]
- 6. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 7. Safe Chemical Waste Disposal [fishersci.com]
- 8. otago.ac.nz [otago.ac.nz]
- 9. Characterization of P2X4 receptor agonists and antagonists by calcium influx and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
